molecular formula C13H15ClN2O B1349096 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide CAS No. 93187-18-9

3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Cat. No.: B1349096
CAS No.: 93187-18-9
M. Wt: 250.72 g/mol
InChI Key: OPKXWASJTNADKA-UHFFFAOYSA-N
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Description

3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is a useful research compound. Its molecular formula is C13H15ClN2O and its molecular weight is 250.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c14-7-5-13(17)15-8-6-10-9-16-12-4-2-1-3-11(10)12/h1-4,9,16H,5-8H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKXWASJTNADKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343283
Record name 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93187-18-9
Record name 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, a valuable bifunctional intermediate in medicinal chemistry and synthetic organic chemistry. The core of this synthesis is the N-acylation of tryptamine with 3-chloropropionyl chloride. This document elucidates the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines critical safety considerations, and presents a robust framework for purification and analysis. The causality behind experimental choices is explained to empower researchers with the ability to adapt and troubleshoot the protocol effectively.

Introduction and Strategic Overview

3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is a key synthetic building block. Its structure incorporates a stable amide linkage and a reactive primary alkyl chloride. This dual functionality makes it an ideal precursor for the development of more complex molecules, particularly heterocyclic compounds and other tryptamine derivatives, through subsequent nucleophilic substitution reactions at the terminal chlorine atom.

The most direct and efficient synthetic route is the nucleophilic acyl substitution reaction between tryptamine and 3-chloropropionyl chloride. Tryptamine's primary amine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This guide focuses on a well-established laboratory-scale protocol that is both high-yielding and reproducible.

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acylation of an amine with an acyl chloride is a fundamental and rapid organic transformation.[1] The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism.

Core Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the tryptamine side chain executes a nucleophilic attack on the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a transient tetrahedral intermediate.[1]

  • Elimination of Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base is required to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.[1] If not neutralized, the HCl will protonate the nitrogen of the starting tryptamine, rendering it non-nucleophilic and effectively halting the reaction. A non-nucleophilic tertiary amine, such as triethylamine (TEA), is commonly employed for this purpose.

The overall transformation is typically fast and exothermic.[1]

Reaction_Mechanism Tryptamine Tryptamine (Nucleophile) Intermediate Tetrahedral Intermediate Tryptamine->Intermediate 1. Nucleophilic Attack AcylChloride 3-Chloropropionyl Chloride (Electrophile) AcylChloride->Intermediate Base Base (e.g., TEA) Byproduct [TEA-H]+Cl- Base->Byproduct 3. Deprotonation (Neutralizes HCl) Product 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide Intermediate->Product 2. Elimination of Cl-

Caption: Nucleophilic acyl substitution mechanism for the synthesis.

Comprehensive Experimental Protocol

This protocol is designed for a laboratory scale and prioritizes safety, efficiency, and product purity.

Reagents and Materials
ReagentMolar Mass ( g/mol )EquivalentsMoles (mmol)AmountPurity
Tryptamine160.221.031.25.00 g≥98%
3-Chloropropionyl chloride126.971.134.34.36 g (3.2 mL)≥98%
Triethylamine (TEA)101.191.237.45.2 mL≥99%
Dichloromethane (DCM)---150 mLAnhydrous
1M Hydrochloric Acid (HCl)---50 mLAqueous
Saturated Sodium Bicarbonate (NaHCO₃)---50 mLAqueous
Brine (Saturated NaCl)---50 mLAqueous
Anhydrous Sodium Sulfate (Na₂SO₄)---~10 gGranular

Equipment:

  • 250 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add tryptamine (5.00 g, 31.2 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture until all solids have dissolved.

  • Base Addition: Add triethylamine (5.2 mL, 37.4 mmol) to the stirred solution.

  • Cooling: Cool the reaction vessel to 0 °C using an ice/water bath. It is crucial to maintain a low temperature during the next step to control the exothermic reaction.

  • Acyl Chloride Addition: Add 3-chloropropionyl chloride (3.2 mL, 34.3 mmol) dropwise to the cold, stirred reaction mixture over a period of 15-20 minutes. Ensure the internal temperature does not rise above 5 °C. A white precipitate (triethylammonium chloride) will form.[1]

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 DCM:Methanol mobile phase) until the tryptamine starting material is fully consumed.

Workup and Purification
  • Quenching: Carefully quench the reaction by slowly adding deionized water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

  • Washing: Combine all organic layers. Wash sequentially with:

    • 1M HCl (50 mL) to remove any remaining triethylamine.

    • Saturated NaHCO₃ solution (50 mL) to neutralize any residual acid.

    • Brine (50 mL) to remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Setup 1. Dissolve Tryptamine & TEA in anhydrous DCM Cool 2. Cool to 0°C Setup->Cool Add 3. Add 3-Chloropropionyl Chloride dropwise (keep < 5°C) Cool->Add Stir 4. Stir at 0°C, then warm to RT Add->Stir Quench 5. Quench with Water Stir->Quench Monitor by TLC Extract 6. Extract with DCM Quench->Extract Wash 7. Wash with HCl, NaHCO₃, Brine Extract->Wash Dry 8. Dry (Na₂SO₄) & Concentrate Wash->Dry Purify 9. Purify (Recrystallization or Chromatography) Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Pure Product

Caption: Step-by-step experimental workflow for the synthesis.

Safety, Handling, and Hazard Mitigation

Trustworthiness in chemical synthesis is predicated on a rigorous safety culture. The reagents used in this protocol possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

  • 3-Chloropropionyl Chloride (CAS: 625-36-5):

    • Hazards: Highly corrosive, causing severe skin burns and eye damage.[2][3][4] It is a lachrymator (induces tearing) and is fatal if inhaled.[2][5] Reacts violently with water and alcohols.[2]

    • Handling: Must be handled exclusively within a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield. Ensure an emergency eyewash and shower are immediately accessible.[3][4]

  • Dichloromethane (DCM):

    • Hazards: Volatile solvent. Suspected carcinogen.

    • Handling: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.

  • Triethylamine (TEA):

    • Hazards: Flammable liquid and vapor. Corrosive and causes skin and eye irritation.

    • Handling: Handle in a fume hood. Avoid contact with skin and eyes.

Procedural Precautions:

  • The dropwise addition of the acyl chloride is an exothermic process. Maintaining a low temperature with an ice bath is critical to prevent runaway reactions.

  • The quenching and washing steps can also generate heat. Perform all additions slowly and with continuous stirring.

References

  • PubChem. (n.d.). 3-Chloropropionyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Di Sarno, V., et al. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry. Retrieved from [Link]

  • Douglas, C. J., et al. (2011). A Copper-Catalyzed Arylation of Tryptamines for the Direct Synthesis of Aryl Pyrroloindolines. Organic Letters. Retrieved from [Link]

  • Sciencemadness.org. (2024). Tryptamine Acylation-Cylization. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (CAS No. 93187-18-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, a key organic intermediate. The document delineates its physicochemical properties, provides a detailed, field-proven synthetic protocol, and outlines robust analytical methodologies for its characterization and quality control. The significance of this molecule is discussed, particularly in the context of pharmaceutical research and development as a potential process-related impurity or a building block for more complex molecules. This guide is intended to equip researchers and drug development professionals with the necessary technical knowledge to synthesize, purify, and analyze this compound with a high degree of confidence and scientific rigor.

Introduction and Significance

3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, with CAS number 93187-18-9, is a derivative of the naturally occurring biogenic amine, tryptamine. The tryptamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including neurotransmitters and pharmaceuticals.[1] The title compound is characterized by the acylation of the primary amine of tryptamine with a 3-chloropropionyl group.

The presence of a reactive alkyl chloride moiety makes this compound a versatile intermediate for further chemical transformations.[2] It can serve as a precursor for the synthesis of various heterocyclic systems and more complex drug candidates through nucleophilic substitution reactions. Furthermore, in the context of complex pharmaceutical manufacturing, such as that of the alkylating agent Bendamustine, understanding the profile of potential process-related impurities is critical for ensuring drug safety and efficacy.[1][3] While not definitively listed as a common Bendamustine impurity in publicly available literature, its structure represents a plausible impurity that could arise from starting materials or side reactions, making its synthesis and analytical characterization a matter of significant interest for process chemists and quality control specialists.

This guide provides the foundational knowledge for working with this compound, from its synthesis to its analytical verification.

Physicochemical Properties

A summary of the key physicochemical properties for 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is provided below. These are based on its chemical structure and data available for structurally related compounds.

PropertyValueSource
CAS Number 93187-18-9[4]
Molecular Formula C₁₃H₁₅ClN₂O[4]
Molecular Weight 250.73 g/mol [4]
Appearance Expected to be an off-white to pale yellow solidInferred from related tryptamine amides
Solubility Soluble in methanol, ethanol, DMSO, and DMF; sparingly soluble in waterInferred from structural properties
Melting Point Not experimentally determined in available literature.-

Synthesis and Purification

The most direct and reliable method for the synthesis of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is the N-acylation of tryptamine with 3-chloropropionyl chloride. This is a standard Schotten-Baumann-type reaction.[5][6] The causality behind this choice is the high reactivity of the acyl chloride with the primary amine of tryptamine, leading to the desired amide bond formation. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct, which would otherwise protonate the starting tryptamine and halt the reaction.

Sources

3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Executive Summary

This technical guide provides a comprehensive overview of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of the neurobiologically important tryptamine scaffold, functionalized with a reactive chloropropanamide side chain, this compound serves as a versatile building block and a potential pharmacophore. This document details its physicochemical properties, outlines a robust synthetic pathway with a step-by-step protocol, discusses methods for analytical characterization, and explores its potential applications in drug discovery. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary for their work.

Introduction

3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is a synthetic compound that merges two key structural motifs: the indole ring of tryptamine and an N-acylated chloroalkane side chain. The tryptamine core is a fundamental feature in a variety of biologically active molecules, including the neurotransmitter serotonin and numerous psychedelic compounds and pharmaceuticals. The addition of the 3-chloropropanamide group introduces a reactive electrophilic site, making the molecule a valuable intermediate for covalent modification of biological targets or for the synthesis of more complex molecular architectures. The presence of a chlorine atom is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.[1] This guide serves to consolidate the known properties and provide expert-driven methodologies for its synthesis and analysis.

Physicochemical and Structural Properties

The fundamental characteristics of a molecule are critical for its application in research and development. The properties of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₅ClN₂O[2][3]
Molecular Weight 250.73 g/mol [2]
CAS Number 93187-18-9[4][5]
IUPAC Name 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide-
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCl[3][6]
Purity Typically ≥97% (Commercially available)[2]

Structural Elucidation: The molecule consists of a tryptamine backbone where the primary amine is acylated with a 3-chloropropionyl group. Key structural features include:

  • Indole Ring System: A bicyclic aromatic heterocycle responsible for many of the parent molecule's biological interactions.

  • Ethylamine Linker: A two-carbon chain connecting the indole C3 position to the amide nitrogen.

  • Amide Bond: A stable covalent linkage providing structural rigidity.

  • Chloropropyl Chain: A three-carbon chain with a terminal chlorine atom, which acts as a leaving group in nucleophilic substitution reactions.

Synthesis and Purification

While multiple synthetic routes are conceivable, the most direct and widely applicable method for synthesizing 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is through the acylation of tryptamine with a suitable 3-chloropropionylating agent. This approach is efficient and relies on well-established amide bond formation chemistry.

Synthetic Rationale and Workflow

The core of the synthesis is the nucleophilic attack of the primary amine of tryptamine on an activated carbonyl carbon of a 3-chloropropionyl derivative. The choice of acylating agent (e.g., 3-chloropropionyl chloride) and reaction conditions (e.g., presence of a non-nucleophilic base) is critical to prevent side reactions and ensure high yield. The base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification & Analysis Tryptamine Tryptamine Reaction Amide Coupling (Acylation) Tryptamine->Reaction AcylatingAgent 3-Chloropropionyl Chloride AcylatingAgent->Reaction Base Triethylamine (Base) Base->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Quenching Aqueous Workup (e.g., dilute HCl, NaHCO₃) Reaction->Quenching 1. Reaction Extraction Liquid-Liquid Extraction Quenching->Extraction 2. Neutralization & Washing Drying Drying (e.g., MgSO₄) Extraction->Drying 3. Organic Phase Isolation Concentration Solvent Removal Drying->Concentration 4. Drying Purification Column Chromatography Concentration->Purification 5. Crude Product Product 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide Purification->Product 6. Pure Product Analysis Characterization (NMR, MS, IR) Product->Analysis 7. Verification G cluster_applications Potential Applications in Drug Development cluster_rationale Structural Rationale Compound 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide Tryptamine Core Chloro-Amide Side Chain Tryptamine_Bio Bioisostere for Serotonin (Targets Neurological Receptors) Compound:f0->Tryptamine_Bio Biological Significance Chloro_Chem Electrophilic Site (Reacts with Nucleophiles) Compound:f1->Chloro_Chem Chemical Reactivity Derivative_Chem Functional Handle for Nucleophilic Substitution (S_N2) Compound:f1->Derivative_Chem Synthetic Utility Covalent_Ligand Covalent Inhibitor Design Building_Block Synthetic Building Block Scaffold Scaffold for Library Synthesis Tryptamine_Bio->Scaffold Chloro_Chem->Covalent_Ligand Derivative_Chem->Building_Block

Sources

A Comprehensive Technical Guide to 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, a molecule of significant interest to the medicinal chemistry and drug development communities. Structurally, it combines a tryptamine core, a foundational element in numerous biologically active compounds, with a reactive 3-chloropropanamide side chain. This unique combination positions it as a versatile synthetic intermediate and a valuable tool for chemical biology. This document elucidates the compound's chemical identity, proposes a robust synthetic pathway grounded in fundamental organic chemistry principles, and explores its potential reactivity and applications as a molecular scaffold and research chemical.

Chemical Identity and Physicochemical Properties

3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is an amide derivative of the biogenic amine analogue, tryptamine. The formal IUPAC name confirms the connectivity between a 3-chloropropanoyl group and the primary amine of the tryptamine side chain. The indole nucleus is a well-established "privileged scaffold" in pharmacology, appearing in a vast array of natural products and synthetic drugs.[1] The addition of the chloroalkane functionality introduces a site for further chemical modification, making this a valuable building block for compound library synthesis.

Table 1: Core Identifiers and Properties

Identifier Value Source
IUPAC Name 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide -
CAS Number 93187-18-9 [2][3]
Molecular Formula C₁₃H₁₅ClN₂O [3]

| Molecular Weight | 250.73 g/mol |[3] |

The structure consists of three key domains: the aromatic indole ring system, the flexible ethylamine linker, and the terminal N-acyl chloride group. This architecture provides a balance of hydrophobicity (indole) and hydrophilicity (amide), along with a reactive electrophilic center (the carbon bearing the chlorine atom).

Synthesis, Purification, and Characterization

While specific literature detailing the synthesis of this exact molecule is sparse, its structure suggests a straightforward and reliable synthetic approach via nucleophilic acyl substitution. The logical disconnection, or retrosynthesis, points to two readily available starting materials: tryptamine and a derivative of 3-chloropropanoic acid.

Retrosynthetic Analysis

The most logical disconnection is at the amide bond, which is reliably formed by coupling an amine with a carboxylic acid or its activated derivative. This reveals tryptamine and 3-chloropropanoyl chloride as the primary precursors.

G Target 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide Precursors Tryptamine + 3-Chloropropanoyl Chloride Target->Precursors Amide Bond Disconnection

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol

This protocol describes the acylation of tryptamine using 3-chloropropanoyl chloride. The use of an acyl chloride is advantageous as it is highly reactive, leading to high conversion under mild conditions. A non-nucleophilic organic base, such as triethylamine (TEA), is included to neutralize the hydrochloric acid byproduct, preventing the protonation and deactivation of the tryptamine starting material.

Materials:

  • Tryptamine

  • 3-Chloropropanoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tryptamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath with stirring.

  • Acyl Chloride Addition: Dissolve 3-chloropropanoyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the stirring tryptamine solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the tryptamine starting material is consumed.

  • Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, deionized water, and finally, brine. The bicarbonate wash is critical for removing any unreacted acyl chloride and acidic byproducts.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product can be purified via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Self-Validating System for Characterization:

  • ¹H NMR: The proton NMR spectrum should confirm the presence of all structural components: characteristic aromatic signals for the indole ring protons, multiplets for the two ethylenic linkers (-CH₂CH₂-), and distinct triplets for the propanamide backbone (-CH₂CH₂Cl). The NH proton of the amide will appear as a triplet, and the indole NH will be a broad singlet.

  • ¹³C NMR: The carbon spectrum will show the expected number of aromatic and aliphatic carbons. Key signals include the amide carbonyl (~170 ppm) and the carbon attached to the chlorine (~40 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry should yield a molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₅ClN₂O). The isotopic pattern for a single chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would provide definitive confirmation of its presence.

  • Infrared (IR) Spectroscopy: Key stretches would include the N-H stretch of the amide and indole (~3300 cm⁻¹), the C=O stretch of the amide (~1640 cm⁻¹), and the C-Cl stretch (~750 cm⁻¹).

Chemical Reactivity and Potential Applications

The utility of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide stems from its hybrid nature as both a tryptamine analogue and a reactive alkylating agent.

Workflow: From Intermediate to Complex Scaffolds

The primary value of this compound is as a versatile intermediate. The terminal chloride is a good leaving group, susceptible to nucleophilic substitution or intramolecular cyclization, enabling the synthesis of more complex and sterically constrained molecules.

G cluster_0 cluster_1 Potential Transformations Start 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide Cyclization Intramolecular Cyclization (e.g., to piperidinone derivatives) Start->Cyclization Substitution Nucleophilic Substitution (Displacement of Cl⁻ with Nu⁻) Start->Substitution Library Scaffold for Library Synthesis Start->Library

Caption: Potential synthetic pathways using the target compound.

Applications in Drug Discovery and Chemical Biology
  • Scaffold for Constrained Analogues: Tryptamine and its derivatives often suffer from metabolic instability and conformational flexibility, leading to off-target effects. Intramolecular cyclization of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide can be used to create rigid piperidinone or other heterocyclic structures fused to the tryptamine backbone. These constrained analogues are invaluable for probing receptor binding pockets and improving pharmacokinetic profiles.

  • Synthesis of Covalent Probes: The chloropropyl group can act as a weak electrophile. While not as reactive as an epoxide or acrylamide, it can be used to form covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in protein targets. This makes it a potential precursor for synthesizing targeted covalent inhibitors or activity-based probes for enzyme profiling.

  • Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a fragment or a building block for FBDD. The indole moiety can serve as an anchor to bind to a protein, while the chloro-amide "vector" can be used to explore adjacent pockets for further derivatization, allowing for fragment growing or linking strategies.

Safety and Handling

No specific toxicology data for 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is publicly available. However, based on its structure and related compounds, appropriate precautions must be taken.

  • Hazard Class: The molecule is a chloro-amide. Related compounds like 3-chloro-N-ethylpropanamide are listed as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[4]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Reactivity: Avoid contact with strong bases, oxidizing agents, and reducing agents. As an alkylating agent, it should be treated as potentially mutagenic.

Conclusion

3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide represents a strategically designed chemical entity that merges the privileged indole scaffold with a reactive chemical handle. Its straightforward synthesis makes it an accessible starting material for research laboratories. Its primary value lies not as an end-product, but as a versatile intermediate for creating novel, constrained tryptamine analogues, covalent probes, and diverse compound libraries. For researchers in medicinal chemistry and drug discovery, this compound offers a reliable starting point for the exploration of new chemical space and the development of next-generation therapeutic agents.

References

  • PubChem, National Institutes of Health. 3-chloro-N-ethylpropanamide | C5H10ClNO | CID 3519145. [Link]

  • Beijing Xinheng Technology Co., Ltd. 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. [Link]

  • PubChem, National Institutes of Health. 3-chloro-N-ethyl-N-methylpropanamide | C6H12ClNO | CID 43263331. [Link]

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starting materials for 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Introduction

3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is a synthetic amide derivative of the naturally occurring monoamine alkaloid, tryptamine. The structure is characterized by the tryptamine backbone connected via an amide linkage to a 3-chloropropionyl group. This molecule serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules and potential pharmaceutical agents. The synthesis of this target molecule is primarily achieved through a direct and efficient amide coupling reaction. This guide provides a comprehensive overview of the requisite starting materials, the underlying chemical principles, and a detailed protocol for its preparation, tailored for researchers and professionals in drug development and chemical synthesis.

Retrosynthetic Analysis: Identifying the Core Precursors

A retrosynthetic approach to 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide logically deconstructs the molecule at its most synthetically accessible bond. The most apparent disconnection is at the amide C-N bond. This cleavage reveals the two primary building blocks required for its synthesis:

  • Tryptamine : The amine component, providing the N-[2-(1H-indol-3-yl)ethyl] portion of the molecule.

  • 3-Chloropropionyl Chloride : The acylating agent, which provides the 3-Chloropropanamide functionality. This acyl chloride is the activated form of 3-chloropropionic acid, designed for efficient reaction with amines.

This straightforward disconnection forms the basis of a highly convergent and practical synthetic strategy.

G Target 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide Disconnection Amide C-N Bond Disconnection Target->Disconnection Tryptamine Tryptamine (Amine Component) Disconnection->Tryptamine Acyl_Chloride 3-Chloropropionyl Chloride (Acyl Component) Disconnection->Acyl_Chloride

Caption: Retrosynthetic analysis of the target molecule.

Primary Starting Materials: Properties and Handling

A thorough understanding of the starting materials is critical for safe and successful synthesis.

Tryptamine

Tryptamine, or 2-(1H-indol-3-yl)ethan-1-amine, is a monoamine alkaloid found in plants, fungi, and animals.[1][2] It serves as the foundational backbone for numerous biologically active compounds, including neurotransmitters like serotonin and melatonin.[1][3]

PropertyValueSource(s)
CAS Number 61-54-1[3][4]
Molecular Formula C₁₀H₁₂N₂[2][3]
Molecular Weight 160.22 g/mol [4][5]
Appearance White to off-white or slightly yellow crystalline solid[1][2][5]
Melting Point 113-118 °C[2][5]
Solubility Soluble in ethanol, DMSO, acetone; sparingly soluble in water[2][4]

Expert Insights & Safety: Tryptamine is a biologically active compound and should be handled with appropriate care.[4] As the nucleophile in this reaction, the primary amine group (-NH₂) is the site of acylation. The indole ring is generally stable under these reaction conditions but can be sensitive to strong acids or oxidizing agents. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

3-Chloropropionyl Chloride

This reagent is a bifunctional molecule, acting as a potent acylating agent due to the highly reactive acyl chloride group.[6][7] It is the key reagent for introducing the 3-chloropropionyl moiety.

PropertyValueSource(s)
CAS Number 625-36-5[6][8]
Molecular Formula C₃H₄Cl₂O[8]
Molecular Weight 126.97 g/mol [9]
Appearance Colorless to yellow or light brown liquid[7][9]
Boiling Point 143-145 °C[6][7]
Density ~1.33 g/mL at 25 °C[6][7]

Expert Insights & Safety: 3-Chloropropionyl chloride is a hazardous substance that is corrosive, causes severe burns, and is fatal if inhaled.[8][9] It is also moisture-sensitive and will react violently with water and other protic solvents to release corrosive hydrogen chloride (HCl) gas.

CRITICAL HANDLING REQUIREMENTS:

  • Always handle in a certified chemical fume hood.

  • Wear chemically resistant gloves, splash goggles or a face shield, and a lab coat. [8]

  • Keep away from water and sources of ignition. [9]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area. [8][9]

Ancillary Reagents and Solvents

The choice of solvent and base is crucial for controlling the reaction and maximizing yield.

  • Solvent: An anhydrous aprotic solvent is required to prevent reaction with the acyl chloride. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices due to their ability to dissolve the starting materials and their inertness under the reaction conditions.

  • Base: A non-nucleophilic organic base, such as Triethylamine (Et₃N) or Pyridine , is essential. Its primary role is to act as an acid scavenger, neutralizing the HCl gas that is generated as a byproduct of the acylation reaction. This prevents the protonation of the tryptamine starting material, which would render it unreactive. Using a slight excess (e.g., 1.1-1.2 equivalents) of the base is standard practice.

Synthetic Protocol: Amide Coupling via Acylation

This protocol describes a standard laboratory procedure for the synthesis of the target compound. The core of this process is a nucleophilic acyl substitution reaction.

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup & Purification A 1. Dissolve Tryptamine and Triethylamine in anhydrous DCM. B 2. Cool the solution to 0 °C in an ice-water bath. A->B C 3. Add 3-Chloropropionyl Chloride dropwise via syringe. B->C D 4. Allow reaction to warm to room temp and stir for 2-4 hours. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Quench with water and separate layers. E->F G 7. Wash organic layer with brine, dry over Na₂SO₄. F->G H 8. Concentrate under reduced pressure. G->H I 9. Purify crude product via column chromatography. H->I

Caption: Experimental workflow for the synthesis.

Step-by-Step Methodology:
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tryptamine (1.0 eq) and anhydrous dichloromethane (DCM). Stir until fully dissolved.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm of the acylation reaction.

  • Acyl Chloride Addition: Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A precipitate of triethylamine hydrochloride may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC). A complete reaction is indicated by the consumption of the tryptamine starting material.

  • Workup: Once the reaction is complete, quench by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography or recrystallization to obtain the final product, 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

Mechanism of Reaction: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tryptamine's primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride.

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

  • Leaving Group Departure: The tetrahedral intermediate collapses. The C=O double bond is reformed, and the chloride ion—an excellent leaving group—is expelled.

  • Deprotonation: The added base (triethylamine) removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final neutral amide product along with triethylammonium chloride.

G Tryptamine Tryptamine (Nucleophile) Tetrahedral Tetrahedral Intermediate Tryptamine->Tetrahedral 1. Nucleophilic Attack AcylChloride 3-Chloropropionyl Chloride (Electrophile) AcylChloride->Tetrahedral Product Final Amide Product Tetrahedral->Product 2. Leaving Group Expulsion (-Cl⁻) Byproduct Et₃NH⁺Cl⁻ Product->Byproduct 3. Deprotonation Base Et₃N (Base) Base->Byproduct

Caption: Simplified reaction mechanism pathway.

References

  • Vertex AI Search, Tryptamine | Solubility of Things.
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A Technical Guide to the Structural Elucidation of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is a tryptamine derivative of significant interest in medicinal chemistry and drug development. As with any novel compound, unequivocal structural confirmation is a critical prerequisite for further investigation into its biological activity and safety profile. This technical guide provides an in-depth, multi-technique approach to the structural elucidation of this molecule, grounded in established analytical principles and field-proven methodologies. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The structural elucidation of a molecule like 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, which comprises an indole core, a flexible ethylamine side chain, and a chloro-substituted propanamide moiety, requires the synergistic application of multiple spectroscopic and analytical techniques. This guide will detail the roles of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and single-crystal X-ray crystallography in piecing together the molecular puzzle.

I. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pathway

Mass spectrometry is an essential first step in structural elucidation, providing the molecular weight of the compound and offering insights into its substructures through fragmentation analysis.[1]

Expected Molecular Ion and Isotopic Pattern

For 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (C₁₃H₁₅ClN₂O), the presence of a chlorine atom is a key distinguishing feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[2][3] This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments.

Ion Description Expected m/z Relative Intensity
[M]⁺Molecular ion with ³⁵Cl250.09~100%
[M+2]⁺Molecular ion with ³⁷Cl252.09~33%

The observation of this M+ and M+2 pattern with a 3:1 intensity ratio is strong evidence for the presence of a single chlorine atom in the molecule.[2][3]

Fragmentation Analysis: Deconstructing the Molecule

Electron Ionization (EI) mass spectrometry will induce fragmentation of the molecular ion. The fragmentation pattern provides a roadmap to the molecule's connectivity. Key expected fragmentation pathways for 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide are outlined below. The indole ring is a stable aromatic system, and a characteristic fragment in the mass spectra of many indole derivatives is the ion at m/z = 130, corresponding to the quinolinium cation formed after cleavage of the side chain.[4][5]

  • α-Cleavage: Cleavage of the C-C bond adjacent to the indole nitrogen is a common fragmentation pathway for tryptamines.

  • Amide Bond Cleavage: The amide bond can cleave to yield fragments corresponding to the acyl and amine portions of the molecule.

  • Loss of Chlorine: The chlorine atom can be lost as a radical or as HCl.

Table of Expected Fragments:

m/z Proposed Fragment Structure Fragmentation Pathway
250/252[C₁₃H₁₅ClN₂O]⁺Molecular Ion
143[C₁₀H₉N]⁺Cleavage of the bond between the ethyl side chain and the indole ring.
130[C₉H₈N]⁺Characteristic tryptamine fragment (quinolinium ion)[4][5]
107[C₃H₄ClO]⁺Fragment from the 3-chloropropanoyl moiety.
91[C₃H₄Cl]⁺Loss of CO from the 3-chloropropanoyl fragment.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for initial analysis. For softer ionization, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed, which are more likely to preserve the molecular ion.[6][7]

  • Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[8][9] A combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for the complete assignment of the structure of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical shifts (indicating their electronic environment), their integration (proportional to the number of protons), and their multiplicity (due to spin-spin coupling with neighboring protons).

Table of Predicted ¹H NMR Chemical Shifts and Multiplicities:

Proton(s) Approximate Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Indole N-H10.8 - 11.2broad singlet1HDeshielded due to the aromatic ring and nitrogen electronegativity.[10]
Aromatic C-H (indole)7.0 - 7.8doublets, triplets5HTypical aromatic region for an indole ring.[7]
Amide N-H8.0 - 8.5triplet1HCoupled to the adjacent CH₂ group.
-CH₂- (ethyl, adjacent to indole)2.9 - 3.1triplet2HCoupled to the other CH₂ of the ethyl group.
-CH₂- (ethyl, adjacent to amide N)3.5 - 3.7quartet2HCoupled to the amide N-H and the other CH₂ of the ethyl group.
-CH₂- (propanamide, adjacent to C=O)2.5 - 2.7triplet2HCoupled to the CH₂Cl group.
-CH₂-Cl (propanamide)3.7 - 3.9triplet2HDeshielded by the electronegative chlorine atom and coupled to the adjacent CH₂.
¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table of Predicted ¹³C NMR Chemical Shifts:

Carbon(s) Approximate Chemical Shift (δ, ppm) Rationale
C=O (amide)170 - 175Typical chemical shift for an amide carbonyl carbon.
Aromatic C (indole)110 - 140Characteristic region for indole carbons.[11]
-CH₂- (ethyl, adjacent to indole)25 - 30Aliphatic carbon.
-CH₂- (ethyl, adjacent to amide N)40 - 45Aliphatic carbon attached to nitrogen.
-CH₂- (propanamide, adjacent to C=O)35 - 40Aliphatic carbon adjacent to a carbonyl group.
-CH₂-Cl (propanamide)40 - 45Aliphatic carbon attached to chlorine.
2D NMR Spectroscopy: Establishing Connectivity

2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other. For example, a cross-peak between the signals at ~3.0 ppm and ~3.6 ppm would confirm the connectivity of the two methylene groups in the ethyl side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is invaluable for connecting different fragments of the molecule. For instance, a correlation between the amide N-H proton and the carbonyl carbon would confirm the amide linkage.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[3]

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish connectivity.

  • Data Processing and Interpretation: Process the spectra (Fourier transformation, phasing, and baseline correction) and interpret the chemical shifts, coupling constants, and correlations to assemble the final structure.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule.[2]

Expected IR Absorptions

The IR spectrum of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is expected to show characteristic absorption bands for the N-H, C=O, and C-Cl bonds.

Table of Characteristic IR Frequencies:

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H (indole)Stretching3300 - 3500Medium, sharp
N-H (amide)Stretching3200 - 3400Medium, sharp
C-H (aromatic)Stretching3000 - 3100Medium
C-H (aliphatic)Stretching2850 - 3000Medium
C=O (amide)Stretching1630 - 1680Strong
C=C (aromatic)Stretching1450 - 1600Medium to weak
N-H (amide)Bending1510 - 1570Medium
C-NStretching1200 - 1350Medium
C-ClStretching600 - 800Medium to strong

The presence of a strong absorption band around 1650 cm⁻¹ is indicative of the amide carbonyl group, while the N-H stretching bands confirm the presence of the indole and amide N-H protons.[9][12]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.[4][11]

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

IV. Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide powerful evidence for the structure of a molecule, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[13][14]

Principle

When a single crystal is irradiated with X-rays, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted beams, a 3D electron density map of the molecule can be constructed, from which the atomic positions can be determined.[13]

Experimental Workflow: X-ray Crystallography

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement CrystalGrowth Crystal Growth (e.g., slow evaporation, vapor diffusion) Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., direct methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final 3D Structure

Caption: Workflow for single-crystal X-ray crystallography.

  • Crystal Growth: The most critical and often challenging step is to grow a single, high-quality crystal of the compound. This can be achieved through techniques such as slow evaporation of a saturated solution, or vapor diffusion.[13]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[15][16]

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods such as direct methods.

  • Structure Refinement: The atomic positions and other parameters are refined to improve the agreement between the calculated and observed diffraction data.

  • Validation: The final structure is validated to ensure its quality and accuracy.

V. Integrated Structural Elucidation Workflow

The power of this multi-technique approach lies in the integration of data from each method to build a cohesive and validated structural assignment.

G MS Mass Spectrometry (Molecular Formula & Key Fragments) ProposedStructure Proposed Structure MS->ProposedStructure IR Infrared Spectroscopy (Functional Groups) IR->ProposedStructure NMR_1D 1D NMR (¹H, ¹³C) (Proton & Carbon Environments) NMR_1D->ProposedStructure NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) ConfirmedStructure Confirmed Structure NMR_2D->ConfirmedStructure Validate XRay X-ray Crystallography (3D Structure) XRay->ConfirmedStructure Absolute Confirmation ProposedStructure->NMR_2D Confirm Connectivity

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry provides the molecular formula and key fragments. Infrared spectroscopy confirms the presence of essential functional groups. 1D and 2D NMR spectroscopy meticulously map out the proton and carbon framework and establish the connectivity of the atoms. Finally, single-crystal X-ray crystallography offers the definitive three-dimensional structure. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently and accurately determine the structure of this and similar novel compounds, paving the way for further scientific exploration.

References

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The Indole Scaffold: A Privileged Framework in Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable chemical versatility and broad spectrum of biological activities.[1][2][3][4] This privileged scaffold is not only a constituent of essential endogenous molecules like tryptophan and serotonin but also forms the structural core of numerous natural and synthetic compounds with profound therapeutic implications.[1][2] This technical guide provides a comprehensive exploration of the multifaceted biological activities of indole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the state-of-the-art experimental methodologies used to evaluate their efficacy. We will navigate through their significant roles in oncology, infectious diseases, inflammation, and neurodegenerative disorders, offering field-proven insights and detailed protocols to empower researchers in the quest for novel therapeutics.

The Chemical and Biological Significance of the Indole Moiety

The indole ring system, consisting of a benzene ring fused to a pyrrole ring, possesses a unique electronic configuration that underpins its chemical reactivity and biological interactions.[1] The nitrogen atom's lone pair of electrons contributes to the aromaticity of the ring, making it electron-rich and capable of engaging in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] This chemical dexterity allows indole derivatives to bind to a wide array of biological targets with high affinity and specificity.[1]

The indole scaffold's importance is further underscored by its presence in a multitude of FDA-approved drugs, spanning therapeutic areas from cancer and viral infections to neurological disorders.[2][5] Prominent examples include the anticancer agents vincristine and vinblastine, the anti-inflammatory drug indomethacin, and the antiviral medication delavirdine.[2]

Anticancer Activity of Indole Derivatives

Indole-containing compounds represent a significant class of anticancer agents, with several derivatives currently in clinical use and many more under investigation.[3] Their antitumor effects are exerted through a variety of mechanisms, targeting key cellular processes involved in cancer progression.

Mechanism of Action: Targeting the Pillars of Cancer

The anticancer activity of indole derivatives is often multi-faceted, targeting various hallmarks of cancer.[6]

  • Inhibition of Tubulin Polymerization: A crucial strategy in cancer therapy is the disruption of microtubule dynamics, which are essential for cell division.[3][7] Indole derivatives, such as the vinca alkaloids, bind to tubulin, preventing its polymerization into microtubules.[3][7] This leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3][6] The binding modes and SAR of indole-based tubulin inhibitors are extensively studied to develop more potent and selective agents.[6]

  • Kinase Inhibition: Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer.[8] Indole derivatives have been successfully developed as inhibitors of various kinases, including tyrosine kinases like EGFR and VEGFR, as well as serine/threonine kinases like those in the PI3K/Akt/mTOR pathway.[8][9] For instance, sunitinib, an indole-based drug, exhibits antitumor activity by inhibiting PDGFR and VEGFR.[10]

  • HDAC Inhibition: Histone deacetylase (HDAC) inhibitors are an emerging class of anticancer drugs that modulate gene expression. Panobinostat, an FDA-approved indole derivative, is a pan-HDAC inhibitor that induces cell cycle arrest and apoptosis in cancer cells.[11][12][13][14][15]

  • Induction of Apoptosis: Many indole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be achieved through various mechanisms, including the inhibition of anti-apoptotic proteins like Bcl-2 and Mcl-1.[3]

  • Modulation of NF-κB Signaling: The transcription factor NF-κB plays a pivotal role in inflammation and cancer. Indole compounds like indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), have been shown to modulate the PI3K/Akt/mTOR/NF-κB signaling pathway, thereby inhibiting cancer cell invasion and angiogenesis.[16][17][18]

Signaling Pathway: Indole Derivatives Targeting the PI3K/Akt/mTOR/NF-κB Pathway

PI3K_Akt_mTOR_NFkB_Pathway Indole_Derivatives Indole Derivatives (e.g., I3C, DIM) PI3K PI3K Indole_Derivatives->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation IKK IKK mTOR->IKK Activation IkB_alpha IκBα IKK->IkB_alpha Phosphorylation & Degradation NF_kB NF-κB IkB_alpha->NF_kB Inhibition Nucleus Nucleus NF_kB->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Gene_Expression MTT_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_Attach Incubate overnight for attachment Seed_Cells->Incubate_Attach Treat_Compound Treat cells with indole derivatives Incubate_Attach->Treat_Compound Incubate_Treatment Incubate for 72 hours Treat_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for 4 hours (formazan formation) Add_MTT->Incubate_Formazan Solubilize Solubilize formazan crystals Incubate_Formazan->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A streamlined workflow for determining the cytotoxic effects of indole derivatives on cancer cells using the MTT assay.

Structure-Activity Relationship (SAR) of Anticancer Indole Derivatives

The anticancer potency of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. [19]

  • Position 5: Substitution at the 5-position with electron-withdrawing groups like halogens or a nitro group often enhances anticancer activity. [19]* N-Substitution: Modification at the N1-position can influence the compound's lipophilicity and steric properties, thereby affecting its cellular uptake and target engagement. [20][21][22][23]* Substituents at C2 and C3: The groups attached to the C2 and C3 positions of the indole ring are critical for activity. For example, in 2-aryl-3-aroyl-indoles, the nature of the aryl and aroyl groups significantly impacts their tubulin polymerization inhibitory activity. [24] Table 1: Anticancer Activity of Selected Indole Derivatives

CompoundTarget/MechanismCancer Cell LineIC₅₀ (µM)Reference
Compound 2 (9-aryl-5H-pyrido[4,3-b]indole derivative)Tubulin polymerization inhibitorHeLa8.7[3]
Compound 17 (pyrazolinyl-indole derivative)EGFR inhibitorLeukemia>10 (78.76% inhibition at 10 µM)[3]
Compound 29 (indole derivative)Dual Bcl-2/Mcl-1 inhibitor-7.63 (Bcl-2), 1.53 (Mcl-1)[3]
Compound 43 (indole derivative)LSD1 inhibitorA549 (lung cancer)0.74[3]
PanobinostatHDAC inhibitorMultiple myeloma cellsVaries[11][12][13][14][15]
SunitinibPDGFR, VEGFR inhibitorVariousVaries[10]

Antimicrobial and Antiviral Activities of Indole Derivatives

Indole and its derivatives have emerged as a promising class of antimicrobial and antiviral agents, offering potential solutions to the growing challenge of drug resistance. [3][25]

Mechanism of Action: Combating Pathogens
  • Antimicrobial Mechanisms: Indole derivatives exhibit a range of antimicrobial mechanisms, including the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential enzymes like DNA gyrase. [3][4][26]DNA gyrase, a type II topoisomerase unique to bacteria, is a key target for many antibacterial agents. [27][28][29]Some indole derivatives act as DNA gyrase inhibitors, preventing DNA replication and leading to bacterial cell death. [26]

  • Antiviral Mechanisms: The antiviral activity of indole derivatives is diverse, targeting various stages of the viral life cycle. For example, Arbidol (umifenovir), an indole-containing drug, inhibits the fusion of the viral envelope with the host cell membrane, preventing viral entry. [25][30]Other indole derivatives function as neuraminidase inhibitors, which are crucial for the release of new virions from infected cells, thereby halting the spread of infection. [31][32][33][34][35] Signaling Pathway: Indole Derivatives as Neuraminidase Inhibitors

Neuraminidase_Inhibition cluster_host_cell Infected Host Cell Indole_Derivative Indole Derivative (Neuraminidase Inhibitor) Neuraminidase Neuraminidase (Viral Surface Protein) Indole_Derivative->Neuraminidase Binding and Inhibition Sialic_Acid Sialic Acid Receptor (Host Cell Surface) Neuraminidase->Sialic_Acid Cleavage (enables virion release) Virion_Release New Virion Release

Caption: Indole-based neuraminidase inhibitors block the active site of the neuraminidase enzyme, preventing the cleavage of sialic acid and thus inhibiting the release of newly formed virus particles from the host cell.

Experimental Protocol: Kirby-Bauer Disk Diffusion Test for Antimicrobial Susceptibility

The Kirby-Bauer disk diffusion test is a standardized, simple, and widely used method to determine the susceptibility of bacteria to various antimicrobial agents. [5][7][25][36] Principle: A filter paper disk impregnated with a specific concentration of an antimicrobial compound is placed on an agar plate uniformly inoculated with a bacterial culture. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. [5][7] Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland turbidity standard) in a sterile broth or saline.

  • Inoculation of Agar Plate: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn. [30]3. Application of Disks: Aseptically place paper disks impregnated with the indole derivatives onto the surface of the agar. Gently press the disks to ensure complete contact with the agar. [36]4. Incubation: Incubate the plates in an inverted position at 37°C for 24 hours. [36]5. Measurement of Inhibition Zones: After incubation, measure the diameter of the zones of inhibition in millimeters.

  • Interpretation: Compare the zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.

Experimental Workflow: Kirby-Bauer Disk Diffusion Test

Kirby_Bauer_Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton agar plate Prepare_Inoculum->Inoculate_Plate Place_Disks Place indole derivative-impregnated disks Inoculate_Plate->Place_Disks Incubate Incubate at 37°C for 24 hours Place_Disks->Incubate Measure_Zones Measure zones of inhibition Incubate->Measure_Zones Interpret_Results Interpret susceptibility Measure_Zones->Interpret_Results End End Interpret_Results->End

Caption: A workflow illustrating the key steps of the Kirby-Bauer disk diffusion method for assessing the antimicrobial activity of indole derivatives.

Anti-inflammatory and Neuroprotective Activities

Beyond their roles in fighting cancer and infectious diseases, indole derivatives also exhibit significant anti-inflammatory and neuroprotective properties.

Mechanism of Action: Quelling Inflammation and Protecting Neurons
  • Anti-inflammatory Mechanisms: The anti-inflammatory effects of indole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). [3][7]Indomethacin, a well-known NSAID, is an indole-3-acetic acid derivative that potently inhibits COX enzymes. [2]Additionally, some indole derivatives can modulate the NF-κB signaling pathway, a central regulator of inflammation. [3][7]

  • Neuroprotective Mechanisms: Indole derivatives, including the endogenous neurohormone melatonin, exhibit neuroprotective effects through various mechanisms. These include antioxidant properties, modulation of signaling pathways involved in neuronal survival, and inhibition of protein aggregation, such as amyloid-beta, which is implicated in Alzheimer's disease. [2][36][37]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay is used to screen for compounds that can inhibit the activity of the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the conversion of a substrate (e.g., Amplex™ Red) into a fluorescent product in the presence of arachidonic acid. An inhibitor will reduce the rate of fluorescence generation. [38] Step-by-Step Methodology:

  • Reagent Preparation: Prepare the necessary reagents, including COX Assay Buffer, reconstituted COX-2 enzyme, the test indole derivatives, a known COX-2 inhibitor (e.g., celecoxib) as a positive control, and the substrate solution (e.g., Amplex™ Red and arachidonic acid). [38]2. Reaction Setup: In a 96-well plate, add the COX Assay Buffer, the test inhibitor at various concentrations, and the COX-2 enzyme to the designated wells. [38]Include wells for enzyme control (no inhibitor) and inhibitor control. 3. Initiation of Reaction: Initiate the reaction by adding the arachidonic acid substrate to all wells. [4]4. Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex™ Red) at a constant temperature (e.g., 25°C). [39]5. Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the indole derivative and determine the IC₅₀ value.

Conclusion and Future Perspectives

The indole scaffold continues to be a fertile ground for the discovery and development of novel therapeutic agents. Its inherent chemical tractability and diverse biological activities make it a privileged structure in medicinal chemistry. The ongoing exploration of new synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms underlying the bioactivities of indole derivatives, promises to deliver the next generation of drugs to combat a wide range of human diseases. Future research should focus on the development of highly selective and potent indole-based compounds with improved pharmacokinetic profiles and reduced off-target effects. The integration of computational drug design, high-throughput screening, and advanced biological evaluation techniques will be instrumental in unlocking the full therapeutic potential of this remarkable heterocyclic system.

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preliminary screening of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary Screening of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Abstract

This guide provides a comprehensive framework for the preliminary screening of the novel compound, 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. Given the structural similarities to melatonin and other bioactive indole derivatives, a multi-tiered screening cascade is proposed to elucidate its potential pharmacological profile. This document outlines detailed protocols for in-vitro and in-vivo assays, focusing on hypothesized targets such as melatonin receptors, alongside broader, target-agnostic approaches to uncover novel mechanisms of action. The methodologies are designed to establish a foundational understanding of the compound's bioactivity, target engagement, and preliminary therapeutic potential, guiding further drug development efforts.

Introduction: Rationale for Screening

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The target molecule, 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, integrates this indole core with a chloro-propanamide side chain. This unique combination suggests several potential avenues for biological interaction.

The tryptamine backbone (2-(1H-indol-3-yl)ethyl) is notably the core structure of the neurohormone melatonin (N-acetyl-5-methoxytryptamine).[4] Melatonin exerts its effects primarily through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2, which are pivotal in regulating circadian rhythms, sleep-wake cycles, and have implications in mood disorders and type-2 diabetes.[4][5][6] Therefore, a primary hypothesis is that 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide may act as a modulator of melatonin receptors.

This guide will detail a logical and efficient screening cascade designed to test this primary hypothesis and explore other potential biological activities.

Proposed Screening Cascade

A hierarchical approach will be employed to systematically evaluate the compound. This will begin with high-throughput in-vitro assays to assess its interaction with hypothesized targets and its general cytotoxic profile. Promising results will then warrant progression to more complex cellular and in-vivo models.

G A Compound Synthesis & QC B Primary In-Vitro Screening A->B C Secondary In-Vitro Assays B->C D In-Vivo Efficacy Models C->D E Preliminary Toxicology C->E

Caption: High-level overview of the proposed screening workflow.

Primary In-Vitro Screening

The initial phase of screening is designed to rapidly assess the compound's activity at the hypothesized melatonin receptors and to determine its general cytotoxicity.

Melatonin Receptor (MT1/MT2) Binding Assays

The first step is to determine if the compound binds to human MT1 and MT2 receptors. A competitive radioligand binding assay is a robust method for this purpose.[7][8]

Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Utilize cell membranes from HEK293 or CHO cells stably expressing human MT1 or MT2 receptors.

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4) containing 5 mM MgCl2 and 1 mM EDTA.[8]

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a constant concentration of radioligand (e.g., [3H]-melatonin or 2-[125I]-iodomelatonin), and varying concentrations of the test compound (3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide).[8][9]

  • Incubation: Incubate the mixture for 60 minutes at 37°C.[8]

  • Termination and Filtration: Rapidly filter the reaction mixture through GF/B unifilters to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer.[8]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). This can be converted to a binding affinity (Ki) value.

Functional Characterization: GTPγS Binding Assay

Should the compound demonstrate significant binding affinity, it is crucial to determine its functional activity – whether it is an agonist, antagonist, or inverse agonist. The GTPγS binding assay is a classic method to assess G-protein activation following receptor binding.[7]

Protocol: [35S]GTPγS Binding Assay

  • Assay Components: Use the same receptor-expressing cell membranes as in the binding assay.

  • Incubation: In the presence of GDP, incubate the membranes with varying concentrations of the test compound.

  • Stimulation: Add [35S]GTPγS to the mixture. If the compound is an agonist, it will stimulate the binding of [35S]GTPγS to the G-proteins coupled to the melatonin receptors.

  • Measurement: After incubation, measure the amount of bound [35S]GTPγS.

  • Data Interpretation: An increase in [35S]GTPγS binding indicates agonist activity, while no change suggests potential antagonist activity (which would require a subsequent assay in the presence of a known agonist).

In-Vitro Cytotoxicity Assay

It is essential to assess the general cytotoxicity of the compound to ensure that any observed activity in functional assays is not due to cell death. This can be performed on a panel of human cancer cell lines.[1][10]

Protocol: MTT or Alamar Blue Assay

  • Cell Plating: Seed human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with a range of concentrations of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide for 48-72 hours.

  • Viability Assessment: Add MTT or Alamar Blue reagent to the wells and incubate according to the manufacturer's instructions.

  • Measurement: Read the absorbance or fluorescence to determine the percentage of viable cells relative to a vehicle-treated control.

  • Data Analysis: Calculate the IC50 value, representing the concentration at which the compound inhibits cell growth by 50%.

Assay Purpose Key Parameters
Radioligand BindingDetermine binding affinity to MT1/MT2Ki (nM)
GTPγS BindingAssess functional activity (agonist/antagonist)EC50 (nM), Emax (%)
In-Vitro CytotoxicityEvaluate general toxicityIC50 (µM)

Secondary In-Vitro Assays: Target Engagement

Positive results from the primary screening warrant a more in-depth investigation into the compound's interaction with its target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in intact cells.[11][12][13]

G A Treat cells with compound B Heat cells to various temperatures A->B C Lyse cells and separate soluble/precipitated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Generate melting curve D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture cells expressing the target protein (e.g., MT1 or MT2) and treat with the test compound or a vehicle control.[14]

  • Heating Step: Aliquot the treated cells and heat them to a range of temperatures for a defined period (e.g., 3 minutes).[14]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.[14]

  • Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using a method like Western blotting or mass spectrometry.[12]

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized the target protein, confirming engagement.[13]

Preliminary In-Vivo Screening

If the compound demonstrates potent and selective in-vitro activity with good target engagement and low cytotoxicity, preliminary in-vivo studies are justified. Given the hypothesized modulation of melatonin receptors, initial in-vivo models should focus on behaviors regulated by the circadian system.[15]

Circadian Rhythm Re-entrainment ("Jet-Lag") Model

This model assesses the compound's ability to accelerate the re-synchronization of the internal biological clock to a new light-dark cycle.[15]

Protocol: Murine Jet-Lag Model

  • Animal Model: Use C3H/HeN mice, which have a robust circadian rhythm.[15]

  • Baseline Monitoring: House the mice in a controlled environment with a 12:12 hour light-dark cycle and monitor their locomotor activity to establish a baseline rhythm.

  • Phase Shift: Induce a "jet-lag" by advancing the light-dark cycle by 6 hours.

  • Compound Administration: Administer the test compound (e.g., via subcutaneous injection) at the onset of the new dark phase for several consecutive days.[15]

  • Activity Monitoring: Continue to monitor locomotor activity to determine the rate of re-entrainment to the new light-dark cycle.

  • Data Analysis: Compare the rate of re-entrainment in the compound-treated group to a vehicle-treated control group. A faster re-entrainment suggests the compound has chronobiotic activity.

Open Field Test for General Activity

It is important to assess whether the compound has any sedative or stimulant effects that could confound the results of more specific behavioral tests.[16]

Protocol: Open Field Test

  • Apparatus: Use a square, open-topped arena with video tracking capabilities.

  • Acclimation: Allow the mice to acclimate to the testing room.

  • Compound Administration: Administer a single dose of the test compound or vehicle.

  • Testing: Place the mouse in the center of the open field and record its activity (e.g., total distance traveled, time spent in the center versus the periphery) for a set period.[16]

  • Data Analysis: Compare the activity levels between the treated and control groups.

G A Select Animal Model (e.g., C3H/HeN mice) B Establish Baseline Circadian Rhythm A->B C Induce 6-hour Phase Shift B->C D Administer Compound or Vehicle C->D E Monitor Locomotor Activity D->E F Analyze Re-entrainment Rate E->F

Caption: Experimental design for the in-vivo jet-lag model.

Conclusion and Future Directions

This guide presents a systematic and scientifically grounded approach to the . The proposed cascade, from initial in-vitro binding and functional assays to in-cell target engagement and in-vivo behavioral models, is designed to efficiently elucidate the compound's primary pharmacological profile.

Positive findings, particularly potent and selective modulation of melatonin receptors with corresponding in-vivo chronobiotic effects, would strongly support its advancement into more comprehensive preclinical development. This would include detailed pharmacokinetic and toxicology studies, as well as evaluation in more complex disease models. The initial screening data generated through these protocols will be invaluable in making informed decisions about the future of this promising indole derivative.

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  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

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An In-Depth Technical Guide to 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide: Synthesis, Predicted Biological Activity, and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, a tryptamine derivative with significant potential for research in pharmacology and medicinal chemistry. Although direct experimental data on this specific molecule is limited, its structural similarity to the endogenous neurohormone melatonin allows for robust predictions of its biological activity, particularly as a ligand for melatonin receptors. This document synthesizes information on its chemical properties, provides detailed synthetic protocols, and explores its predicted biological functions based on structure-activity relationship (SAR) studies of related compounds. Furthermore, this guide outlines potential research applications, analytical characterization methods, and essential safety and handling procedures.

Introduction: The Rationale for Investigating 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Tryptamine and its derivatives represent a vast and functionally diverse class of neuroactive compounds. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs. 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, a synthetic tryptamine derivative, is of particular interest due to its structural analogy to melatonin (N-acetyl-5-methoxytryptamine). The key difference lies in the N-acyl group, where the acetyl group of melatonin is replaced by a 3-chloropropanoyl group. This modification is predicted to alter the molecule's physicochemical properties, receptor binding affinity, and metabolic stability, making it a valuable tool for probing the pharmacology of melatonin receptors and potentially leading to the development of novel therapeutic agents.

The exploration of novel melatonin receptor ligands is a burgeoning field of research, with applications in treating sleep disorders, circadian rhythm disruptions, and mood disorders. The introduction of a chloro-substituent on the N-acyl chain of the tryptamine core offers a unique opportunity to investigate the impact of this modification on receptor interaction and to potentially develop ligands with altered selectivity or pharmacokinetic profiles.

Chemical Properties and Predicted Physicochemical Parameters

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 250.72 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP 2.45Indicates good lipid solubility, suggesting potential for membrane permeability.
Topological Polar Surface Area (TPSA) 44.89 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 2Compliant with Lipinski's Rule of Five.
Hydrogen Bond Acceptors 1Compliant with Lipinski's Rule of Five.
Rotatable Bonds 4Indicates a degree of conformational flexibility, which can be important for receptor binding.

Note: Predicted values are based on computational models for the isomeric compound 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide and are expected to be very similar for the 3-chloro isomer.[1]

Synthesis of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

The synthesis of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide can be readily achieved through the acylation of tryptamine with 3-chloropropanoyl chloride. This is a standard and efficient method for the formation of an amide bond.[2][3]

Reaction Scheme

synthesis Tryptamine Tryptamine Product 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide Tryptamine->Product ChloropropanoylChloride 3-Chloropropanoyl Chloride ChloropropanoylChloride->Product Base Base (e.g., Triethylamine) in an inert solvent (e.g., DCM) Base->Product Byproduct Triethylammonium Chloride Product->Byproduct

Caption: Synthetic pathway for 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

Detailed Experimental Protocol

Materials:

  • Tryptamine

  • 3-Chloropropanoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tryptamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 3-chloropropanoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred tryptamine solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

Predicted Biological Activity and Mechanism of Action

The biological activity of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is predicted to be primarily mediated through its interaction with melatonin receptors, MT1 and MT2. This prediction is based on the extensive structure-activity relationship (SAR) studies of melatonin and its analogs.[4][5]

Melatonin Receptor Agonism

Melatonin's high affinity for its receptors is attributed to key structural features: the 5-methoxy group on the indole ring and the N-acetyl side chain. While 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide lacks the 5-methoxy group, the core tryptamine structure is a known scaffold for melatonin receptor ligands.

The N-acyl side chain plays a crucial role in receptor activation. The replacement of the N-acetyl group with a 3-chloropropanoyl group introduces several changes:

  • Size and Shape: The 3-chloropropanoyl group is larger than the acetyl group, which may alter the binding orientation and affinity within the receptor pocket.

  • Electronic Properties: The electron-withdrawing chlorine atom can influence the electronic distribution of the amide bond, potentially affecting hydrogen bonding interactions with the receptor.

  • Potential for Covalent Binding: The presence of a reactive chloroalkyl group raises the possibility of covalent bond formation with nucleophilic residues in the receptor binding site, which could lead to irreversible agonism or antagonism. However, without experimental data, this remains speculative.

Studies on bioisosteric replacements of the N-acetyl group in melatonin have shown that the receptors can accommodate a variety of substituents, leading to compounds with a range of affinities and efficacies.[2][6][7]

Predicted Signaling Pathway

Melatonin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Upon agonist binding, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the physiological effects of melatonin.

signaling_pathway cluster_membrane Cell Membrane Ligand 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (Predicted Agonist) MT_Receptor MT1/MT2 Receptor Ligand->MT_Receptor Binds to G_Protein Gi/o Protein MT_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts Physiological_Response Physiological Response (e.g., Regulation of Circadian Rhythms) cAMP->Physiological_Response Leads to

Caption: Predicted signaling pathway of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

Potential Research Applications

Given its predicted biological activity, 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide has several potential applications in research:

  • Tool Compound for Melatonin Receptor Research: It can be used as a novel ligand to probe the structure and function of MT1 and MT2 receptors. Its unique N-acyl group may reveal new insights into the binding pocket and activation mechanism of these receptors.

  • Lead Compound for Drug Discovery: The compound could serve as a starting point for the development of new melatonin receptor agonists or antagonists with improved pharmacokinetic or pharmacodynamic properties. Further medicinal chemistry efforts could explore the effects of different substituents on the indole ring and the N-acyl chain.

  • Investigation of Covalent GPCR Ligands: If the chloroalkyl group proves to be reactive, this compound could be a valuable tool for studying covalent interactions with GPCRs, which is an emerging area in drug discovery.

Analytical Characterization

The identity and purity of synthesized 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include aromatic protons of the indole ring, protons of the ethyl bridge, protons of the propanamide backbone, and the indole N-H proton. The chemical shifts and coupling patterns will be characteristic of the structure.

  • ¹³C NMR: Will show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbon bearing the chlorine atom.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The fragmentation pattern can provide further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy will show characteristic absorption bands for the N-H stretch of the indole and amide, the C=O stretch of the amide, and C-H stretches of the aromatic and aliphatic groups.

Safety and Handling

While specific toxicity data for 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is not available, it should be handled with care, following standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[8][9]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Given the presence of a chloro-substituted amide, it is prudent to treat this compound as potentially hazardous. Similar compounds can be skin and eye irritants and may be harmful if swallowed.[10][11]

Conclusion and Future Directions

3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is a promising, yet understudied, tryptamine derivative with predicted activity as a melatonin receptor ligand. This technical guide provides a foundational understanding of its synthesis, predicted properties, and potential applications. Future research should focus on the experimental validation of its biological activity through in vitro binding and functional assays, as well as in vivo studies to assess its effects on circadian rhythms and other physiological processes. A thorough investigation of its reactivity and potential for covalent modification of its target receptors is also warranted. The insights gained from such studies will not only elucidate the specific properties of this molecule but also contribute to the broader understanding of melatonin receptor pharmacology and the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • de la Fuente Revenga, M., et al. (2015). Novel N-Acetyl Bioisosteres of Melatonin: Melatonergic Receptor Pharmacology, Physicochemical Studies, and Phenotypic Assessment of Their Neurogenic Potential. Journal of Medicinal Chemistry, 58(12), 4998-5014. [Link]

  • Palmieri, G., et al. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry, 12, 1403819. [Link]

  • de la Fuente Revenga, M., et al. (2015). Novel N-Acetyl Bioisosteres of Melatonin: Melatonergic Receptor Pharmacology, Physicochemical Studies, and Phenotypic Assessment of Their Neurogenic Potential. PubMed, 26023814. [Link]

  • Di Mola, A., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 693. [Link]

  • Rivara, S., et al. (2008). Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders. Current Topics in Medicinal Chemistry, 8(11), 954-968. [Link]

  • PubChem. (n.d.). 3-chloro-N-ethylpropanamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-N-methylpropanamide. Retrieved from [Link]

  • NextSDS. (n.d.). Sodium chloro(tosyl)amide Safety Data Sheet. Retrieved from [Link]

  • International Labour Organization. (2011). Amides: Physical & Chemical Hazards. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Spadoni, G., et al. (2008). Melatonin Receptor Agonists: SAR and Applications to the Treatment of Sleep-Wake Disorders. ResearchGate. [Link]

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Methodological & Application

The Versatile Synthon: Application Notes for 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, a valuable intermediate for the synthesis of complex heterocyclic structures and potential pharmacologically active agents. We will delve into its synthesis, key reactive properties, and detailed protocols for its application, particularly in the construction of novel tryptamine derivatives.

Introduction: A Bifunctional Building Block

3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is a tailored molecule that combines the pharmacologically significant tryptamine scaffold with a reactive β-chloro amide side chain. This unique combination of functional groups makes it a versatile synthon for a variety of synthetic transformations. The indole moiety is a core structure in numerous natural products and pharmaceuticals, while the chloroamide group serves as a handle for intramolecular cyclizations and further functionalization. Tryptamine and its derivatives are known to exhibit a wide range of biological activities, acting as neurotransmitters and neuromodulators.[1][2] The tryptamine skeleton is also a key component of many monoterpene indole alkaloids with significant pharmacological activity.[3]

The strategic placement of the chlorine atom on the propanamide side chain opens up possibilities for intramolecular reactions, leading to the formation of fused ring systems. This makes 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide a particularly interesting starting material for the synthesis of novel polycyclic indole alkaloids and their analogs.

Synthesis of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

The most direct and efficient method for the synthesis of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is the acylation of tryptamine with 3-chloropropionyl chloride.[4] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Protocol 1: Synthesis of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Materials and Reagents:

ReagentFormulaMWMolarity/Conc.AmountMoles
TryptamineC₁₀H₁₂N₂160.22-1.60 g10 mmol
3-Chloropropionyl chlorideC₃H₄Cl₂O126.97-1.40 g (1.1 mL)11 mmol
Triethylamine (TEA)C₆H₁₅N101.19-1.52 g (2.1 mL)15 mmol
Dichloromethane (DCM)CH₂Cl₂84.93-50 mL-
Saturated NaHCO₃ solution---30 mL-
Brine---30 mL-
Anhydrous MgSO₄---q.s.-

Procedure:

  • To a stirred solution of tryptamine (1.60 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in dichloromethane (50 mL) at 0 °C (ice bath), add a solution of 3-chloropropionyl chloride (1.1 mL, 11 mmol) in dichloromethane (10 mL) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 30 mL of water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide as a solid.

Expected Yield: 80-90%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Synthesis Tryptamine Tryptamine Reaction Acylation (0°C to rt, 4h) Tryptamine->Reaction AcylChloride 3-Chloropropionyl Chloride AcylChloride->Reaction Base Triethylamine Base->Reaction Solvent Dichloromethane Solvent->Reaction Product 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide Reaction->Product

Caption: Synthetic scheme for 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

Applications in Organic Synthesis

The primary utility of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide lies in its capacity to undergo intramolecular cyclization reactions, providing access to novel polycyclic indole alkaloids. The electron-rich indole ring can act as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in a Friedel-Crafts type alkylation.[5]

Application 1: Synthesis of a Tetracyclic Indole Derivative via Intramolecular Friedel-Crafts Alkylation

This protocol describes a Lewis acid-catalyzed intramolecular cyclization to form a new six-membered ring, resulting in a tetracyclic indole derivative. This transformation is a key step in the construction of complex alkaloid skeletons.

Protocol 2: Intramolecular Cyclization

Materials and Reagents:

ReagentFormulaMWMolarity/Conc.AmountMoles
3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamideC₁₃H₁₅ClN₂O250.72-251 mg1 mmol
Aluminum chloride (AlCl₃)AlCl₃133.34-267 mg2 mmol
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96-20 mL-
Saturated NaHCO₃ solution---20 mL-
WaterH₂O18.02-20 mL-
Brine---20 mL-
Anhydrous Na₂SO₄---q.s.-

Procedure:

  • To a stirred suspension of aluminum chloride (267 mg, 2 mmol) in 1,2-dichloroethane (10 mL) at 0 °C, add a solution of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (251 mg, 1 mmol) in 1,2-dichloroethane (10 mL) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it into a mixture of ice and water (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the tetracyclic indole derivative.

Mechanistic Insight:

The reaction proceeds through the formation of a more electrophilic acylium ion or a Lewis acid-complexed alkyl halide, which then undergoes an intramolecular electrophilic attack by the C2 position of the indole ring. This is followed by rearomatization to yield the final tetracyclic product.

Cyclization StartingMaterial 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide Reaction Intramolecular Friedel-Crafts Alkylation StartingMaterial->Reaction LewisAcid AlCl₃ LewisAcid->Reaction Solvent 1,2-Dichloroethane Solvent->Reaction Intermediate Electrophilic Intermediate Product Tetracyclic Indole Derivative Intermediate->Product Reaction->Intermediate

Caption: Workflow for the intramolecular cyclization of the title compound.

Application 2: Precursor for Further Functionalization

The chloroamide moiety can also serve as a versatile handle for introducing other functional groups through nucleophilic substitution reactions. This allows for the synthesis of a library of tryptamine derivatives with potential applications in drug discovery. For example, reaction with various nucleophiles such as amines, thiols, or azides can introduce diverse functionalities.

Conclusion

3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is a strategically designed synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward preparation and the presence of two key reactive sites—the indole nucleus and the chloroamide side chain—make it an invaluable tool for the construction of complex, polycyclic indole-containing molecules. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers to explore the full synthetic utility of this versatile building block.

References

  • Kousara, S., et al. (2017). Biomedical Significance of Tryptamine: A Review. J Pharmacovigil 5, 239. [Link]

  • Leggans, E. K. Tryptamine Derivatives and Indole Alkaloid Natural Product Syntheses. Grand Valley State University ScholarWorks@GVSU. [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. [Link]

  • Clack, D. W., et al. (1982). Indole Alkylation - Intramolecular Friedel-Crafts. J. Chem. Soc. Perkin Trans. 2, 359-364. [Link]

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Application Note & Protocol: Synthesis of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guided Protocol for the N-Acylation of Tryptamine

Introduction: The Strategic Value of a Bifunctional Intermediate

In the landscape of medicinal chemistry and drug discovery, the synthesis of novel molecular scaffolds is paramount. 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is a versatile bifunctional intermediate that embodies significant potential for the development of new therapeutic agents. This compound strategically combines the pharmacologically significant tryptamine core with a reactive 3-chloropropanamide side chain.

The tryptamine moiety is a foundational structure in a multitude of biologically active compounds, including neurotransmitters and psychedelic drugs. The N-acyl tryptamine structure itself is recognized as a class of potential gut microbiota-derived endocannabinoid-like mediators[1]. The chloro-substituted amide portion of the molecule introduces a reactive electrophilic site, enabling further functionalization through nucleophilic substitution. This dual functionality makes it a valuable precursor for constructing a diverse array of more complex molecules and heterocyclic systems, which are a cornerstone of modern pharmaceuticals[2][3].

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide via the N-acylation of tryptamine with 3-chloropropionyl chloride. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step methodology, and provide essential guidance on safety, purification, and characterization.

Reaction and Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. This reaction is typically rapid and exothermic.[4] The core principle involves the attack of a nucleophile (the primary amine of tryptamine) on an electrophilic carbonyl carbon of the acyl chloride.

The mechanism unfolds in three key stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the tryptamine amine group acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 3-chloropropionyl chloride. This initial attack breaks the carbonyl π-bond and forms a tetrahedral intermediate.[4]

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and in the process, the chloride ion is expelled as it is an excellent leaving group.[4]

  • Deprotonation: A base, such as triethylamine (a non-nucleophilic tertiary amine), removes the proton from the now-positively charged nitrogen atom. This step neutralizes the intermediate to yield the final, stable amide product, 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. The base also sequesters the hydrogen chloride (HCl) byproduct generated during the reaction, preventing it from protonating the starting tryptamine, which would render the amine non-nucleophilic and halt the reaction.[4]

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation Tryptamine Tryptamine (Nucleophile) Tetrahedral Tetrahedral Intermediate Tryptamine->Tetrahedral Attacks Carbonyl Carbon AcylChloride 3-Chloropropionyl Chloride (Electrophile) AcylChloride->Tetrahedral Tetrahedral_Collapse Tetrahedral Intermediate ProtonatedAmide Protonated Amide Tetrahedral_Collapse->ProtonatedAmide Reforms C=O ChlorideIon Chloride Ion (Leaving Group) Tetrahedral_Collapse->ChlorideIon Expels Cl- ProtonatedAmide_Base Protonated Amide FinalProduct Final Product ProtonatedAmide_Base->FinalProduct Removes H+ Base Base (e.g., Triethylamine) AmmoniumSalt Ammonium Salt Byproduct Base->AmmoniumSalt

Caption: The nucleophilic acyl substitution mechanism for the synthesis.

Critical Safety Precautions

A rigorous adherence to safety protocols is non-negotiable. The reagents used in this synthesis possess significant hazards. This protocol must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

ReagentKey HazardsHandling Precautions
3-Chloropropionyl Chloride Flammable liquid and vapor.[5] Fatal if inhaled.[5] Causes severe skin burns and eye damage.[5] Reacts violently with water.[6] Corrosive to the respiratory tract.[7]Handle under an inert atmosphere (Nitrogen/Argon). Use in a well-ventilated fume hood.[5][8] Wear chemical-resistant gloves, a flame-retardant lab coat, and tightly fitting safety goggles with a face shield.[6] Keep away from heat, sparks, and open flames.[5] Have an appropriate fire extinguisher (dry chemical, CO2) readily available.[8]
Tryptamine Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.Avoid creating dust. Wear gloves, safety glasses, and a lab coat.
Triethylamine (NEt₃) Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage.Handle in a fume hood. Keep away from ignition sources. Use chemical-resistant gloves and eye protection.
Dichloromethane (DCM) Potential carcinogen. Causes skin and serious eye irritation. May cause drowsiness or dizziness.Use only in a well-ventilated fume hood. Avoid inhaling vapors. Wear appropriate gloves and eye protection.
Hydrochloric Acid (HCl) Causes severe skin burns and eye damage. May cause respiratory irritation.Handle with extreme care. Wear acid-resistant gloves, a lab coat, and chemical splash goggles. Add acid to water, never the other way around.

Emergency Procedures:

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.

  • In case of inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Call a poison center or doctor immediately.[5][8]

  • In case of ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor immediately.[5][8]

Materials and Apparatus

Reagents
ReagentMolar Mass ( g/mol )Molar Eq.Amount
Tryptamine160.221.0(To be calculated)
3-Chloropropionyl Chloride126.971.1(To be calculated)
Triethylamine (NEt₃)101.191.2(To be calculated)
Anhydrous Dichloromethane (DCM)--(Sufficient volume)
1M Hydrochloric Acid (HCl)--(For workup)
Saturated Sodium Bicarbonate (NaHCO₃)--(For workup)
Brine (Saturated NaCl)--(For workup)
Anhydrous Sodium Sulfate (Na₂SO₄)--(For drying)
Apparatus
  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice/water bath

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Glass funnel and filter paper

  • Apparatus for column chromatography (optional, for purification)

Detailed Experimental Protocol

This protocol is based on a standard N-acylation procedure and should be adapted based on the desired scale.[4]

G A 1. Reaction Setup - Dissolve Tryptamine & NEt₃ in anhydrous DCM. - Place under N₂/Ar atmosphere. B 2. Cooling - Cool the flask to 0 °C in an ice bath. - Stir for 10-15 minutes. A->B C 3. Reagent Addition - Add 3-Chloropropionyl Chloride dropwise via dropping funnel. - Maintain temperature below 5 °C. B->C D 4. Reaction - Stir at 0 °C for 30 min post-addition. - Allow to warm to room temperature. - Monitor progress via TLC. C->D E 5. Quenching - Once complete, cool back to 0 °C. - Slowly add deionized water to quench. D->E F 6. Workup & Purification - Aqueous extraction, washes (HCl, NaHCO₃, Brine). - Dry organic layer, concentrate, purify. E->F G 7. Characterization - Analyze pure product (NMR, MS, IR). F->G

Caption: A streamlined workflow for the synthesis protocol.
Step-by-Step Procedure
  • Reaction Setup:

    • In a clean, dry, round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 eq) in anhydrous dichloromethane (DCM). The volume should be sufficient to ensure good stirring (e.g., ~10 mL per gram of tryptamine).

    • Place the flask under an inert atmosphere of nitrogen or argon.

    • Cool the solution to 0 °C using an ice/water bath.

    • Causality: An inert atmosphere is crucial because 3-chloropropionyl chloride is moisture-sensitive and reacts violently with water.[6]

  • Base Addition:

    • To the stirred, cooled solution, slowly add triethylamine (1.2 eq).

    • Causality: Triethylamine is added before the acyl chloride to ensure a base is present to immediately neutralize the HCl byproduct as it forms.

  • Acyl Chloride Addition:

    • Add 3-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture using a dropping funnel over 15-20 minutes.

    • Critical Control Point: Maintain the internal temperature of the reaction below 5 °C during the addition. The reaction is exothermic, and uncontrolled temperature can lead to side product formation.[4] A precipitate of triethylammonium chloride may form, which is normal.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.

    • Remove the ice bath and let the reaction mixture warm to room temperature.

    • Continue stirring and monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting tryptamine spot is fully consumed. A suitable eluent system is typically a mixture of ethyl acetate and hexanes.

  • Workup and Purification:

    • Once the reaction is complete as per TLC analysis, cool the flask back to 0 °C and quench the reaction by the slow addition of deionized water.[4]

    • Transfer the entire mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove excess triethylamine and any unreacted tryptamine).[4]

      • Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).[4]

      • Brine (to remove bulk water).[4]

    • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4]

  • Final Purification:

    • The crude product can be further purified if necessary. The method of choice depends on the purity of the crude material.

    • Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, or isopropanol).

    • Column Chromatography: If recrystallization is ineffective, purify the crude solid using silica gel column chromatography.

Characterization

The identity and purity of the final product, 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected: C₁₃H₁₅ClN₂O, MW: 250.72 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches of the amide.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield Incomplete reaction; starting materials are wet; tryptamine was protonated.Ensure all glassware is oven-dried and reagents are anhydrous. Confirm the addition of base before the acyl chloride. Allow for longer reaction times if necessary.
Multiple Spots on TLC Side reactions due to excessive heat; impure starting materials.Maintain strict temperature control (0-5 °C) during acyl chloride addition. Purify starting materials if their quality is questionable.
Difficulty in Purification Product is an oil or difficult to crystallize.Use silica gel column chromatography for purification. Try different solvent systems for recrystallization.
Product is Insoluble during Workup The hydrochloride salt of the product may have precipitated.Add more organic solvent (DCM) and wash thoroughly with saturated NaHCO₃ to ensure the product is in its freebase form and soluble in the organic layer.

References

  • 3-Chloropropionyl Chloride for Synthesis MSDS. (2016). Loba Chemie. [Link]

  • Safety Data Sheet for 3-Chloropropionyl chloride. (2024). Fisher Scientific. [Link]

  • A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. (2024). Frontiers in Chemistry. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed. [Link]

Sources

Application Notes and Protocols for the Derivatization of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Synthetic Potential of a Versatile Tryptamine Scaffold

To the researchers, scientists, and drug development professionals dedicated to advancing medicinal chemistry, this guide serves as a comprehensive resource for the synthetic manipulation of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. This molecule, possessing a tryptamine core coupled with a reactive chloropropanamide side chain, represents a versatile scaffold for the generation of diverse chemical entities. The strategic location of the chloro group, the inherent reactivity of the indole nucleus, and the amide linkage provide multiple avenues for derivatization, enabling the exploration of a broad chemical space for therapeutic applications.

This document moves beyond a simple recitation of procedures. It is crafted with the insights of a seasoned application scientist, focusing on the "why" behind the "how." We will delve into the mechanistic underpinnings of the described transformations, providing a rationale for the choice of reagents and reaction conditions. Each protocol is designed as a self-validating system, with considerations for potential side reactions and purification strategies. By grounding our discussion in authoritative literature, we aim to provide a trustworthy and comprehensive guide for your research endeavors.

Molecular Architecture and Reactive Sites

The synthetic utility of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide stems from its distinct reactive sites. A thorough understanding of these sites is paramount for designing successful derivatization strategies.

  • The Terminal Chloro Group: This primary alkyl chloride is a prime target for nucleophilic substitution reactions (SN2), allowing for the introduction of a wide array of functional groups.

  • The Indole Ring: The electron-rich indole nucleus is susceptible to electrophilic substitution, primarily at the C2 position, as the C3 position is already substituted. The indole nitrogen (N1) can also be a site for alkylation or acylation under appropriate basic conditions.

  • The Amide Bond: While generally stable, the amide linkage can be reduced to the corresponding amine, offering a pathway to novel tryptamine analogs.

The interplay of these reactive sites necessitates careful consideration of reaction conditions to achieve the desired selectivity.

Derivatization Strategies and Protocols

Part 1: Nucleophilic Displacement of the Terminal Chlorine

The chloroethyl moiety is an excellent electrophilic partner for a variety of nucleophiles. These reactions are typically performed in the presence of a base to neutralize the generated HCl and to deprotonate the incoming nucleophile if necessary.

The introduction of secondary or tertiary amine functionalities is a common strategy in drug discovery to modulate physicochemical properties such as solubility and basicity. The reaction of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide with various amines provides access to a library of novel tryptamine derivatives.

Causality of Experimental Choices: The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophile. The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to scavenge the HCl byproduct, driving the reaction to completion. The reaction temperature is elevated to increase the reaction rate, but should be carefully controlled to minimize side reactions, such as elimination.

Experimental Protocol:

  • To a solution of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (1.0 eq) in anhydrous dimethylformamide (DMF, 0.1 M), add the desired amine (1.2-1.5 eq) and triethylamine (2.0 eq).

  • Stir the reaction mixture at 60-80 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted amino derivative.

Data Presentation:

EntryAmineProductExpected Yield (%)
1PiperidineN-[2-(1H-indol-3-yl)ethyl]-3-(piperidin-1-yl)propanamide75-85
2MorpholineN-[2-(1H-indol-3-yl)ethyl]-3-morpholinopropanamide70-80
3N-MethylpiperazineN-[2-(1H-indol-3-yl)ethyl]-3-(4-methylpiperazin-1-yl)propanamide70-85

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific amine and reaction conditions.

Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product start_chloro 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide reaction_step DMF, 60-80 °C start_chloro->reaction_step start_amine Amine (e.g., Piperidine) start_amine->reaction_step start_base Base (e.g., TEA) start_base->reaction_step workup_step Aqueous Work-up & Extraction reaction_step->workup_step purification_step Column Chromatography workup_step->purification_step final_product N-Substituted Amino Derivative purification_step->final_product G Indole Indole Ring of Starting Material Electrophilic_Attack Electrophilic Attack at C2 Indole->Electrophilic_Attack Vilsmeier Vilsmeier Reagent (DMF/POCl3) Vilsmeier->Electrophilic_Attack Intermediate Sigma Complex Intermediate Electrophilic_Attack->Intermediate Deprotonation Deprotonation & Rearomatization Intermediate->Deprotonation Product 2-Formyl-Indole Derivative Deprotonation->Product Hydrolysis Aqueous Work-up Product->Hydrolysis hydrolysis of iminium salt

3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide for antibacterial studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Antibacterial Evaluation of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Authored by: Gemini, Senior Application Scientist

Introduction: The Tryptamine Scaffold as a Frontier in Antimicrobial Research

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of essential biological molecules like the neurotransmitter serotonin and the amino acid tryptophan[1]. Within bacterial ecosystems, indole itself acts as a crucial intercellular signaling molecule, governing behaviors such as biofilm formation, virulence, and antibiotic resistance[2][3]. This inherent biological relevance makes indole and its derivatives, particularly tryptamines, a fertile ground for the discovery of novel antimicrobial agents. Tryptamine derivatives have demonstrated a wide spectrum of bioactivities, including direct antibacterial and antifungal effects, and even the ability to disarm existing antibiotic resistance mechanisms[4][5][6].

This application note focuses on 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide , a novel synthetic tryptamine derivative. While its specific biological activities are yet to be fully characterized, its structure—combining the proven indole-ethyl-amine core with an N-acylated chloropropane group—presents a compelling candidate for antibacterial investigation. The chloro-amide side chain may enhance membrane interaction or target specific enzymatic pathways, offering a unique mechanism of action compared to existing tryptamine-based compounds.

This document provides a comprehensive suite of protocols for the initial characterization of the antibacterial properties of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. It is designed for researchers in microbiology, drug discovery, and infectious disease, offering a logical, step-by-step workflow from initial screening to preliminary mechanism-of-action studies.

Compound Profile: 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

A clear understanding of the test article's physicochemical properties is fundamental for accurate experimental design, particularly for preparing stock solutions and understanding potential solubility constraints.

PropertyValueSource
CAS Number 928713-06-8 / 93187-18-9[7][8]
Molecular Formula C₁₃H₁₅ClN₂O[7]
Molecular Weight 250.72 g/mol [7]
Structure N-acylated tryptamine-
Appearance (To be determined empirically)-
Solubility Recommended solvent: DMSO[9]

Experimental Workflow for Antibacterial Characterization

The evaluation of a novel antimicrobial compound follows a logical progression. The first step is to determine its potency (i.e., the concentration at which it inhibits bacterial growth). The second is to understand the nature of its activity—does it merely inhibit growth (bacteriostatic) or does it actively kill the bacteria (bactericidal)? Finally, preliminary studies can shed light on its mechanism of action.

G cluster_0 Phase 1: Potency Screening cluster_1 Phase 2: Activity Characterization cluster_2 Phase 3: Mechanism of Action MIC Protocol 1: Minimum Inhibitory Concentration (MIC) Assay TimeKill Protocol 2: Time-Kill Kinetics Assay MIC->TimeKill Determines test concentrations (e.g., 1x, 2x, 4x MIC) MembranePotential Protocol 3: Bacterial Membrane Potential Assay TimeKill->MembranePotential Suggests membrane disruption if killing is rapid

Caption: High-level workflow for characterizing a novel antibacterial agent.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

Principle

The MIC assay is the gold standard for measuring the potency of an antimicrobial agent[10]. It determines the lowest concentration of the compound that visibly inhibits the growth of a microorganism after a standardized incubation period[11][12]. The broth microdilution method, performed in 96-well plates, is a highly reproducible and scalable format for determining MIC values against a panel of bacterial strains[13]. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it is standardized, has low levels of inhibitors, and supports the growth of most pathogens[14].

Materials
  • 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (Test Compound)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile tubes for dilution

  • Spectrophotometer

  • Shaking incubator (37°C)

  • Micropipettes and sterile tips

Step-by-Step Methodology

Day 1: Preparation

  • Prepare Test Compound Stock: Dissolve the test compound in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL or ~40 mM). Causality: DMSO is used to solubilize hydrophobic compounds. A high concentration is needed to ensure the final DMSO concentration in the assay is non-inhibitory (typically ≤1%).

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test organism.

    • Transfer colonies to a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified by measuring the optical density at 600 nm (OD₆₀₀ ≈ 0.08–0.13).

  • Standardize Inoculum: Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Per EUCAST guidelines, this is typically a 1:100 dilution of the 0.5 McFarland suspension followed by another 1:2 dilution in the plate[10]. Causality: A standardized inoculum is critical for reproducibility. Too high a concentration can overwhelm the antimicrobial, while too low can lead to false susceptibility[15].

Day 2: Assay Setup

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis Stock 1. Prepare 2X Compound Stock in CAMHB Serial 2. Create 2-fold serial dilutions in plate Stock->Serial AddInoculum 4. Add equal volume of inoculum to wells (Final: 5x10^5 CFU/mL) Inoculum 3. Prepare Standardized Bacterial Inoculum (~1x10^6 CFU/mL) Inoculum->AddInoculum Incubate 5. Incubate 16-24h at 37°C AddInoculum->Incubate Read 6. Read MIC visually: Lowest concentration with no visible growth Incubate->Read G Principle of Membrane Potential Assay cluster_0 Healthy Bacterium (Polarized Membrane) cluster_1 Treated Bacterium (Depolarized Membrane) Healthy 1. DiSC3(5) dye enters cell and aggregates Quench 2. Fluorescence is Quenched (Low Signal) Healthy->Quench Treated 1. Compound disrupts membrane, dye is released DeQuench 2. Fluorescence De-quenches (High Signal) Treated->DeQuench

Caption: Dye behavior in polarized vs. depolarized bacterial membranes.

  • Preparation:

    • Grow bacteria to early- or mid-log phase (OD₆₀₀ ≈ 0.3–0.7) in a suitable broth.[16]

    • Harvest cells by centrifugation and wash with a buffer like PBS.

    • Resuspend cells in the same buffer to a final OD₆₀₀ of ~0.2.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add 150 µL of the cell suspension to the desired wells.

    • Add the voltage-sensitive dye (e.g., DiSC₃(5) to a final concentration of 1-2 µM) to each well.[9]

    • Incubate in the dark at room temperature for 5-15 minutes to allow the dye to load and quench.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence for 2-3 minutes to establish a stable signal.

    • Add Compounds: Pause the reading and add 50 µL of the test compound (at 4x the final desired concentration, e.g., 4x MIC) to the test wells. Add buffer to the negative control wells and CCCP (e.g., final concentration 5-10 µM) to the positive control wells.

    • Kinetic Reading: Immediately resume reading the fluorescence every 30-60 seconds for 30-60 minutes.[16]

  • Data Analysis:

    • Normalize the fluorescence data for each well to its baseline reading before the compound was added.

    • Plot the relative fluorescence units (RFU) over time.

    • A rapid and sustained increase in fluorescence in the presence of the test compound, similar to the CCCP control, indicates membrane depolarization.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial antibacterial characterization of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. By systematically determining its minimum inhibitory concentration, assessing its bactericidal or bacteriostatic nature, and investigating its effect on bacterial membrane potential, researchers can build a comprehensive preliminary profile of this novel compound. The results from these studies will be pivotal in guiding further research, including spectrum of activity testing, resistance development studies, and more detailed mechanism-of-action investigations, ultimately determining its potential as a future therapeutic agent.

References

  • Walsh Medical Media. (2017). Biomedical Significance of Tryptamine: A Review. [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • ACS Publications. Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry. [Link]

  • Microbiology Society. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. [Link]

  • SEAFDEC/AQD Institutional Repository. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • Der Pharma Chemica. (2015). Synthesis of New Sulfonamide Derivatives of Tryptamine and Their Antimicrobial Activity. [Link]

  • Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • NIH National Center for Biotechnology Information. (2019). Tryptamine Derivatives Disarm Colistin Resistance in Polymyxin-Resistant Gram-negative Bacteria. [Link]

  • PubMed. (2019). Tryptamine derivatives disarm colistin resistance in polymyxin-resistant gram-negative bacteria. [Link]

  • NIH National Center for Biotechnology Information. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • Bio-protocol. (2023). Time–Kill Assay. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

  • NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • University of Chester. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • NIH National Center for Biotechnology Information. (2015). Controlling bacterial behavior with indole-containing natural products and derivatives. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • Frontiers in Cellular and Developmental Biology. (2016). Fluorescence-Based Membrane Potential Assays in Bacteria. [Link]

  • PubMed Central. Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly. [Link]

  • NIH National Center for Biotechnology Information. (2023). Antimicrobial Susceptibility Testing. [Link]

  • PubMed. (2019). New Antimalarial and Antimicrobial Tryptamine Derivatives from the Marine Sponge Fascaplysinopsis reticulata. [Link]

  • Nelson Labs. Time-Kill Evaluations. [Link]

  • NIH National Center for Biotechnology Information. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. [Link]

  • Creative BioMart. Bacterial Membrane Potential Kit. [Link]

  • MDPI. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. [Link]

  • Google Patents. Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. [Link]

  • PubChem. 3-chloro-N-ethylpropanamide. [Link]

  • ResearchGate. (2016). A Scalable and Efficient Synthesis of 3-Chloro-1,2-propanediol. [Link]

  • PubChem. 3-Chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propanamide. [Link]

  • SciELO. SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. [Link]

  • Google Patents. Synthesis of S-3-chloro-1,2-propanediol.

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Application Notes and Protocols: Investigating the Immunosuppressive Potential of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-inflammatory and immunomodulatory effects.[1][2][3] This document provides a comprehensive guide for the investigation of a novel tryptamine derivative, 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (herein referred to as CIPA), as a potential immunosuppressive agent. Based on its structural similarity to other known immunomodulatory indole-3-propanamides, there is a strong rationale for its evaluation.[4] This guide outlines a proposed synthesis, a multi-tiered screening strategy encompassing both in vitro and in vivo assays, and protocols for elucidating its potential mechanism of action, with a focus on T-cell-mediated immunity.

Introduction and Rationale

Tryptamine and its derivatives are known to possess significant biological properties, functioning as neurotransmitters, anti-inflammatory agents, and immunomodulators.[1] A key mechanism for some indole derivatives is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a critical role in regulating immune responses, particularly in the differentiation of T-cells.[2][5][6] Furthermore, specific indole-3-propanamide derivatives have been identified as potent immunosuppressants, with one such compound shown to inhibit Janus kinase 3 (JAK3), a critical enzyme in the JAK/STAT signaling pathway that governs T-cell proliferation and activation in response to cytokines like Interleukin-2 (IL-2).[4][7]

The target molecule, 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (CIPA), combines the core tryptamine structure with a chloro-substituted propanamide side chain. This unique combination warrants a thorough investigation into its potential to modulate immune cell function. This document provides the foundational protocols to assess CIPA's ability to suppress T-cell activation and to explore its underlying molecular mechanisms.

Synthesis of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (CIPA)

The synthesis of N-acyl tryptamines can be achieved through the acylation of tryptamine with a suitable carboxylic acid or acyl chloride.[8][9][10] A plausible and direct method for synthesizing CIPA is the reaction of tryptamine with 3-chloropropionyl chloride.

Protocol 2.1: Synthesis of CIPA
  • Dissolution: Dissolve tryptamine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base like triethylamine (Et₃N, 1.2 equivalents) to act as an acid scavenger.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Acylation: Slowly add 3-chloropropionyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow for Immunosuppressive Screening

A tiered approach is recommended to efficiently evaluate the immunosuppressive potential of CIPA, starting with broad in vitro cellular assays and progressing to more specific mechanistic studies and in vivo models.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation cluster_2 Mechanistic Studies a T-Cell Proliferation Assay (CFSE Dilution) b Cytokine Profiling (Multiplex Assay) a->b Analyze Supernatants d Delayed-Type Hypersensitivity (DTH) Mouse Model b->d Inform In Vivo Study f Aryl Hydrocarbon Receptor (AhR) Activation Assay b->f Investigate Mechanism c Cytotoxicity Assay (e.g., MTT/LDH) c->a Determine Non-Toxic Dose e JAK/STAT Pathway Analysis (Western Blot for p-STATs) d->e Investigate Mechanism

Caption: Tiered workflow for assessing CIPA's immunosuppressive potential.

In Vitro Immunosuppression Assays

The primary in vitro system for assessing immunosuppressive activity involves the use of primary T-lymphocytes. These assays measure the ability of a compound to inhibit T-cell proliferation and alter cytokine production following stimulation.

Protocol 4.1: T-Cell Proliferation Assay via CFSE Dilution

This protocol uses Carboxyfluorescein Succinimidyl Ester (CFSE) to track T-cell proliferation by flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each division.[11][12][13]

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood or splenocytes from mice using Ficoll-Paque or density gradient centrifugation.

  • CFSE Labeling:

    • Resuspend cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE stock solution to a final concentration of 1-5 µM. Mix quickly and incubate for 10 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of cold complete RPMI medium (containing 10% FBS).

    • Wash the cells twice with complete RPMI medium to remove excess CFSE.

  • Cell Culture:

    • Resuspend the CFSE-labeled cells in complete RPMI medium.

    • Plate the cells in a 96-well round-bottom plate at a density of 2 x 10⁵ cells/well.

    • Add serial dilutions of CIPA (e.g., from 0.01 µM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • T-Cell Stimulation:

    • Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies (e.g., plate-bound anti-CD3 at 1-5 µg/mL and soluble anti-CD28 at 1-2 µg/mL).

    • Include an unstimulated control (labeled cells without antibody stimulation) and a stimulated control (labeled, stimulated cells with vehicle).

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Data Acquisition:

    • After incubation, harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD4, CD8).

    • Analyze the cells using a flow cytometer, gating on the CD4+ or CD8+ T-cell populations.

    • Measure the CFSE fluorescence (typically in the FITC channel). Proliferation is observed as the appearance of sequential peaks with reduced fluorescence intensity.

  • Data Analysis: Quantify the percentage of divided cells and the proliferation index for each condition.

Protocol 4.2: Cytokine Profiling of T-Cell Supernatants

Cytokines secreted by activated T-cells are critical mediators of the immune response. Analyzing the cytokine profile provides insight into how a compound modulates T-cell effector functions.[14][15][16][17]

  • Sample Collection: Set up a T-cell stimulation culture as described in Protocol 4.1. After 48-72 hours of incubation, centrifuge the 96-well plate.

  • Supernatant Harvest: Carefully collect the culture supernatant from each well without disturbing the cell pellet.

  • Multiplex Immunoassay:

    • Use a bead-based multiplex immunoassay kit (e.g., Luminex-based) to simultaneously quantify multiple cytokines. Key cytokines to measure include:

      • Pro-inflammatory/Th1: IL-2, IFN-γ, TNF-α

      • Th2: IL-4, IL-5, IL-10

      • Th17: IL-17A

    • Follow the manufacturer's protocol for the specific multiplex kit. This typically involves incubating the supernatants with antibody-coupled beads, followed by detection antibodies and a fluorescent reporter.

  • Data Acquisition and Analysis: Analyze the samples on a compatible multiplex analyzer. Calculate the concentration of each cytokine in pg/mL or ng/mL based on the standard curves.

ParameterVehicle ControlCIPA (Low Dose)CIPA (High Dose)Positive Control (e.g., Cyclosporin A)
T-Cell Proliferation (%) 85-95%< 10%
IFN-γ (pg/mL) HighLow
IL-2 (pg/mL) HighLow
IL-10 (pg/mL) LowVariable
IL-17A (pg/mL) HighLow
Table 1: Example Data Structure for In Vitro Assays.
In Vivo Immunosuppression Model

The Delayed-Type Hypersensitivity (DTH) model is a classic in vivo assay for evaluating cell-mediated (Th1-driven) immunity and is useful for screening potential immunosuppressive agents.[18][19][20][21][22]

Protocol 5.1: Delayed-Type Hypersensitivity (DTH) Mouse Model
  • Animals: Use 8-10 week old mice (e.g., C57BL/6 strain).

  • Sensitization (Day 0):

    • Immunize mice by subcutaneous injection at the base of the tail with 100 µg of an antigen, such as Keyhole Limpet Hemocyanin (KLH) or methylated Bovine Serum Albumin (mBSA), emulsified in Complete Freund's Adjuvant (CFA).

  • Drug Administration:

    • Divide mice into groups: Vehicle control, CIPA-treated (at least two dose levels), and a positive control (e.g., Dexamethasone).

    • Administer CIPA or vehicle daily (e.g., via oral gavage or intraperitoneal injection) starting from the day of sensitization (Day 0) or a few days before the challenge.

  • Challenge (Day 5-7):

    • Measure the baseline thickness of both hind footpads or ears using a digital caliper.

    • Challenge the mice by injecting 20 µg of the same antigen (KLH or mBSA) in saline into the plantar surface of one hind footpad (or into the ear pinna).

    • Inject the contralateral footpad (or ear) with saline only to serve as an internal control.

  • Measurement (24-48 hours post-challenge):

    • Measure the thickness of both footpads (or ears) at 24 and 48 hours after the challenge.

    • The DTH response is calculated as the change in thickness of the antigen-challenged footpad minus the change in thickness of the saline-injected footpad.

  • Analysis: Compare the DTH response in CIPA-treated groups to the vehicle control group. A significant reduction in swelling indicates immunosuppressive activity.

Treatment GroupNDose (mg/kg)Footpad Swelling (mm) at 24h (Mean ± SEM)% Inhibition
Vehicle Control 8-0%
CIPA 810
CIPA 850
Dexamethasone 83
Table 2: Example Data Structure for DTH In Vivo Study.
Elucidation of Potential Mechanisms of Action

Based on the activities of related indole derivatives, two primary signaling pathways are proposed as potential targets for CIPA: the JAK/STAT pathway and the Aryl Hydrocarbon Receptor (AhR) pathway.

Hypothesis 1: CIPA Inhibits T-Cell Signaling via the JAK/STAT Pathway

The JAK/STAT pathway is crucial for T-cell responses to cytokines.[7][23][24][25] Inhibition of this pathway, particularly JAK3 or downstream STAT proteins, is a validated mechanism for immunosuppression.[4]

G IL2 IL-2 Cytokine Receptor IL-2 Receptor IL2->Receptor JAK1 JAK1 Receptor->JAK1 JAK3 JAK3 Receptor->JAK3 STAT5 STAT5 Receptor->STAT5 Recruits JAK1->Receptor P JAK1->STAT5 P JAK3->Receptor P JAK3->STAT5 P CIPA CIPA (Hypothesized Target) CIPA->JAK3 Inhibits pSTAT5 p-STAT5 STAT5->pSTAT5 Dimer STAT5 Dimer pSTAT5->Dimer Nucleus Nucleus Dimer->Nucleus Prolif Gene Transcription (Proliferation, Survival) Nucleus->Prolif

Caption: Hypothesized inhibition of the JAK/STAT pathway by CIPA in T-cells.

Protocol 6.1: Western Blot for Phosphorylated STAT Proteins

  • Cell Culture and Treatment: Culture primary T-cells or a T-cell line (e.g., Jurkat) and pre-treat with CIPA or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with a relevant cytokine, such as IL-2 (10 ng/mL), for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Cell Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Probe the membrane overnight at 4°C with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A reduction in the p-STAT5/total STAT5 ratio in CIPA-treated cells would support this hypothesis.

Hypothesis 2: CIPA Modulates T-Cell Differentiation via the Aryl Hydrocarbon Receptor (AhR)

Many dietary and microbial indoles are ligands for AhR, which can promote the differentiation of regulatory T-cells (Tregs) while suppressing pro-inflammatory Th17 cells.[2][5][6][26][27]

G cluster_nuc Inside Nucleus CIPA CIPA (Ligand) AhR_complex Cytoplasmic AhR Complex (AhR, HSP90, etc.) CIPA->AhR_complex Binds & Activates AhR_active Activated AhR AhR_complex->AhR_active Heterodimer AhR/ARNT Heterodimer Nucleus Nucleus AhR_active->Nucleus Translocates ARNT ARNT ARNT->Heterodimer DRE Dioxin Response Element (DRE) Heterodimer->DRE Binds Gene_exp Target Gene Expression (e.g., IL-10, FoxP3 ↑, IL-17 ↓) DRE->Gene_exp

Caption: Hypothesized activation of the AhR pathway by CIPA.

Protocol 6.2: Treg/Th17 Differentiation Assay

  • Cell Isolation: Isolate naive CD4+ T-cells from mouse spleens using magnetic-activated cell sorting (MACS).

  • Cell Culture: Culture the naive T-cells under Treg-polarizing conditions (anti-CD3/CD28, IL-2, TGF-β) or Th17-polarizing conditions (anti-CD3/CD28, IL-6, TGF-β, anti-IFN-γ, anti-IL-4) in the presence of CIPA or vehicle.

  • Flow Cytometry: After 3-4 days, restimulate the cells and perform intracellular staining for the transcription factors FoxP3 (Treg) and RORγt (Th17), as well as the cytokine IL-17A.

  • Analysis: Analyze by flow cytometry to determine the percentage of CD4+FoxP3+ Treg cells and CD4+IL-17A+ Th17 cells. An increase in Tregs and/or a decrease in Th17 cells would suggest an AhR-mediated mechanism.

References
  • Stockinger, B., Di Meglio, P., Gialitakis, M., & Duarte, J. H. (2014). The aryl hydrocarbon receptor: a molecular pathway integrating environment, metabolism, and immune responses. Journal of Biological Chemistry, 289(17), 11657-11663. Available at: [Link]

  • Almeida, L., et al. (2020). CFSE dilution to study human T and NK cell proliferation in vitro. Methods in Enzymology, 631, 239-255. Available at: [Link]

  • Tindemans, I., et al. (2022). Aryl hydrocarbon receptor: The master regulator of immune responses in allergic diseases. Frontiers in Immunology, 13, 1071533. Available at: [Link]

  • Gao, J., et al. (2023). Role of aryl hydrocarbon receptors in infection and inflammation. Frontiers in Immunology, 14, 1283642. Available at: [Link]

  • Tolunay, V. (2024). Role of Cytokine Assays in Immunology: Decoding the Language of Immune Response. Journal of Cytokine Biology, 9(1), 479. Available at: [Link]

  • Al-Ghadban, S., et al. (2023). Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases. Frontiers in Immunology, 14, 1138421. Available at: [Link]

  • He, W. (2018). Delayed-Type Hypersensitivity Models in Mice. Methods in Molecular Biology, 1786, 179-184. Available at: [Link]

  • Conde, J., & Monteiro, L. (2022). The Role of the Aryl Hydrocarbon Receptor (AHR) in Immune and Inflammatory Diseases. International Journal of Molecular Sciences, 23(21), 13349. Available at: [Link]

  • Giraud, F., et al. (2009). A novel indole-3-propanamide exerts its immunosuppressive activity by inhibiting JAK3 in T cells. Journal of Pharmacology and Experimental Therapeutics, 331(2), 710-716. Available at: [Link]

  • Wikipedia. (2024). JAK-STAT signaling pathway. Available at: [Link]

  • Duncan, H. (2024). Advanced Applications of Cytokine Profiling in Immunology. Journal of Immunobiology, 9(3), 221. Available at: [Link]

  • Luo, Y., & Dorf, M. E. (2001). Delayed-type hypersensitivity. Current Protocols in Immunology, Chapter 4, Unit 4.5. Available at: [Link]

  • Biocytogen. (n.d.). Delayed Type Hypersensitivity (DTH). Available at: [Link]

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  • ResearchGate. (2013). Optimizing CFSE proliferation assays for T-cells from fresh mouse spleen? Available at: [Link]

  • Leng, S. X., et al. (2008). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. The Journals of Gerontology Series A: Biological Sciences and Medical Sciences, 63(8), 879-884. Available at: [Link]

  • Mucosal Immunology. (n.d.). Protocol 204_CFSE proliferation assay using T cells derived from SMARTA mice. Available at: [Link]

  • Bio-Techne. (n.d.). Immunoassays for Immune Response Profiling. Available at: [Link]

  • Waldmann, T. A., & Chen, J. (2017). Disorders of the JAK/STAT Pathway in T Cell Lymphoma Pathogenesis: Implications for Immunotherapy. Annual Review of Immunology, 35, 533-550. Available at: [Link]

  • QIAGEN. (n.d.). JAK-STAT signaling. Available at: [Link]

  • Shomu's Biology. (2017, October 12). JAK-STAT Signalling Pathway [Video]. YouTube. Available at: [Link]

  • Boster Biological Technology. (n.d.). Cellular Proliferation and Tracking With CFDA-SE (CFSE). Available at: [Link]

  • Wang, G., et al. (2025). Bacterial indole-3-propionic acid inhibits macrophage IL-1β production through targeting methionine metabolism. Science China Life Sciences, 68(4), 1118-1131. Available at: [Link]

  • Wang, Y., et al. (2021). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Nutrition, 8, 734969. Available at: [Link]

  • Singh, N. P., et al. (2011). Indoles mitigate the development of experimental autoimmune encephalomyelitis by induction of reciprocal differentiation of regulatory T cells and Th17 cells. British Journal of Pharmacology, 164(6), 1641-1654. Available at: [Link]

  • D'yakonov, M. V., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 643. Available at: [Link]

  • Alexeev, E. E., et al. (2021). Indole and Indole 3-propionic acid (IPA) inhibit MPO-mediated tyrosine nitration and chlorination. Free Radical Biology and Medicine, 172, 563-571. Available at: [Link]

  • Iannuzzi, F., et al. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry, 12, 1475798. Available at: [Link]

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  • Suvorov, N. N., et al. (1979). Synthesis of N-nicotinoyl-tryptamine (tryptamide). Khimiko-Farmatsevticheskii Zhurnal, 13(1), 49-51. Available at: [Link]

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Application Notes and Protocols: NMR Spectroscopy of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Tryptamine Amide Derivatives

3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is a derivative of tryptamine, a core scaffold found in numerous biologically active compounds, including neurotransmitters (e.g., serotonin) and psychedelic drugs. The addition of the 3-chloropropanamide side chain introduces functionalities that can modulate the parent molecule's pharmacological profile, making it a compound of interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. This guide provides a detailed protocol and in-depth analysis of the ¹H and ¹³C NMR spectra of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, offering insights for researchers in the field.

The precise characterization by NMR is crucial for confirming the successful synthesis of the target molecule and for identifying any potential impurities or isomeric byproducts.[1] This ensures the reliability of subsequent biological and pharmacological studies.

Part 1: Experimental Protocols

Sample Preparation

The choice of solvent is critical in NMR spectroscopy as it can influence the chemical shifts of labile protons, such as those on nitrogen atoms.[2][3][4][5] For 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds. However, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, particularly if hydrogen bonding interactions are of interest, as it is a hydrogen bond acceptor.[6][7]

Protocol:

  • Weigh approximately 5-10 mg of the solid 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

  • Transfer the solid to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[8]

  • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

NMR Spectrometer Setup and Data Acquisition

Standard ¹H and ¹³C NMR spectra are typically sufficient for routine structural confirmation. For more complex analyses or unambiguous assignments, 2D NMR experiments like COSY, HSQC, and HMBC are recommended.

Acquisition Parameters:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Part 2: Spectral Analysis and Interpretation

A thorough understanding of the molecular structure is key to interpreting the NMR spectra. The numbering convention used for the indole ring and the side chain is crucial for assigning the signals.

Visualization of Molecular Structure

Caption: Numbering scheme for 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will exhibit distinct signals for the indole ring protons, the ethyl bridge, and the chloropropanamide moiety.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Indole N1-H 8.0 - 8.2Broad singlet-The chemical shift is highly dependent on solvent and concentration.[9]
Indole H2 7.0 - 7.2Singlet or Doublet~2-3 Hz (if coupled to N1-H)Appears as a singlet in many tryptamine derivatives.[10]
Indole H4 7.5 - 7.7Doublet7-9 Hz
Indole H5 7.0 - 7.2Triplet7-9 Hz
Indole H6 7.0 - 7.2Triplet7-9 Hz
Indole H7 7.3 - 7.5Doublet7-9 Hz
C8-H₂ ~3.0Triplet6-8 Hz
C9-H₂ ~3.6Quartet (or Triplet of Doublets)6-8 HzCoupled to both C8-H₂ and N10-H.
Amide N10-H 5.8 - 6.2Triplet5-7 HzThe chemical shift can vary with solvent.[11][12]
C12-H₂ ~2.5Triplet6-8 Hz
C13-H₂ ~3.7Triplet6-8 HzDeshielded due to the adjacent chlorine atom.[13]

Causality behind Predicted Shifts:

  • Indole Protons: The aromatic protons of the indole ring typically resonate between 7.0 and 7.7 ppm.[10] The exact positions are influenced by the electronic environment.

  • Ethyl Side Chain (C8 & C9): The methylene protons at C8, adjacent to the indole C3, are expected around 3.0 ppm. The C9 methylene protons, being adjacent to the amide nitrogen, will be slightly downfield at approximately 3.6 ppm.

  • Amide Proton (N10-H): The amide proton signal is often broad and its chemical shift is sensitive to solvent and temperature due to hydrogen bonding and exchange.[6]

  • Chloropropanamide Moiety (C12 & C13): The methylene protons at C12, alpha to the carbonyl group, will be around 2.5 ppm. The C13 methylene protons are significantly deshielded by the electronegative chlorine atom, shifting them downfield to around 3.7 ppm.[13][14][15]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides complementary information for structural confirmation.

Carbon Predicted Chemical Shift (δ, ppm) Notes
Indole C2 ~122
Indole C3 ~113Shielded due to the attachment of the side chain.
Indole C3a ~127
Indole C4 ~118
Indole C5 ~119
Indole C6 ~121
Indole C7 ~111
Indole C7a ~136
C8 ~25
C9 ~40
C11 (C=O) ~170Typical chemical shift for an amide carbonyl.
C12 ~38
C13 ~42Influenced by the electronegative chlorine atom.

Rationale for Carbon Chemical Shifts:

  • Indole Carbons: The chemical shifts for the indole ring are well-established.[16][17] C7a is the most downfield aromatic carbon, while C7 is the most upfield.

  • Side Chain Carbons: The aliphatic carbons of the side chain will appear in the upfield region of the spectrum. The carbonyl carbon (C11) will be significantly downfield, characteristic of amide groups.

Part 3: Advanced NMR Techniques and Troubleshooting

2D NMR for Unambiguous Assignments

For a definitive assignment of all proton and carbon signals, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For example, it would show a correlation between the protons on C8 and C9, and between C12 and C13.

  • HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons, allowing for the assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away, which is useful for connecting different fragments of the molecule.

Visualization of Key NMR Correlations

G H8 H8 H9 H9 H8->H9 COSY C8 C8 H8->C8 H10 H10 (NH) H9->H10 C9 C9 H9->C9 HSQC C11 C11 (C=O) H9->C11 HMBC H12 H12 H13 H13 H12->H13 COSY H12->C11 C12 C12 H12->C12 C13 C13 H13->C13

Caption: Expected 2D NMR correlations in the side chain.

Troubleshooting Common Issues
  • Broad N-H Signals: The indole (N1-H) and amide (N10-H) protons can exhibit broad signals due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.[10] Warming the sample can sometimes sharpen these signals. Alternatively, adding a drop of D₂O will cause the N-H protons to exchange with deuterium, leading to the disappearance of their signals, which can help in their identification.

  • Signal Overlap: In lower field spectrometers, some of the aromatic proton signals of the indole ring may overlap.[10] Running the spectrum in a different solvent (e.g., DMSO-d₆ instead of CDCl₃) can alter the chemical shifts and may resolve the overlap.[2]

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural verification of synthesized compounds like 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. By following the detailed protocols and utilizing the spectral interpretation guide provided, researchers can confidently confirm the identity and purity of their target molecule. The application of 1D and 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, which is a fundamental requirement for advancing the compound to further stages of research and development.

References

  • Giri, V. S., & Ali, M. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-403.
  • Rothchild, R. (2004). Proton and Carbon-13 NMR Studies of Some Tryptamines, Precursors, and Derivatives: Ab Initio Calculations for Optimized Structures. Spectroscopy Letters, 37(4), 365-383.
  • Brandt, S. D., et al. (2004). Analytical chemistry of synthetic routes to psychoactive tryptamines - Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 759-773.
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-383.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Shulgin, A. T., & Carter, M. F. (1980). N,N-Diisopropyltryptamine: a new, centrally active tryptamine analog. Communications in Psychopharmacology, 4(5), 363-369.
  • PubChem. (n.d.). Tryptamine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the ¹H NMR spectrum of propanamide. Retrieved from [Link]

  • Sprengel, J., et al. (2019). Characterization of single chain length chlorinated paraffin mixtures with nuclear magnetic resonance spectroscopy (NMR). Chemosphere, 234, 869-878.
  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15.
  • Abraham, R. J., & Mobli, M. (2007). A theoretical and experimental study of the ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 45(10), 865-871.
  • Duddeck, H., & Kaiser, M. (1982). ¹³C NMR spectroscopy of coumarin derivatives. Organic Magnetic Resonance, 20(2), 55-70.
  • Dyer, D. S., & Lewis, R. G. (1970). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide. University of Nizwa Journal of Science and Engineering.
  • Ai, L., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e292-e298.
  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000303). Retrieved from [Link]

  • ResearchGate. (2016). On NH NMR Chemical Shifts, Part I. Retrieved from [Link]

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developing assays for 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: A Multi-Tiered Assay Cascade for Characterizing the Activity of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed framework for elucidating the biological activity of the novel compound 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. An analysis of its chemical structure reveals two key features: a tryptamine core, suggesting potential interaction with biogenic amine receptors, and a reactive 3-chloropropanamide moiety, indicating a high probability of covalent interaction with biological targets. Given this dual nature, a single assay is insufficient for comprehensive characterization. We present an integrated, multi-tiered assay cascade designed to first validate the predicted covalent mechanism of action and then to identify and characterize its functional effects in a cellular context. This guide moves from direct biochemical validation to broad, cell-based functional screening, providing researchers with a robust, self-validating workflow to determine the compound's potency, mechanism, and potential therapeutic relevance.

Introduction: A Strategy Guided by Chemical Structure

The molecule 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide presents a compelling subject for activity screening. Its structure is a hybrid of a known pharmacophore and a reactive chemical group.

  • The Indolethylamine (Tryptamine) Scaffold: This moiety is a well-established pharmacophore that mimics endogenous neurotransmitters like serotonin. It is known to interact with a wide range of G-protein coupled receptors (GPCRs) and enzymes.

  • The 3-Chloropropanamide "Warhead": The terminal chlorine atom on the propanamide chain acts as a leaving group, rendering the adjacent carbon electrophilic. This reactive center is poised for nucleophilic attack by amino acid residues (e.g., Cysteine, Serine, Lysine) on a target protein, suggesting the compound is likely a covalent inhibitor.[1][2]

This structure necessitates a logical, phased approach to assay development.[3][4] Our proposed cascade is designed to answer three fundamental questions in order:

  • Does it act covalently? (Biochemical Confirmation)

  • What does it bind to? (Target Engagement)

  • What is its functional effect in a cell? (Cellular Activity)

This document provides detailed protocols for each stage of this investigation.

Tier 1: Biochemical Assays to Confirm Covalent Modification

The first and most critical step is to verify the hypothesis that the compound acts as a covalent inhibitor. These initial assays focus on directly detecting the formation of a stable, covalent adduct between the compound and a model protein or assessing its general reactivity.

Protocol 2.1: Intact Protein Mass Spectrometry for Direct Adduct Detection

Scientific Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides the most direct and unambiguous evidence of covalent binding.[5][6] By incubating the compound with a model target protein, we can detect a mass shift in the protein corresponding to the addition of the compound's mass, confirming the formation of a covalent bond.[7] A generic, cysteine-containing protein like Human Serum Albumin (HSA) can be used for initial validation if the specific target is unknown.

Experimental Workflow: Intact Protein LC-MS

cluster_prep Sample Preparation cluster_analysis Analysis p Target Protein (e.g., HSA) mix Incubate (e.g., 37°C, 1-4 hr) p->mix c Test Compound (Varying Conc.) c->mix lc LC Separation (Desalting) mix->lc Inject Sample ms High-Resolution MS (e.g., Q-TOF) lc->ms decon Deconvolution of Mass Spectrum ms->decon result Compare Masses: Unmodified Protein vs. Adduct decon->result Analyze Mass Shift

Caption: Workflow for covalent adduct detection by LC-MS.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of the target protein (e.g., HSA) in a suitable MS-compatible buffer (e.g., 50 mM Ammonium Acetate, pH 7.4).

    • Prepare a 10 mM stock solution of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide in DMSO.

  • Incubation:

    • In a microcentrifuge tube, combine the target protein (final concentration 10 µM) with the test compound (final concentrations ranging from 10 µM to 200 µM). Include a DMSO-only vehicle control.

    • Incubate the reactions at 37°C for 2-4 hours.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 5-10 µL) of each reaction mixture onto an LC-MS system equipped with a high-resolution mass spectrometer (e.g., Q-TOF).

    • Use a rapid desalting LC method (e.g., a short C4 column gradient).

    • Acquire mass spectra over a range that includes the expected masses of the unmodified protein and the protein-compound adduct.

  • Data Analysis:

    • Process the raw data using deconvolution software to determine the measured masses of the protein species in each sample.

    • Calculate the expected mass of the adduct. The molecular weight of the compound is ~264.74 g/mol . Covalent binding will result in the loss of HCl (36.46 g/mol ). The expected mass shift is therefore ~228.28 Da.

    • Compare the deconvoluted mass from the compound-treated sample to the vehicle control. The presence of a peak at +228.28 Da confirms covalent modification.

ParameterValue
Compound MW~264.74 g/mol
Leaving Group (HCl) MW~36.46 g/mol
Expected Mass Shift ~228.28 Da
Table 1: Expected mass shift for covalent adduct formation.
Protocol 2.2: Glutathione (GSH) Reactivity Assay

Scientific Rationale: While reactivity is intended, high, non-specific reactivity is a liability, often leading to off-target toxicity. A glutathione (GSH) reactivity assay is a standard counterscreen to assess a compound's intrinsic electrophilicity.[2][8] GSH is a ubiquitous intracellular nucleophile; compounds that react too quickly with it are often flagged as promiscuous covalent modifiers.[9] This assay measures the rate of depletion of the test compound in the presence of GSH.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 100 mM stock solution of L-Glutathione (reduced) in a stable aqueous buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Reaction:

    • In a 96-well plate, add the GSH solution to achieve a final concentration of 5 mM.

    • Initiate the reaction by adding the test compound to a final concentration of 50 µM.

    • Incubate the plate at 37°C.

  • Time-Point Quenching:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and quench it by adding it to a solution of cold acetonitrile containing an internal standard.

  • LC-MS Analysis:

    • Analyze the quenched samples by LC-MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural log of the remaining compound concentration versus time. The slope of this line is the observed rate constant (k_obs).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k_obs.

GSH Reactivity (t½)Interpretation
< 10 minHighly Reactive (Potential for non-specificity)
10 - 60 minModerately Reactive
> 60 minLow/Target-Specific Reactivity (Desirable)
Table 2: Interpretation of Glutathione (GSH) reactivity data.

Tier 2: Target-Class Screening with Cell-Based Functional Assays

With biochemical confirmation of a covalent mechanism, the next tier aims to identify the functional consequences in a biologically relevant system.[10][11][12] Given the tryptamine scaffold, GPCRs that signal via the key second messengers, cAMP and IP₁, are the most logical starting points.[13]

Protocol 3.1: GloSensor™ cAMP Assay for Gs- and Gi-Coupled Receptor Activity

Scientific Rationale: Many serotonin and dopamine receptors, likely targets for a tryptamine-like molecule, are coupled to Gs (stimulatory) or Gi (inhibitory) alpha-subunits, which modulate the production of cyclic AMP (cAMP). The Promega GloSensor™ cAMP Assay is a live-cell, bioluminescent assay that provides a real-time readout of intracellular cAMP levels.[13][14] This allows for the rapid determination of whether the compound acts as an agonist or antagonist at Gs- or Gi-coupled receptors.[15]

GPCR Signaling & GloSensor™ Assay Principle

cluster_cell Live Cell compound Test Compound receptor GPCR (Gs or Gi) compound->receptor Binds gprotein Gαβγ receptor->gprotein Activates ac Adenylyl Cyclase gprotein->ac Modulates camp cAMP ac->camp Gs: + Gi: - atp ATP atp->ac biosensor GloSensor™ Biosensor camp->biosensor Binds & Activates light Luminescence biosensor->light Produces

Caption: Principle of the GloSensor™ cAMP Assay for GPCR activity.

Step-by-Step Protocol:

  • Cell Preparation:

    • Plate HEK293 cells (or another suitable host cell line) stably or transiently expressing the GloSensor™-22F cAMP plasmid in a white, clear-bottom 96- or 384-well assay plate. Allow cells to adhere overnight.[16]

  • Reagent Equilibration:

    • Remove culture medium from the cells.

    • Add equilibration medium containing the GloSensor™ cAMP Reagent (typically 2% v/v).[17]

    • Incubate at room temperature for 2 hours to allow the reagent to enter the cells and for the basal signal to stabilize.[14]

  • Compound Addition & Measurement (Agonist Mode):

    • Prepare serial dilutions of the test compound.

    • Add the compound dilutions directly to the wells.

    • Read luminescence immediately in kinetic mode for 15-30 minutes, or as an endpoint measurement. An increase in luminescence indicates Gs activation, while a decrease suggests constitutive Gi activation.

  • Compound Addition & Measurement (Antagonist Mode):

    • Pre-incubate the cells with serial dilutions of the test compound for 10-15 minutes.

    • Add a known agonist for the target receptor at its EC₈₀ concentration.

    • Read luminescence. A dose-dependent decrease in the agonist-induced signal indicates antagonism.

  • Data Analysis:

    • For agonist mode, plot the luminescence signal against the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀.

    • For antagonist mode, plot the inhibition of the agonist signal against the compound concentration to determine the IC₅₀.

Protocol 3.2: HTRF® IP-One Assay for Gq-Coupled Receptor Activity

Scientific Rationale: To ensure comprehensive screening, Gq-coupled pathways must also be investigated. Gq activation leads to the production of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃. The HTRF® (Homogeneous Time-Resolved Fluorescence) IP-One assay is a competitive immunoassay that measures the accumulation of IP₁.[18] It uses a FRET (Förster Resonance Energy Transfer) pair: a cryptate-labeled anti-IP₁ antibody (donor) and a d2-labeled IP₁ analogue (acceptor).[19][20] Endogenous IP₁ produced by the cells competes with the d2-analogue, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Cell Stimulation:

    • Plate cells expressing a Gq-coupled receptor of interest in a suitable assay plate and allow them to adhere.

    • Prepare serial dilutions of the test compound in stimulation buffer.

    • Add the compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C to allow for IP₁ accumulation.

  • Cell Lysis and Detection:

    • Add the HTRF IP-One detection reagents: the anti-IP₁-Cryptate and IP₁-d2, diluted in the provided lysis buffer.[18]

    • Incubate at room temperature for 1 hour to allow the competitive binding to reach equilibrium.

  • Signal Reading:

    • Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[20]

  • Data Analysis:

    • Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.

    • The signal is inversely proportional to the concentration of IP₁ in the well.

    • Plot the HTRF ratio against the compound concentration and fit the curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

AssayGPCR PathwaySecond MessengerSignal Output
GloSensor™ cAMP Gs / GicAMPIncreased Luminescence
HTRF® IP-One GqIP₁Decreased HTRF Ratio
Table 3: Summary of cell-based functional assays.

Integrated Data Interpretation & Path Forward

The power of this assay cascade lies in the integration of its results. The data from each tier informs the next steps in a logical progression.

Decision-Making Flowchart

start Start: 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide lcms Tier 1: Intact MS Covalent Adduct? start->lcms gsh Tier 1: GSH Assay Reactivity Low? lcms->gsh Yes stop_noncov Stop or Re-evaluate: Not a Covalent Inhibitor lcms->stop_noncov No stop_reactive Stop or Re-evaluate: High Non-Specific Reactivity gsh->stop_reactive No tier2 Proceed to Tier 2 Cell-Based Screening gsh->tier2 Yes cell_assay Tier 2: cAMP / IP-One Functional Activity? tier2->cell_assay no_activity Consider Broader Screening: (e.g., Kinase Panel, Phenotypic Screen) cell_assay->no_activity No deconvolution Activity Confirmed: Proceed to Target Deconvolution & SAR Studies cell_assay->deconvolution Yes

Caption: Integrated strategy for compound characterization.

  • Positive Tier 1, Positive Tier 2: If the compound is confirmed as a covalent binder with acceptable GSH reactivity and shows activity in either the cAMP or IP-One assay, the next steps involve target deconvolution (e.g., using competitive binding with known ligands for specific GPCRs) and Structure-Activity Relationship (SAR) studies.

  • Positive Tier 1, Negative Tier 2: If the compound binds covalently but shows no activity in the GPCR assays, it suggests the target is likely outside of this receptor class. Broader screening is warranted, such as against kinase panels or in more complex phenotypic assays.

  • Negative Tier 1: If no covalent adduct is formed, the primary hypothesis is incorrect. The compound may act via a non-covalent mechanism, or it may be inactive. Assays should then pivot to standard non-covalent screening techniques like Fluorescence Polarization or Surface Plasmon Resonance.[21][22]

Conclusion

The rational design of an assay cascade, based on the chemical intuition derived from a compound's structure, is paramount for efficient drug discovery. For a hybrid molecule like 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, this tiered approach provides a robust framework to first validate its covalent mechanism and then systematically screen for its cellular function. By integrating direct biochemical methods with high-throughput, cell-based functional assays, researchers can rapidly and confidently characterize novel chemical entities, accelerating the path from initial hypothesis to validated lead.

References

  • Rossi, A. M., & Taylor, C. W. (2011). Analysis of protein-ligand interactions by fluorescence polarization. PMC. Retrieved from [Link][21][22]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link][10]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link][11]

  • Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Retrieved from [Link][16]

  • Nadal, S., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols. Retrieved from [Link][1]

  • Domainex. (n.d.). LC-MS based covalent fragment screening strategy. Retrieved from [Link][7]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link][12]

  • Keeley, A., et al. (2019). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY. Retrieved from [Link][5]

  • van den Hurk, H., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. Retrieved from [Link][6]

  • Domainex. (n.d.). Covalent inhibitor drug discovery. Retrieved from [Link][2]

  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Retrieved from [Link][3]

  • News-Medical.Net. (2023). Investigating the Importance of Assays in Drug Discovery and Development. Retrieved from [Link][4]

  • BMG Labtech. (2020). HTRF technology on Microplate Readers. Retrieved from [Link][20]

  • Gilliland, R. A., et al. (2019). LC-MS/MS based detection and characterization of covalent glutathione modifications formed by reactive drug of abuse metabolites. Xenobiotica. Retrieved from [Link][8]

  • National Institute of Justice. (2019). LC-MS/MS Based Detection and Characterization of Covalent Glutathione Modifications Formed by Reactive Drug of Abuse Metabolites. Retrieved from [Link][9]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific N-acylation reaction. My goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis effectively.

The synthesis involves the reaction of tryptamine with 3-chloropropionyl chloride, a classic example of nucleophilic acyl substitution. While straightforward in principle, achieving high yield and purity requires careful control over reaction conditions to mitigate potential side reactions. This guide is structured into a troubleshooting section for specific experimental issues and a set of frequently asked questions for general guidance.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis. Each issue is presented with probable causes and actionable solutions.

Question 1: My reaction yield is very low or I've isolated no product. What went wrong?

Low or no yield is a common frustration, often pointing to one of three primary culprits: reagent deactivation, reagent decomposition, or improper reaction setup.

Probable Cause 1: Deactivation of Tryptamine The N-acylation reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1] This acid will readily protonate the nucleophilic primary amine of unreacted tryptamine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction.[2]

Solution: The addition of a base is non-negotiable; its role is to neutralize the HCl as it forms.[3]

  • For Schotten-Baumann Conditions: Use at least one equivalent of an aqueous base like NaOH or K₂CO₃ to maintain a basic pH (typically 10-12).[4]

  • For Anhydrous Conditions: Use a slight excess (1.1-1.2 equivalents) of a non-nucleophilic organic base like triethylamine (TEA) or pyridine.[2][5]

Probable Cause 2: Hydrolysis of 3-Chloropropionyl Chloride 3-Chloropropionyl chloride is highly reactive and moisture-sensitive, reacting violently with water to hydrolyze into the unreactive 3-chloropropionic acid.[6] Even atmospheric moisture can be sufficient to degrade the reagent.[7]

Solution:

  • Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware. All solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) must be anhydrous.[7]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to ambient moisture.[2]

  • Reagent Quality: Use a fresh bottle or a recently opened bottle of 3-chloropropionyl chloride. The reagent is a colorless to yellow liquid; significant darkening may indicate degradation.[8][9]

Probable Cause 3: Inadequate Temperature Control This acylation is an exothermic reaction.[2] Adding the acyl chloride too quickly to the reaction mixture without proper cooling can cause a rapid temperature increase. This can accelerate side reactions and potentially lead to the formation of intractable tars.

Solution:

  • Cool the Reaction: Begin the reaction at a reduced temperature. An ice bath (0 °C) is standard practice.[2]

  • Slow, Dropwise Addition: Add the 3-chloropropionyl chloride to the solution of tryptamine and base slowly, drop by drop, using an addition funnel. This allows the heat to dissipate and maintains a controlled reaction temperature.

G start Low or No Yield Observed cause1 Check Base Was a base used? Was it sufficient? start->cause1 Is tryptamine active? cause2 Check Reagents & Conditions Were anhydrous solvents used? Was an inert atmosphere maintained? start->cause2 Is acyl chloride active? cause3 Check Procedure Was the reaction cooled? Was acyl chloride added slowly? start->cause3 Is reaction controlled? solution1 Solution: Add >1 eq. of base (e.g., TEA, NaOH) to neutralize HCl byproduct. cause1->solution1 solution2 Solution: Use dry glassware/solvents and inert atmosphere (N2/Ar) to prevent acyl chloride hydrolysis. cause2->solution2 solution3 Solution: Perform reaction at 0°C and add acyl chloride dropwise to control exothermic reaction. cause3->solution3

Question 2: My NMR spectrum is messy, indicating multiple impurities. What are the likely side products?

The formation of impurities typically arises from the reactivity of the starting materials and the product itself.

Probable Cause 1: N-1 Acylation of the Indole Ring While the primary amine of the ethylamine side chain is significantly more nucleophilic than the indole nitrogen, acylation at the N-1 position of the indole ring can occur, especially if harsh conditions are used or if the primary amine is protected.

Solution:

  • Controlled Conditions: Maintain low temperatures (0 °C) and avoid a large excess of the acylating agent.

  • Base Selection: The choice of base can influence selectivity. A bulky organic base in an aprotic solvent often provides better selectivity than strong aqueous bases.

Probable Cause 2: Dimerization or Oligomerization The product, 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, contains a reactive alkyl chloride. Under the basic reaction conditions, the nucleophilic indole nitrogen of one product molecule can displace the chloride on another, leading to dimers or oligomers. Tryptamine can also act as a nucleophile in this side reaction.

Solution:

  • Minimize Reaction Time: Monitor the reaction by TLC. Once the starting tryptamine is consumed, work up the reaction promptly to avoid prolonged exposure of the product to basic conditions.

  • Temperature Control: Higher temperatures will accelerate this intermolecular S(_N)2 reaction. Keep the reaction cool.

Probable Cause 3: Formation of Acrylamide Derivative If a strong, non-nucleophilic base like DBU is used, or if the reaction is heated, elimination of HCl from the 3-chloropropionyl moiety can occur, leading to the corresponding N-acryloyl tryptamine.

Solution:

  • Use a Milder Base: Triethylamine or inorganic bases like K₂CO₃ are less likely to promote elimination.

  • Strict Temperature Control: Avoid heating the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the optimal choice of base and solvent for this reaction?

The choice of base and solvent are intrinsically linked and define the reaction conditions. There are two highly effective, standard methods.

Condition Base Solvent System Advantages Considerations
Schotten-Baumann NaOH, KOH, K₂CO₃Biphasic (e.g., DCM/Water, Ether/Water)Excellent at neutralizing HCl, simple workup (phase separation).[4][10]Risk of acyl chloride hydrolysis at the interface, may require vigorous stirring.
Anhydrous Organic Triethylamine (TEA), Pyridine, DIPEAAnhydrous Aprotic (e.g., DCM, THF, Acetonitrile)Minimizes risk of hydrolysis, homogenous reaction.[2][5]Base salt byproduct must be filtered off, requires strictly anhydrous conditions.

For this specific synthesis, the anhydrous organic method using Triethylamine in DCM is often preferred as it offers excellent control and minimizes the risk of hydrolyzing the valuable acyl chloride.

Q2: How should I safely handle 3-chloropropionyl chloride?

3-Chloropropionyl chloride is a hazardous chemical that requires strict safety protocols.

  • Corrosive and Lachrymatory: It causes severe skin burns and eye damage.[8][9] It is also a lachrymator (induces tearing).

  • Water Reactive: Reacts violently with water, releasing toxic HCl gas.[6]

  • Toxicity: It is harmful if swallowed and fatal if inhaled.[8][9]

Mandatory Safety Precautions:

  • Always handle 3-chloropropionyl chloride in a certified chemical fume hood.[11]

  • Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a lab coat.[6][11]

  • Keep it away from water and other incompatible materials like alcohols and strong bases.[6]

  • Ensure a suitable quenching agent (like a cold, dilute sodium bicarbonate solution) is ready for any spills or for cleaning glassware, but perform quenching cautiously in the fume hood.

Q3: How can I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a moderately polar and a non-polar solvent, such as Ethyl Acetate/Hexane (e.g., 1:1 or 2:1 v/v) or DCM/Methanol (e.g., 95:5 v/v).

  • Visualization: UV light (254 nm) will show the indole ring. Staining with ninhydrin can be used to visualize the primary amine of the tryptamine starting material (it will appear as a colored spot), which is absent in the product.

  • Procedure: Spot the starting tryptamine, the co-spot (tryptamine + reaction mixture), and the reaction mixture. The reaction is complete when the tryptamine spot (lower R(_f)) has been completely consumed and a new, less polar product spot (higher R(_f)) has appeared.

Validated Experimental Protocol

This protocol describes the N-acylation of tryptamine under anhydrous conditions.

Reagents & Materials:

  • Tryptamine (1.0 eq)

  • 3-Chloropropionyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware prep_reagents Measure Reagents (Tryptamine, TEA, DCM) prep_glass->prep_reagents prep_setup Assemble under N2/Ar prep_reagents->prep_setup dissolve Dissolve Tryptamine & TEA in Anhydrous DCM prep_setup->dissolve cool Cool to 0°C dissolve->cool add Dropwise add 3-Chloropropionyl Chloride cool->add stir Stir at 0°C to RT Monitor by TLC add->stir quench Quench with H2O stir->quench extract Extract with DCM quench->extract wash Wash Organic Layer (HCl, NaHCO3, Brine) extract->wash dry Dry (Na2SO4), Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify

Step-by-Step Procedure:

  • Setup: Under an inert atmosphere, add tryptamine (1.0 eq) and anhydrous DCM to a dry round-bottom flask. Stir until all solids dissolve.

  • Add Base: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Acyl Chloride Addition: Add 3-chloropropionyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.[2]

  • Reaction: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 1-3 hours, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with dilute HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.

// Reagents tryptamine [label="Tryptamine (Nucleophile)"]; acyl_chloride [label="3-Chloropropionyl Chloride (Electrophile)"]; product [label="Amide Product"];

// Intermediates intermediate [label="Tetrahedral Intermediate", shape=box, style=dashed];

// Arrows and Steps tryptamine -> intermediate [label="1. Nucleophilic Attack", fontsize=9, color="#EA4335"]; acyl_chloride -> intermediate; intermediate -> product [label="2. Collapse & Elimination of Cl-", fontsize=9, color="#FBBC05"]; product -> product [label="3. Deprotonation by Base", pos="n,n", fontsize=9, color="#34A853"]; } .enddot Caption: The nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the primary amine of tryptamine attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride.[2]

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Elimination & Deprotonation: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. A base then removes the proton from the nitrogen to yield the final, neutral amide product.[2]

By understanding these principles and anticipating potential pitfalls, you can significantly improve the outcome of your synthesis. For further inquiries, please consult the references provided.

References

  • Loba Chemie. (2016, June 8). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • VanDeMark Chemical. 3-CHLOROPROPIONYL CHLORIDE. [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?[Link]

Sources

Technical Support Center: Synthesis of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific amide synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but also the underlying chemical principles to empower your synthetic strategy.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering step-by-step protocols and explanations to get your reaction back on track.

Issue 1: Low Yield of the Desired Product

Question: I am getting a very low yield of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. What are the likely causes and how can I improve it?

Answer: A low yield in this acylation reaction, which is a variation of the Schotten-Baumann reaction, can stem from several factors.[1][2][3] The primary culprits are often related to the reactivity of the starting materials and the reaction conditions. Here’s a breakdown of potential causes and their solutions:

Causality and Experimental Solutions:

  • Cause A: Protonation of Tryptamine. The hydrogen chloride (HCl) generated as a byproduct of the reaction between tryptamine and 3-chloropropionyl chloride can protonate the unreacted tryptamine, rendering it non-nucleophilic and halting the reaction.[3]

    • Solution: The addition of a base is crucial to neutralize the HCl as it forms.[3][4] A common and effective method is to use a biphasic system with an aqueous solution of a base like sodium hydroxide or potassium carbonate.[1][3] Alternatively, an organic base such as triethylamine or pyridine can be used in an aprotic solvent.[5]

  • Cause B: Hydrolysis of 3-Chloropropionyl Chloride. 3-Chloropropionyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water.[6][7] This side reaction consumes the acylating agent, reducing the overall yield.

    • Solution: Perform the reaction under anhydrous conditions if using an organic base. When using aqueous base, the reaction should be vigorous and the 3-chloropropionyl chloride should be added slowly to a well-stirred mixture of the tryptamine and the aqueous base. This ensures that the acylation of the amine is faster than the hydrolysis of the acid chloride.

  • Cause C: Instability of 3-Chloropropionyl Chloride. This reagent can degrade over time, especially if not stored properly.[6]

    • Solution: Use freshly distilled or a newly purchased bottle of 3-chloropropionyl chloride. Ensure it is stored under an inert atmosphere and away from moisture.[6]

Optimized Protocol for Improved Yield (Schotten-Baumann Conditions):

  • Dissolve tryptamine (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents, e.g., 2M) to the flask.

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.1-1.2 equivalents) in the same organic solvent to the vigorously stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water, dilute HCl (to remove excess base), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Issue 2: Presence of a Significant Amount of a Diacylated Byproduct

Question: My final product is contaminated with a significant amount of a byproduct that appears to be diacylated. How can I prevent this?

Answer: The formation of a diacylated product, where the indole nitrogen is also acylated, is a known side reaction, particularly under harsh basic conditions. The indole N-H proton is weakly acidic and can be deprotonated by a strong base, making the nitrogen nucleophilic.

Causality and Experimental Solutions:

  • Cause: The use of a strong base can lead to the deprotonation of the indole nitrogen, which then competes with the primary amine for the acylating agent.

    • Solution 1: Use a Milder Base. Switch to a weaker inorganic base like sodium bicarbonate or an organic base like pyridine.[4] Pyridine can also act as a nucleophilic catalyst, activating the acyl chloride.[8]

    • Solution 2: Control Stoichiometry. Use a slight excess (1.1 equivalents) of the 3-chloropropionyl chloride. Adding a large excess will favor diacylation.

    • Solution 3: Temperature Control. Running the reaction at a lower temperature (0 °C) will favor the more reactive primary amine over the less reactive indole nitrogen.

Issue 3: Formation of a Polymeric or Tarry Substance

Question: My reaction is producing a significant amount of a dark, tarry substance, making purification difficult. What is causing this and how can I avoid it?

Answer: The formation of polymeric or tarry materials is often due to the instability of the indole nucleus under certain conditions or side reactions involving the reactive chloro group.

Causality and Experimental Solutions:

  • Cause A: Dimerization/Polymerization of Tryptamine. Tryptamine and its derivatives can be prone to dimerization or polymerization under oxidative or strongly acidic conditions.[9]

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The use of a base to neutralize the generated HCl is also critical to avoid acidic conditions that can promote side reactions.

  • Cause B: Intermolecular N-alkylation. The chloro group on the product molecule can react with the amine of another tryptamine molecule, leading to oligomers and polymers.

    • Solution: Use a dilute solution of the reactants to disfavor intermolecular reactions. Slow addition of the 3-chloropropionyl chloride is also key to keeping its concentration low at any given time.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

Q1: What is the mechanism of the primary reaction?

A1: The primary reaction is a nucleophilic acyl substitution.[2] The lone pair of electrons on the nitrogen of the primary amine of tryptamine attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the amide bond.[10] A base is required to neutralize the HCl byproduct.[3]

Q2: Can I use a protecting group for the indole nitrogen?

A2: Yes, protecting the indole nitrogen can prevent diacylation. Common protecting groups for indoles include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[11][12] However, this adds two extra steps to your synthesis (protection and deprotection), so it is often preferable to optimize the reaction conditions to achieve selective N-acylation of the primary amine.

Q3: What are the best purification techniques for the final product?

A3: The choice of purification method depends on the purity of the crude product and the nature of the impurities.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is an effective method for obtaining a highly pure product.

  • Column Chromatography: If the reaction produces multiple byproducts, silica gel column chromatography is the preferred method. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is typically used.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, 3-chloropropionyl chloride is a hazardous substance.

  • It is corrosive and a lachrymator (causes tearing).[13][14]

  • It reacts violently with water and alcohols.[6][7]

  • It is harmful if swallowed or inhaled.[13][15] Always handle 3-chloropropionyl chloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][15]

Q5: Could intramolecular cyclization be a side reaction?

A5: Yes, intramolecular cyclization is a potential side reaction, especially if the product is subjected to basic conditions for an extended period or at elevated temperatures. The amide nitrogen, once deprotonated, could act as a nucleophile and displace the chloride to form a four-membered ring (an azetidinone). While less common for the formation of a strained four-membered ring, it is a possibility to be aware of.[16][17][18]

III. Visualizing the Reaction and Side Reactions

To better understand the chemical transformations discussed, the following diagrams illustrate the main reaction pathway and potential side reactions.

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions Tryptamine Tryptamine Desired_Product Desired_Product Tryptamine->Desired_Product + 3-Chloropropionyl Chloride + Base Protonated_Tryptamine Protonated_Tryptamine Tryptamine->Protonated_Tryptamine + HCl Dimer_Polymer Dimer_Polymer Tryptamine->Dimer_Polymer Oxidation/ Acid Diacylated_Product Diacylated_Product Desired_Product->Diacylated_Product + 3-Chloropropionyl Chloride + Strong Base Cyclized_Product Cyclized_Product Desired_Product->Cyclized_Product Intramolecular Cyclization 3-Chloropropionyl_Chloride 3-Chloropropionyl_Chloride Hydrolysis_Product Hydrolysis_Product 3-Chloropropionyl_Chloride->Hydrolysis_Product + H2O

Caption: Main reaction pathway and potential side reactions.

IV. Summary of Key Parameters for Optimization

For quick reference, the following table summarizes the critical parameters and recommendations for a successful synthesis.

ParameterRecommendationRationale
Base Use a mild base (e.g., NaHCO₃, pyridine) or controlled addition of a stronger base (e.g., NaOH).To prevent diacylation and other base-catalyzed side reactions.
Solvent Aprotic solvent (e.g., DCM) for organic bases; biphasic system for aqueous bases.To ensure reagent compatibility and facilitate the reaction.
Temperature 0 °C to room temperature.To control the reaction rate and minimize side reactions.
Stoichiometry Slight excess (1.1-1.2 eq.) of 3-chloropropionyl chloride.To drive the reaction to completion without promoting diacylation.
Atmosphere Inert atmosphere (N₂ or Ar).To prevent oxidation of tryptamine.
Reagent Purity Use freshly distilled or new 3-chloropropionyl chloride.To avoid side reactions from impurities or degradation products.

V. References

  • Schotten–Baumann reaction - Grokipedia. (n.d.). Retrieved from

  • Chemistry Schotten Baumann Reaction - SATHEE. (n.d.). Retrieved from

  • 3-Chloropropionyl chloride - Safety Data Sheet - ChemicalBook. (2025). Retrieved from

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Retrieved from

  • Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from

  • Scalable Total Syntheses of N-Linked Tryptamine Dimers by Direct Indole-Aniline Coupling: Psychotrimine and Kapakahines B & F - NIH. (n.d.). Retrieved from

  • SAFETY DATA SHEET - Fisher Scientific. (2010). Retrieved from

  • Shital Chemical Industries Khambhat Material Safety Data Sheet 3-ChloroPropionyl Chloride - HT Shah. (n.d.). Retrieved from

  • Schotten-Baumann Reaction - J&K Scientific LLC. (2021). Retrieved from

  • Schotten Baumann Reaction - BYJU'S. (2019). Retrieved from

  • 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016). Retrieved from

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing). (n.d.). Retrieved from

  • Protecting Agents - TCI Chemicals. (n.d.). Retrieved from

  • enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory - SciELO. (n.d.). Retrieved from

  • Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride - Benchchem. (n.d.). Retrieved from

  • Acyl Protective Groups | Chem-Station Int. Ed. (2014). Retrieved from

  • Protecting Group Strategies in Natural Product Biosynthesis - ACS Publications. (2026). Retrieved from

  • Protecting Groups List - SynArchive. (n.d.). Retrieved from

  • Intramolecular cyclization with nitrenium ions generated by treatment of N-acylaminophthalimides with hypervalent iodine compounds: formation of lactams and spiro-fused lactams - PubMed. (2003). Retrieved from

  • Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones - NIH. (n.d.). Retrieved from

Sources

Technical Support Center: Purification of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following sections provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity material.

Introduction to Purification Challenges

3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is a tryptamine derivative with potential applications in pharmaceutical research. Its purification can be challenging due to the inherent reactivity of the indole nucleus and the chloro-amide functional group. Common issues include the presence of closely-related impurities from the synthesis, degradation of the target compound under certain conditions, and difficulties in achieving baseline separation with standard chromatographic techniques. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide?

A1: The impurity profile of your compound will largely depend on the synthetic route employed. A common method for the synthesis of N-acyl tryptamines involves the reaction of tryptamine with an acyl chloride (in this case, 3-chloropropanoyl chloride).[1] Potential impurities to be aware of include:

  • Unreacted Tryptamine: Incomplete reaction will leave residual starting material.

  • Di-acylated Tryptamine: Reaction at both the ethylamine and indole nitrogen atoms, although less likely for the indole nitrogen under standard acylation conditions.

  • Hydrolysis Product: Hydrolysis of the chloro-amide to the corresponding carboxylic acid, 3-hydroxy-N-[2-(1H-indol-3-yl)ethyl]propanamide, can occur if water is present during the reaction or work-up.

  • Cyclized Byproduct: Intramolecular cyclization of the chloro-amide can lead to the formation of a lactam, particularly under basic conditions.

Q2: My compound appears to be degrading during purification. What are the likely degradation pathways and how can I avoid them?

A2: Tryptamine and its derivatives can be sensitive to pH, light, and temperature.[2] The primary degradation pathways for 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide are:

  • Hydrolysis: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, yielding tryptamine and 3-chloropropionic acid.[3] To mitigate this, maintain a pH range of 4-6 during aqueous workups and chromatographic separations where possible.

  • Oxidation: The indole ring is prone to oxidation, which can be accelerated by exposure to air and light, often resulting in colored impurities.[2] It is advisable to work with degassed solvents, under an inert atmosphere (e.g., nitrogen or argon), and to protect your sample from light by using amber vials or covering flasks with aluminum foil.

  • Intramolecular Cyclization: The presence of a nucleophilic nitrogen and an electrophilic carbon-chlorine bond can lead to intramolecular cyclization, especially in the presence of a base. This would result in the formation of a piperidinone derivative. Avoiding high temperatures and strong bases is crucial.

Q3: What is the best approach for initial purification of the crude product?

A3: For initial bulk purification, recrystallization is often a good first step if a suitable solvent system can be identified. This can efficiently remove major impurities. If the compound does not crystallize well, normal-phase column chromatography is a robust alternative for separating compounds with different polarities.

Q4: Should I use normal-phase or reversed-phase chromatography for final purification?

A4: The choice between normal-phase and reversed-phase chromatography depends on the polarity of your compound and the impurities you need to remove.

  • Normal-Phase Chromatography (NPC): This is effective for separating less polar compounds. Given the structure of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, NPC on silica gel is a viable option.[4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is generally the method of choice for high-resolution separation of polar and moderately polar compounds and is well-suited for tryptamine derivatives.[5][6] It is highly effective for separating closely related impurities and for final purity analysis.

Troubleshooting Guide

This section provides a systematic approach to common problems encountered during the purification of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

Problem 1: Difficulty in Removing Unreacted Tryptamine
  • Cause: Tryptamine is a basic compound and can be difficult to separate from the slightly less basic product, especially if it streaks on silica gel.

  • Solution 1: Acid Wash during Work-up:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1% HCl or 5% citric acid). The basic tryptamine will be protonated and move into the aqueous layer, while the neutral amide product remains in the organic layer.

    • Wash the organic layer with water and then brine to remove any residual acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Solution 2: Modified Normal-Phase Chromatography:

    • Use a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%), to suppress the tailing of basic compounds on the acidic silica gel.

    • A common mobile phase system to start with is a gradient of ethyl acetate in hexane or dichloromethane in methanol with 0.1% triethylamine.

Problem 2: Product Co-elutes with a Major Impurity in Column Chromatography
  • Cause: The impurity may have a similar polarity to the desired product.

  • Solution 1: Change the Solvent System: Altering the polarity and selectivity of the mobile phase can improve separation. If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system, or vice-versa.

  • Solution 2: Switch to a Different Stationary Phase: If changing the mobile phase is ineffective, consider using a different stationary phase.

    • Alumina (neutral or basic): This can be a good alternative to silica gel for basic compounds.[4]

    • C18-functionalized silica (Reversed-Phase): This offers a different separation mechanism based on hydrophobicity and is often very effective for separating closely related indole derivatives.[1]

Problem 3: The Purified Compound is Unstable and Changes Color Upon Storage
  • Cause: As mentioned in the FAQs, tryptamine derivatives can be sensitive to light, air (oxidation), and residual acidic or basic impurities.[2]

  • Solution:

    • Thorough Removal of Solvents: Ensure all purification solvents, especially acidic or basic modifiers, are completely removed under high vacuum.

    • Inert Atmosphere: Store the final compound under an inert atmosphere of nitrogen or argon.

    • Protection from Light: Use amber vials for storage.

    • Low Temperature: Store the compound at low temperatures (-20°C is recommended for long-term storage).

Detailed Purification Protocols

Protocol 1: Recrystallization

This is an ideal first step for purification if the crude material is relatively clean.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, methanol, acetone, ethyl acetate, and mixtures such as hexane/ethyl acetate or toluene/hexane.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Table 1: Common Recrystallization Solvents for Tryptamine Derivatives

Solvent/Solvent SystemPolarityBoiling Point (°C)Comments
EthanolPolar78Often a good starting point.
Ethyl Acetate/HexaneMedium/Non-polar77/69A versatile mixture for compounds of intermediate polarity.
Acetone/WaterPolar56/100Useful for more polar compounds.
Toluene/HexaneNon-polar111/69Good for less polar compounds.
Protocol 2: Normal-Phase Column Chromatography

This is a standard method for purifying organic compounds based on their polarity.

Step-by-Step Methodology:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal mobile phase. A good solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate or dichloromethane and methanol.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Run the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Reversed-Phase HPLC

This method provides high-resolution purification and is ideal for obtaining highly pure material.

Step-by-Step Methodology:

  • Method Development: Develop an analytical RP-HPLC method first. A C18 column is a good starting point. The mobile phase typically consists of a mixture of water (A) and acetonitrile or methanol (B), often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[6]

  • Sample Preparation: Dissolve the partially purified compound in the mobile phase or a suitable solvent like methanol or acetonitrile. Filter the sample through a 0.22 µm syringe filter before injection.

  • Purification: Inject the sample onto a preparative RP-HPLC column and run a gradient elution. A typical gradient might be from 10% B to 90% B over 20-30 minutes.

  • Fraction Collection: Collect fractions corresponding to the peak of your target compound.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile/methanol) under reduced pressure. The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the pure compound as a solid.

Table 2: Starting Conditions for RP-HPLC Method Development

ParameterRecommended Starting Condition
Column C18, 5 µm, 4.6 x 250 mm (analytical)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10-95% B over 20 minutes
Flow Rate 1.0 mL/min (analytical)
Detection UV at 220 nm and 280 nm
Column Temperature 25-30 °C

Visualizations

Chemical Structures

cluster_main Target Compound and Potential Impurities Target 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide Impurity1 Tryptamine (Starting Material) Impurity2 3-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]propanamide (Hydrolysis Product) Impurity3 Piperidinone Derivative (Cyclization Product)

Caption: Key chemical structures in the purification process.

Purification Workflow

Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Initial Cleanup Column Chromatography Column Chromatography Crude Product->Column Chromatography Alternative Partially Pure Product Partially Pure Product Recrystallization->Partially Pure Product Solid RP-HPLC RP-HPLC Partially Pure Product->RP-HPLC Final Polishing Column Chromatography->Partially Pure Product Pure Product (>98%) Pure Product (>98%) RP-HPLC->Pure Product (>98%)

Caption: General workflow for the purification of the target compound.

References

  • Hahn, G., & Friedel Gudjons, H. (1938).
  • Flor-Henry, M., & Frankenberger, W. T. (1990). Reversed-phase high-pressure liquid chromatography of some tryptamine derivatives.
  • SIELC Technologies. (n.d.). Separation of Tryptamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Tryptamine Stability in Aqueous Solutions.
  • Dryhurst, G., & Sharma, R. (2003). Stability of the putative neurotoxin tryptamine-4,5-dione. Chemical Research in Toxicology, 16(5), 625-634.
  • Wohlfarth, A., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 118, 148-155.
  • Iovine, V., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 646.
  • BenchChem. (2025).
  • Joly, R., & Bucourt, R. (1960). U.S. Patent No. 2,943,093. Washington, DC: U.S.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Ho, J. H., et al. (2017). Daily Rhythm in Plasma N-Acetyltryptamine. Scientific Reports, 7(1), 9323.
  • Reddit. (2023).
  • Sciencemadness Discussion Board. (2011).
  • Greenberg, A., & Breneman, C. M. (2008). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. The Journal of Organic Chemistry, 73(15), 5849-5855.

Sources

Technical Support Center: 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. This document serves as a specialized resource for researchers, scientists, and drug development professionals. Given the compound's specific chemical architecture—combining an indole nucleus, an amide linkage, and a reactive chloropropanoyl group—it presents unique stability challenges that require careful consideration during experimental design and execution.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It is designed to provide not only procedural guidance but also the underlying chemical principles governing the stability and degradation of this molecule. Our objective is to empower you to anticipate potential issues, interpret unexpected results, and maintain the integrity of your compound throughout its lifecycle.

Part 1: Frequently Asked Questions (FAQs) - General Stability & Handling

Question 1: What are the primary structural motifs in 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide that I should be concerned about regarding stability?

Answer: Your primary concerns should be focused on three key areas of the molecule:

  • The Indole Ring: The indole nucleus is electron-rich and highly susceptible to oxidation.[1] This can be initiated by atmospheric oxygen, light, or trace metal impurities. Oxidative degradation often leads to the formation of colored byproducts, such as oxindoles and isatins, which can complicate analysis.[2][3]

  • The Amide Bond: While generally stable, the amide linkage is subject to hydrolysis under both acidic and basic conditions, particularly when heated.[4][5][6] This cleavage would yield tryptamine and 3-chloropropanoic acid.

  • The 3-Chloropropanoyl Group: This is a highly reactive electrophilic site. The chlorine atom is a good leaving group, making the molecule susceptible to two primary degradation pathways:

    • Nucleophilic Substitution: Attack by solvent molecules (e.g., hydrolysis to form the 3-hydroxy derivative) or buffer components.

    • Intramolecular Cyclization: The amide nitrogen can act as an internal nucleophile, attacking the carbon bearing the chlorine to form a four-membered ring (a β-lactam). This is a significant and often rapid degradation pathway under certain conditions.

Question 2: What are the optimal storage conditions for this compound, both as a solid and in solution?

Answer: Proper storage is critical to prevent degradation and ensure experimental reproducibility.

Storage FormatTemperatureAtmosphereLight ConditionsRecommended DurationRationale
Solid -20°C or belowInert Gas (Argon or N₂)Protect from Light (Amber Vial)≥4 years[7]Minimizes thermal degradation, oxidation, and photolysis. Tryptamine derivatives are known to be sensitive to air and light.[8]
Organic Solution (e.g., DMSO, Ethanol) -20°C or belowInert Gas (Argon or N₂)Protect from Light (Amber Vial)Short-term (days); verify stabilitySolvents can participate in degradation. Purge with inert gas before sealing.[7] Avoid repeated freeze-thaw cycles.
Aqueous Solution 2-8°CN/AProtect from Light (Amber Vial)Not Recommended (Use within hours)High risk of hydrolysis and intramolecular cyclization. Tryptamine itself is sparingly soluble and unstable in aqueous buffers, especially at neutral or alkaline pH.[7][9]
Question 3: I've noticed my solution of the compound turning yellow/brown over time. What is causing this discoloration?

Answer: A color change to yellow or brown is a classic indicator of the oxidative degradation of the indole ring.[9] The electron-rich pyrrole portion of the indole is easily oxidized, leading to a cascade of reactions that form highly conjugated, colored products.[1][3]

Causality:

  • Oxygen: Dissolved atmospheric oxygen is a primary culprit.

  • Light (Photolysis): UV or even ambient light can provide the energy to initiate radical oxidation reactions.

  • pH: Tryptamine derivatives show increased degradation in neutral to alkaline conditions.[9]

Preventative Measures:

  • Prepare solutions using deoxygenated solvents.

  • Store all solutions in amber vials or wrapped in foil to protect them from light.[8]

  • Consider working under an inert atmosphere (e.g., in a glovebox) for sensitive, long-term experiments.

  • If working in aqueous media is unavoidable, use a slightly acidic buffer (pH 4-6) and prepare the solution fresh immediately before use.[9]

Part 2: Troubleshooting Guide - Common Experimental Issues

Scenario 1: My compound's peak area is decreasing rapidly in my HPLC analysis, even when stored in the autosampler.

Issue: You've prepared a sample in a standard mobile phase diluent (e.g., acetonitrile/water) and find that the peak corresponding to your compound is significantly smaller with each subsequent injection.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for decreasing HPLC peak area.

Explanation: The most likely culprit for rapid degradation in a typical HPLC diluent is the intramolecular cyclization to form a β-lactam. This reaction can be accelerated by even mildly basic or neutral pH. The amide nitrogen attacks the electrophilic carbon bonded to the chlorine. Acidifying the sample diluent protonates the amide nitrogen, reducing its nucleophilicity and slowing this degradation pathway.

Scenario 2: I see a new, more polar peak growing in my chromatogram over time. What could it be?

Issue: During a time-course experiment, a new peak appears at an earlier retention time (indicating higher polarity) than your parent compound.

Possible Cause & Identification Strategy: This is likely the result of hydrolysis . There are two primary hydrolysis products to consider:

  • Hydrolysis of the 3-chloro group: Water or hydroxide attacks the carbon-chlorine bond, replacing Cl with OH. This yields 3-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]propanamide . This is a very common pathway for such motifs.

  • Hydrolysis of the amide bond: This cleaves the molecule into Tryptamine and 3-Chloropropanoic acid .

Confirmation Strategy:

  • LC-MS Analysis: The most effective method. Check the mass of the new peak.

    • If the mass corresponds to [M-Cl+OH], it is the 3-hydroxy product.

    • If you see a new peak with the mass of Tryptamine, it is amide hydrolysis.

  • Spiking Study: If you have a standard of tryptamine, spike it into your degraded sample. If the new peak increases in size, you have confirmed amide hydrolysis.

Scenario 3: I'm performing a reaction in a nucleophilic solvent (e.g., Methanol) and my starting material is consumed, but I don't get my expected product.

Issue: The 3-chloro group is highly susceptible to substitution by nucleophilic solvents.

Explanation: Solvents like methanol or ethanol can act as nucleophiles, attacking the electrophilic center and displacing the chloride ion. This results in the formation of a 3-methoxy or 3-ethoxy analog of your starting material. This is a common issue in process chemistry and formulation development.[10]

Recommendation:

  • If possible, switch to a non-nucleophilic polar solvent such as acetonitrile, acetone, or THF for your reaction.

  • If a protic solvent is required, use one with a bulkier nucleophile (e.g., tert-butanol) which may slow the substitution reaction.

  • Always run a solvent stability check by incubating your compound in the reaction solvent at the target temperature and monitoring for degradation before proceeding with the actual reaction.

Part 3: Protocols & Mechanistic Insights

Forced Degradation Studies: A Predictive Tool

A forced degradation (or stress testing) study is essential to identify the likely degradation products and establish the intrinsic stability of your molecule.[11][12] This is a regulatory requirement in drug development and a best practice in research to ensure the specificity of your analytical methods.[13][14]

Objective: To intentionally degrade the compound to a target of 5-20% to identify degradation pathways and products.[12][13]

Protocol: Forced Degradation of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

  • Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.[13]

    • For each condition, dilute the stock solution into the stressor solution to a final concentration of ~100 µg/mL.

    • Prepare a "time zero" (T=0) sample by diluting the stock into your initial mobile phase.

  • Stress Conditions: Run each condition in parallel. Include a control sample stored at 4°C in the dark.

Degradation TypeStress ConditionTime Points (Example)Neutralization Step (before HPLC)
Acid Hydrolysis 0.1 M HCl, heated to 60°C2, 4, 8, 24 hoursAdd equal volume of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH, at Room Temp30 min, 1, 2, 4 hoursAdd equal volume of 0.1 M HCl
Oxidation 3% H₂O₂, at Room Temp1, 4, 8, 24 hoursN/A (Dilute with mobile phase)
Thermal Solid compound at 80°C1, 3, 7 daysDissolve in mobile phase
Photolytic Solution exposed to ICH option 1 light sourceN/A (until 1.2 million lux hours)N/A
  • Analysis:

    • Analyze all samples by a stability-indicating HPLC-UV method, preferably coupled with a mass spectrometer (LC-MS).

    • Calculate the percentage degradation and identify the major degradation products by their mass-to-charge ratio (m/z).

Predicted Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this molecule based on its chemical structure.

DegradationPathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_substitution Nucleophilic Attack cluster_cyclization Intramolecular Cyclization cluster_oxidation Oxidation Parent 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (Parent Compound) Amide_Hydrolysis Amide Bond Cleavage Parent->Amide_Hydrolysis H⁺/OH⁻ Heat Hydroxy 3-Hydroxy Product (from H2O) Parent->Hydroxy H₂O Alkoxy 3-Alkoxy Product (from ROH solvent) Parent->Alkoxy ROH Lactam β-Lactam Product Parent->Lactam Base or Neutral pH Oxindole Oxindole Derivative Parent->Oxindole O₂ / Light Tryptamine Tryptamine Amide_Hydrolysis->Tryptamine Chloroprop_Acid 3-Chloropropanoic Acid Amide_Hydrolysis->Chloroprop_Acid

Caption: Predicted degradation pathways for the target compound.

References

  • Arora, P. K., & Bae, H. (2015). Microbial Degradation of Indole and Its Derivatives. BioMed Research International, 2015, 891962. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

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  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Ma, J., Wang, Y., Wu, C., Meng, L., & Zheng, T. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2681. [Link]

  • Arora, P. K., et al. (2015). Degradation pathways of indole-3-acetic acid in a Pseudomonas sp. ResearchGate. [Link]

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  • Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 55(12), 3183-3190. [Link]

  • Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 55(12), 3183-3190. [Link]

  • Roberts, E., et al. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Physical Chemistry Chemical Physics, 21(47), 26035-26044. [Link]

  • Chappell, C. L., et al. (2019). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. ResearchGate. [Link]

  • Roberts, E., et al. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. ResearchGate. [Link]

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Technical Support Center: A Researcher's Guide to Interpreting the NMR Spectra of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges researchers may encounter when acquiring and interpreting the NMR spectra of this molecule. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive set of reference data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the NMR analysis of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

Q1: My amide N-H proton signal is a broad singlet. Is this normal?

A: Yes, it is quite common for the amide N-H proton to appear as a broad singlet.[1] This broadening is often due to a combination of factors:

  • Quadrupole Moment of Nitrogen: The adjacent nitrogen atom (¹⁴N) has a quadrupole moment, which can lead to broadening of the N-H signal.

  • Chemical Exchange: The amide proton can undergo chemical exchange with trace amounts of water or other exchangeable protons in the sample.[2] The rate of this exchange can be comparable to the NMR timescale, resulting in a broadened signal.

  • Conformational Dynamics: The amide bond has a partial double bond character, which restricts rotation and can lead to the presence of different conformers. This can also contribute to peak broadening.

To confirm the identity of the N-H peak, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The amide N-H signal should either disappear or significantly decrease in intensity.

Q2: I'm observing more signals in the aromatic region than I expect for the indole ring. What could be the cause?

A: The presence of extra signals in the aromatic region of your ¹H NMR spectrum can be indicative of a few possibilities:

  • Impurities: The most common reason for unexpected signals is the presence of impurities. These could be residual starting materials, byproducts from the synthesis, or residual solvents from purification (e.g., ethyl acetate, dichloromethane).[3]

  • Rotational Isomers (Rotamers): Due to the restricted rotation around the amide C-N bond, you might be observing both cis and trans conformers of the molecule.[4] This would result in two distinct sets of peaks for the protons near the amide group, including those on the indole ring. To verify this, you can acquire the spectrum at a higher temperature, which can cause the signals of the rotamers to coalesce into a single set of averaged peaks.

  • Sample Degradation: Depending on the handling and storage conditions, your compound may have degraded, leading to the formation of new species with their own distinct NMR signals.

Q3: The integration of my ethyl chain protons (-CH₂CH₂-) is not a clean 2:2 ratio. Why?

A: An incorrect integration ratio for the ethyl chain protons can be due to a few factors:

  • Overlapping Signals: It's possible that one of the ethyl group signals is overlapping with another peak in the spectrum, such as a residual solvent peak or an impurity signal.[5] Trying a different deuterated solvent can sometimes resolve these overlapping signals.

  • Incomplete Relaxation: If the relaxation delay (d1) in your NMR acquisition parameters is too short, the protons may not have enough time to fully relax between scans. This can lead to inaccurate integrations, especially for protons with longer relaxation times. Increasing the relaxation delay can help to mitigate this issue.

  • Presence of Impurities: An impurity with signals in the same region as your ethyl protons will contribute to the integration, leading to an inaccurate ratio.

Q4: Why are the chemical shifts in my ¹³C NMR spectrum different from the expected values?

A: Similar to ¹H NMR, the chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms.[6][7] Several factors can cause deviations from expected values:

  • Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts of carbon atoms due to differences in solvent polarity and hydrogen bonding interactions.[8]

  • Concentration and Temperature: Changes in sample concentration and temperature can also affect the electronic environment and, consequently, the chemical shifts.

  • Incorrect Referencing: Ensure that your spectrum is correctly referenced. The residual solvent peak is commonly used as a secondary reference standard. For example, the central peak of the CDCl₃ triplet is at 77.16 ppm.[9]

In-Depth Troubleshooting Guides

Guide 1: Identifying and Characterizing Common Impurities

Impurities are a frequent source of confusion when interpreting NMR spectra.[10] They can arise from various sources, including the synthesis, workup, and purification steps.

Common Potential Impurities in the Synthesis of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide:

  • Starting Materials: Unreacted tryptamine or 3-chloropropionyl chloride.

  • Byproducts: Products of side reactions, such as the hydrolysis of 3-chloropropionyl chloride to 3-chloropropionic acid.

  • Residual Solvents: Solvents used in the reaction or purification, such as dichloromethane, ethyl acetate, or hexane.

Troubleshooting Steps:

  • Analyze the Synthetic Route: Carefully review the synthetic procedure to anticipate potential impurities.

  • Compare with Known Spectra: If you suspect the presence of a specific impurity, compare your spectrum with a known spectrum of that compound.

  • Utilize 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to identify which protons are coupled to each other and which protons are attached to which carbons, making it easier to distinguish between the desired product and impurities.

  • Spiking Experiment: If you have a sample of the suspected impurity, you can add a small amount to your NMR tube and re-acquire the spectrum. An increase in the intensity of the corresponding peaks will confirm its presence.

Guide 2: Resolving Overlapping Signals

Overlapping signals can make it difficult to accurately interpret your NMR spectrum, particularly for determining coupling constants and integrations.

Strategies for Resolving Overlapping Signals:

  • Change the Solvent: Using a different deuterated solvent can alter the chemical shifts of your signals and potentially resolve the overlap.[5] Aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d.

  • Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes shift signals enough to resolve overlap. This is particularly useful for distinguishing between rotamers.

  • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will provide better signal dispersion, which can help to resolve overlapping multiplets.

  • Employ 2D NMR Techniques: As mentioned previously, 2D NMR experiments like COSY and TOCSY (Total Correlation Spectroscopy) can help to trace out the spin systems of your molecule, even when the 1D signals are overlapped.

Reference Data and Interpretation

Expected ¹H and ¹³C NMR Chemical Shifts

The following tables provide the expected chemical shift ranges for the protons and carbons in 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. These values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.[6][9][11][12]

Table 1: Expected ¹H NMR Chemical Shifts

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Indole N-H8.0 - 8.5br s-
Indole H-27.1 - 7.3s-
Indole H-47.5 - 7.7d~8.0
Indole H-77.3 - 7.5d~8.0
Indole H-5, H-67.0 - 7.2m-
Amide N-H5.5 - 6.5br t~5.5
-CH₂-NH-3.5 - 3.7q~6.5
Indole-CH₂-2.9 - 3.1t~6.5
Cl-CH₂-3.7 - 3.9t~6.5
-CH₂-C(O)-2.6 - 2.8t~6.5

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon AssignmentExpected Chemical Shift (ppm)
C=O (Amide)170 - 175
Indole C-7a136 - 138
Indole C-3a127 - 129
Indole C-2122 - 124
Indole C-4118 - 120
Indole C-7111 - 113
Indole C-5, C-6119 - 122
Indole C-3111 - 113
-CH₂-NH-39 - 41
Indole-CH₂-25 - 27
Cl-CH₂-41 - 43
-CH₂-C(O)-38 - 40
Molecular Structure with Labeled Protons

Caption: Molecular structure of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide with protons labeled for NMR assignment.

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation
  • Weigh the Sample: Accurately weigh 5-10 mg of your compound directly into a clean, dry vial.

  • Add Deuterated Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to the vial.

  • Dissolve the Sample: Gently swirl or vortex the vial to dissolve the compound completely. If necessary, use a sonicator for a short period.

  • Filter the Solution: To remove any particulate matter, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean NMR tube.[4]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Insert into Spinner Turbine: Carefully place the NMR tube into a spinner turbine, ensuring it is positioned correctly.

  • Insert into Spectrometer: Insert the sample into the NMR spectrometer.

Protocol 2: D₂O Exchange Experiment
  • Acquire Initial Spectrum: Follow Protocol 1 to prepare your sample and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Carefully add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for several seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Re-insert the sample into the spectrometer and acquire another ¹H NMR spectrum using the same parameters as the initial acquisition.

  • Analyze the Spectra: Compare the two spectra. The signals corresponding to exchangeable protons (e.g., N-H, O-H) will have disappeared or significantly diminished in the spectrum acquired after the D₂O addition.

Visualized Troubleshooting Workflow

G start Start: Unexpected NMR Spectrum q1 Are there unexpected peaks? start->q1 q2 Are peaks broader than expected? q1->q2 No imp Check for impurities (starting materials, byproducts, solvents). q1->imp Yes q3 Are integrations incorrect? q2->q3 No shim Re-shim the spectrometer. q2->shim Yes overlap Check for overlapping signals. q3->overlap Yes end Resolved Spectrum q3->end No rot Consider rotamers. Run a variable temperature NMR. imp->rot deg Check for sample degradation. rot->deg deg->q2 conc Check sample concentration. Dilute if necessary. shim->conc sol Ensure complete dissolution of the sample. conc->sol exchange Perform D2O exchange to identify exchangeable protons. sol->exchange exchange->q3 relax Increase relaxation delay (d1). overlap->relax phase Check phasing and baseline correction. relax->phase phase->end

Caption: A logical workflow for troubleshooting common issues in NMR spectra.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Peaks in NMR Spectra of Benzamides. Benchchem.
  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry.
  • Scribd. (n.d.). NMR Spectroscopy: Ethyl Group Analysis. Scribd.
  • The Royal Society of Chemistry. (2009). SUPPORTING INFORMATION. The Royal Society of Chemistry.
  • TMP Chem. (2021, February 4). S'21 - NMR 14 - J values (coupling constants). YouTube.
  • ResearchGate. (2015, March 10). How do I improve amide bond intensity in 1H NMR spectra activated by EDC and NHS?. ResearchGate.
  • ResearchGate. (2020, October 20). How is it possible for amide proton to show splitting in proton NMR?. ResearchGate.
  • ChemicalBook. (n.d.). 3-CHLOROPROPIONAMIDE(5875-24-1) 1H NMR spectrum. ChemicalBook.
  • Hans J. Reich. (n.d.). Coupling constants for 1H and 13C NMR. University of Wisconsin.
  • LibreTexts. (2023, January 29). 13-C NMR Chemical Shift Table. Chemistry LibreTexts.
  • Benchchem. (n.d.). Troubleshooting unexpected NMR shifts in 3-chloro-9H-pyrido[2,3-b]indole. Benchchem.
  • Chemistry Stack Exchange. (2015, March 7). 1H NMR Broad peaks. Chemistry Stack Exchange.
  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. College of Science.
  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
  • Compound Interest. (2015). A guide to 13c nmr chemical shift values. Compound Interest.
  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data.
  • LibreTexts. (2023, January 29). NMR - Interpretation. Chemistry LibreTexts.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.
  • Oreate AI. (2026, January 7). How to Read NMR Spectra. Oreate AI Blog.
  • The Chem Corner. (2023, December 4). NMR Spectroscopy Interpretation (Example). YouTube.
  • Thieme. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect.
  • Biointerface Research in Applied Chemistry. (2020, May 12). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. Biointerface Research in Applied Chemistry.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd.
  • ResearchGate. (2025, August 10). Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations. ResearchGate.
  • BLDpharm. (n.d.). 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. BLDpharm.
  • ChemScene. (n.d.). 2-Chloro-n-[2-(1h-indol-3-yl)ethyl]propanamide. ChemScene.
  • ACS Publications. (2026, January 19). HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. Organic Letters.
  • Semantic Scholar. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Semantic Scholar.
  • Chemistry Explained. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube.
  • The Royal Society of Chemistry. (2014). Supplementary Information. The Royal Society of Chemistry.
  • Google Patents. (n.d.). US4313008A - Synthesis of S-3-chloro-1,2-propanediol. Google Patents.
  • INCHEM. (n.d.). 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). INCHEM.
  • ResearchGate. (n.d.). The classification of impurities by the ICH. ResearchGate.

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Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide coupling reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and achieve high-yield, high-purity results.

Reaction Overview and Mechanism

The synthesis of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is a classic example of nucleophilic acyl substitution. It involves the acylation of the primary amine of tryptamine with 3-chloropropionyl chloride. The reaction proceeds via a nucleophilic attack of the tryptamine nitrogen on the electrophilic carbonyl carbon of the acid chloride.

The primary challenge in this synthesis is managing the reactivity of the reagents and potential side reactions. The acid chloride is highly reactive and susceptible to hydrolysis, while the tryptamine molecule possesses two potentially nucleophilic nitrogen atoms (the primary amine and the indole nitrogen).

Reaction Scheme

Tryptamine Tryptamine AcylChloride 3-Chloropropionyl Chloride Product 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide Tryptamine->Product Aprotic Solvent (e.g., DCM) 0°C to RT Salt Base·HCl Tryptamine->Salt Aprotic Solvent (e.g., DCM) 0°C to RT Plus3 + Tryptamine->Plus3 Aprotic Solvent (e.g., DCM) 0°C to RT Base Base (e.g., Et3N) AcylChloride->Product Aprotic Solvent (e.g., DCM) 0°C to RT AcylChloride->Salt Aprotic Solvent (e.g., DCM) 0°C to RT AcylChloride->Plus3 Aprotic Solvent (e.g., DCM) 0°C to RT Base->Product Aprotic Solvent (e.g., DCM) 0°C to RT Base->Salt Aprotic Solvent (e.g., DCM) 0°C to RT Base->Plus3 Aprotic Solvent (e.g., DCM) 0°C to RT Plus1 + Plus1->Product Aprotic Solvent (e.g., DCM) 0°C to RT Plus1->Salt Aprotic Solvent (e.g., DCM) 0°C to RT Plus1->Plus3 Aprotic Solvent (e.g., DCM) 0°C to RT Plus2 + Plus2->Product Aprotic Solvent (e.g., DCM) 0°C to RT Plus2->Salt Aprotic Solvent (e.g., DCM) 0°C to RT Plus2->Plus3 Aprotic Solvent (e.g., DCM) 0°C to RT

Caption: General reaction scheme for the synthesis.

Core Reaction Mechanism

The mechanism involves a two-step addition-elimination pathway. The lone pair of the primary amine on tryptamine attacks the carbonyl carbon of 3-chloropropionyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base is required to neutralize the hydrogen chloride (HCl) byproduct.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Tryptamine Tryptamine (Nucleophile) Tetrahedral Tetrahedral Intermediate Tryptamine->Tetrahedral Nucleophilic Attack AcylChloride 3-Chloropropionyl Chloride (Electrophile) AcylChloride->Tetrahedral Amide Target Amide Tetrahedral->Amide Collapse & Chloride Expulsion HCl HCl (byproduct) Tetrahedral->HCl

Caption: Nucleophilic acyl substitution mechanism.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem: Low or No Product Yield

Q1: My reaction has a very low yield, or I've only recovered my starting tryptamine. What are the most likely causes?

A1: This is the most frequent issue and typically points to one of three critical areas: reagent quality, reaction conditions, or the absence of a proper acid scavenger.

  • Reagent Quality & Handling: 3-chloropropionyl chloride is notoriously unstable and highly reactive towards moisture.[1][2] If it has been improperly stored or is old, it may have hydrolyzed to 3-chloropropionic acid, which is unreactive under these conditions.

    • Expert Insight: Always use a fresh bottle or a recently opened bottle of 3-chloropropionyl chloride stored under an inert atmosphere (e.g., nitrogen or argon). A simple quality check is to observe its appearance; it should be a clear, possibly yellowish liquid.[2] A cloudy or fuming appearance suggests decomposition.

  • Presence of Water: The reaction must be conducted under strictly anhydrous conditions. Any water in the solvent, on the glassware, or in the tryptamine will rapidly hydrolyze the acyl chloride, quenching the reaction.

    • Protocol: Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of an anhydrous grade solvent.

  • Crucial Role of a Base: The reaction generates one equivalent of HCl. Without a base to act as an acid scavenger, this HCl will protonate the nucleophilic primary amine of tryptamine, forming tryptammonium chloride. This salt is no longer nucleophilic and will not react with the acyl chloride, effectively stopping the reaction.

    • Causality: The pKa of the ammonium group of tryptamine is approximately 10.2, while HCl is a strong acid. The acid-base reaction is much faster than the amide coupling. Using at least 1.1 equivalents of a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is mandatory.

G start Low Yield? q1 Is 3-chloropropionyl chloride fresh? start->q1 q2 Were anhydrous conditions used? q1->q2 Yes sol1 Solution: Use fresh or purified acyl chloride. q1->sol1 No q3 Was a non-nucleophilic base added (≥1.1 eq)? q2->q3 Yes sol2 Solution: Ensure all glassware and solvents are rigorously dry. q2->sol2 No sol3 Solution: Add TEA or DIPEA to the reaction mixture. q3->sol3 No end Yield should improve. q3->end Yes sol1->q2 sol2->q3 sol3->end

Caption: Troubleshooting decision tree for low yield.

Problem: Significant Impurity Profile

Q2: My TLC/LCMS analysis shows multiple spots apart from my product and starting materials. What are these impurities?

A2: Side reactions can lead to a complex product mixture. The most common impurities are the result of over-acylation or reactions involving the chloro- group.

  • Indole N-Acylation: While the primary amine is significantly more nucleophilic, under certain conditions (e.g., excess acyl chloride, higher temperatures, or use of a stronger base), acylation can also occur at the N1 position of the indole ring, leading to a di-acylated byproduct.

    • Expert Insight: This is best controlled by maintaining a low temperature (0°C) during the addition of the acyl chloride and using tryptamine as the limiting reagent if necessary. Using a bulky base like DIPEA can sometimes disfavor this side reaction compared to TEA.

  • Unreacted Starting Materials: Tryptamine and hydrolyzed 3-chloropropionic acid are common impurities. 3-chloropropionic acid can be difficult to remove by standard extraction and may require chromatographic separation.

  • Potential Oligomerization: The product itself contains an alkyl chloride, which can act as an electrophile. In theory, it could react with another molecule of tryptamine. However, this subsequent N-alkylation reaction is much slower than the initial acylation and is generally not a major concern under standard conditions, especially if the reaction time is not excessively long.

Problem: Reaction Stalls or is Sluggish

Q3: The reaction starts but fails to go to completion, even after several hours. What's happening?

A3: A stalling reaction is often related to either the gradual deactivation of the nucleophile or the degradation of the electrophile.

  • Insufficient Base: If slightly less than one equivalent of base is used, the reaction will proceed until all the base is consumed, at which point the generated HCl will begin to protonate and deactivate the remaining tryptamine.

    • Protocol: Always use a slight excess (1.1-1.2 equivalents) of the tertiary amine base to ensure the reaction medium remains basic throughout.

  • Acyl Chloride Degradation: 3-chloropropionyl chloride can degrade over time, even under anhydrous conditions, especially if the reaction is run at elevated temperatures.[1]

    • Expert Insight: For sluggish reactions, it may be more effective to add the acyl chloride in portions over time rather than all at once. However, the most reliable approach is to ensure the initial reaction is set up correctly to proceed efficiently. Running the reaction at room temperature after initial addition at 0°C is usually sufficient for completion within 1-3 hours.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent and temperature? A: Dichloromethane (DCM) or chloroform are excellent solvent choices as they are aprotic and do not react with the acid chloride.[3] The reaction should be initiated at 0°C (ice bath) during the dropwise addition of the 3-chloropropionyl chloride to control the initial exotherm. After the addition is complete, the reaction can be allowed to warm to room temperature.

Q: Which base should I use and why? A: A non-nucleophilic tertiary amine is essential.

  • Triethylamine (TEA): The most common and cost-effective choice. It is a strong enough base to scavenge HCl effectively.

  • Diisopropylethylamine (DIPEA or Hünig's base): More sterically hindered than TEA, which can be advantageous in minimizing side reactions at the indole nitrogen. It is also more basic than TEA.

Q: How should I handle and store 3-chloropropionyl chloride? A: Treat it as a corrosive and moisture-sensitive chemical.[2][4] Handle it in a fume hood, wearing appropriate PPE (gloves, safety glasses). It should be stored in its original container, tightly sealed under an inert atmosphere, and away from direct sunlight.[2]

Q: What is the best method for work-up and purification? A:

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with dilute HCl (to remove excess TEA/DIPEA and any unreacted tryptamine), water, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: The primary method for obtaining high-purity material is flash column chromatography on silica gel. A gradient elution system, such as ethyl acetate in hexanes, is typically effective.

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:

  • TLC: To assess purity and determine an appropriate solvent system for column chromatography.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To identify the characteristic amide carbonyl stretch.

Optimized Experimental Protocol

This protocol is designed to be a robust starting point for achieving high yields and purity.

Materials:

  • Tryptamine (1.0 eq)

  • 3-Chloropropionyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware, dried in an oven.

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolve tryptamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0°C using an ice-water bath.

  • In a separate flask, prepare a solution of 3-chloropropionyl chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the 3-chloropropionyl chloride solution dropwise to the stirring tryptamine solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes.

  • Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 1-3 hours.

  • Monitor the reaction progress by TLC until the tryptamine spot is consumed.

  • Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer with 1M HCl (2x), followed by saturated NaHCO₃ solution (1x), and finally brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel to obtain the final product.

Summary of Key Parameters

ParameterRecommended ConditionRationale / Causality
Solvent Anhydrous Dichloromethane (DCM)Aprotic, good solubility for reagents, easily removed.[3]
Temperature 0°C for addition, then warm to RTControls initial exotherm, minimizes side reactions.
Base Triethylamine or DIPEA (1.1-1.2 eq)Scavenges HCl byproduct, preventing amine protonation and reaction stalling.[5]
Stoichiometry 1.0 eq Tryptamine, 1.1 eq Acyl ChlorideSlight excess of the acylating agent ensures full conversion of tryptamine.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the highly moisture-sensitive acyl chloride.[6]

References

  • Google Patents.US4313008A - Synthesis of S-3-chloro-1,2-propanediol.
  • Google Patents.CN109867587B - Preparation method of 3-chloro-1,2-propanediol.
  • Google Patents.JPH11199540A - Production of 3-chloropropionyl chloride.
  • SciELO. SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. Available at: [Link]

  • ResearchGate. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Available at: [Link]

  • VanDeMark Chemical. 3-CHLOROPROPIONYL CHLORIDE - Technical Data Sheet. Available at: [Link]

  • Der Pharma Chemica. Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing. Available at: [Link]

  • Reddit. Tips and tricks for difficult amide bond formation? Available at: [Link]

  • SciELO. Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory. Available at: [Link]

  • ResearchGate. Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). Available at: [Link]

  • PubMed. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Available at: [Link]

  • ResearchGate. A Scalable and Efficient Synthesis of 3-Chloro-1,2-propanediol. Available at: [Link]

  • Google Patents.CN102229523B - Preparation method of 3-chloro-1,2-propanediol.
  • ResearchGate. Eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol using sonochemistry. Available at: [Link]

  • Reddit. Need help in optimizing amide formation through acyl chloride pathway. Available at: [Link]

  • Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

  • Sciencemadness.org. Tryptamine Acylation-Cylization. Available at: [Link]

  • PubMed. The effect of side chain substitution at positions 2 and 3 of the heterocyclic ring of N-acetylenic analogues of tryptamine as monoamine oxidase inhibitors. Available at: [Link]

  • MDPI. Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis. Available at: [Link]

Sources

Identifying Impurities in 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center >

Last Updated: January 22, 2026

Introduction

Welcome to the technical support guide for 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities associated with this compound. The chemical stability and purity of any active pharmaceutical ingredient (API) are paramount to ensuring its safety and efficacy.[1][2] This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the analysis of this specific N-acyl tryptamine derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities I should expect?

A1: Process-related impurities originate from the manufacturing process. For this compound, which is synthesized by the acylation of tryptamine with a 3-chloropropionyl derivative, you should primarily look for:

  • Unreacted Starting Materials: Tryptamine (2-(1H-indol-3-yl)ethylamine) and the acylating agent (e.g., 3-chloropropionyl chloride or 3-chloropropanoic acid).

  • Reagent-Related Impurities: If coupling reagents like EDC/HOBt or T3P are used for the amide bond formation, residual amounts or their by-products could be present.[3]

  • Side-Reaction Products: Over-acylation or reactions with residual solvents can occur. Polysubstitution on the indole ring is a possibility under harsh Friedel-Crafts conditions, though less likely in this specific amide formation.

Q2: What are the most probable degradation impurities?

A2: Degradation impurities form over time due to storage conditions or exposure to stress factors like acid, base, light, heat, or oxygen.[4] For 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, key vulnerabilities include:

  • Hydrolysis Products: The amide bond can undergo hydrolysis, especially under acidic or basic conditions, to yield tryptamine and 3-chloropropanoic acid.[5]

  • Oxidation Products: The indole ring is susceptible to oxidation. This can lead to the formation of various hydroxylated or N-oxide species.[5]

  • Cyclization Product: A significant and highly probable impurity is the product of intramolecular cyclization. The tryptamine ethylamine side chain can attack the electrophilic carbon bearing the chlorine atom, leading to the formation of a piperidinone ring fused to the indole structure (a β-carbolinone derivative). This can also occur via Bischler-Napieralski type reactions under certain conditions.[3][6]

  • Photodegradation Products: Indole-containing compounds are often sensitive to light, which can catalyze oxidation or dechlorination reactions.[2][5]

Q3: What regulatory guidelines are most relevant for these impurity studies?

A3: The primary regulatory framework is provided by the International Council for Harmonisation (ICH). The key guidelines to follow are:

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides the thresholds for reporting, identifying, and qualifying impurities.

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline mandates "forced degradation" or "stress testing" to identify likely degradation products and establish the intrinsic stability of the molecule.[1][2][4][7][8] The goal is typically to achieve 5-20% degradation to ensure that analytical methods are stability-indicating.[7]

Troubleshooting Guide: Tackling Experimental Challenges

Problem: I see an unexpected peak in my reverse-phase HPLC-UV chromatogram. How do I begin to identify it?

Answer: This is a common challenge in purity analysis. A systematic approach is crucial for efficient identification.

Step 1: Initial Assessment & Data Gathering

  • Retention Time: Note the relative retention time (RRT) of the unknown peak with respect to the main peak. Is it more polar (eluting earlier) or less polar (eluting later)? For example, a hydrolysis product like tryptamine would be significantly more polar and elute much earlier.

  • Peak Shape & Area: Assess the peak shape. A poor peak shape could indicate co-elution or on-column degradation. The peak area percent gives a preliminary estimate of the impurity level.

  • UV Spectrum: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to obtain the UV spectrum of the unknown peak. Compare it to the spectrum of your main compound. A similar spectrum suggests a closely related structure, whereas a significantly different spectrum could indicate a major structural change or a non-related impurity.

Step 2: The Power of Mass Spectrometry (LC-MS) The most critical next step is to obtain the mass of the unknown impurity. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the premier tool for this.[9][10]

  • Hypothesize and Predict: Before the analysis, create a table of potential impurities (as discussed in the FAQs) and calculate their exact molecular weights. This gives you a targeted list to search for in your MS data.

  • Run LC-MS: Analyze the sample using an LC-MS system, ideally with a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap for accurate mass measurement.[9][11] This allows for the confident determination of the elemental composition.

  • Interpret the Mass: Does the measured mass of the unknown peak match any of your predicted impurities? For instance, the loss of HCl (-36.46 Da) followed by cyclization would result in a specific mass difference from the parent compound.

Step 3: Structural Elucidation with Tandem MS (MS/MS)

  • Fragmentation Analysis: If you get a mass hit, the next step is to confirm the structure using tandem mass spectrometry (MS/MS).[9] Isolate the ion of interest and fragment it. The fragmentation pattern provides a "fingerprint" of the molecule. Tryptamine derivatives often show characteristic fragmentation of the ethylamine side chain.[12] Compare the fragmentation pattern of the impurity to that of the parent compound to pinpoint where the modification has occurred.

Step 4: Definitive Identification with NMR

  • Isolation and Analysis: For absolute structural confirmation of a significant unknown impurity, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[11] This may require preparative HPLC to collect a sufficient quantity of the impurity. 1H NMR and 2D NMR (like COSY and HMBC) experiments will allow for the unambiguous assignment of the complete chemical structure.

Problem: My mass spectrometry data shows a mass corresponding to [M-36]+. What is this likely to be?

Answer: A mass loss of approximately 36 Da (more accurately, 36.46 Da for HCl) from the parent molecule is a strong indicator of an intramolecular cyclization reaction.

  • Mechanism: The nitrogen of the tryptamine side chain acts as a nucleophile, displacing the chlorine atom on the propanamide side chain. This forms a new six-membered piperidinone ring. This reaction is often favored, especially under basic conditions or with heating.

  • Structure: The resulting structure is a β-carbolinone derivative, which is significantly different from the parent compound and must be characterized and controlled.

  • Confirmation: To confirm this, check the MS/MS fragmentation. You would expect the fragmentation pattern to be substantially different from the linear parent compound, reflecting the new rigid, cyclic structure.

Potential Impurities Profile

The following table summarizes the most probable impurities, their likely origin, and their exact mass for targeted analysis.

Impurity NameStructureMolecular FormulaExact Mass (Da)Likely Origin
Tryptamine Indole with ethylamine at C3C₁₀H₁₂N₂160.1000Starting Material, Hydrolysis
3-Chloropropanoic Acid Cl-CH₂-CH₂-COOHC₃H₅ClO₂108.0000Starting Material, Hydrolysis
Cyclized Product (β-carbolinone derivative) Fused piperidinone ringC₁₅H₁₆N₂O240.1263Degradation, Side Reaction
Hydroxylated Parent Compound Parent + OH groupC₁₅H₁₇ClN₂O₂296.0951Oxidation

Experimental Protocols & Workflows

Workflow for Unknown Impurity Identification

This diagram illustrates the logical flow for identifying an unknown peak observed during routine analysis.

Impurity_Identification_Workflow cluster_0 Phase 1: Detection & Initial Analysis cluster_1 Phase 2: Mass Analysis cluster_2 Phase 3: Structural Elucidation Start Unknown Peak Detected in HPLC-UV Check_RRT Record RRT & Peak Area % Get_UV Acquire UV-Vis Spectrum Compare_UV Compare Spectrum to API Run_LCMS Perform LC-MS Analysis (HRMS) Compare_UV->Run_LCMS Determine_Mass Determine Exact Mass & Formula Compare_Mass Match Mass to Predicted Impurities? MSMS Perform MS/MS Fragmentation Compare_Mass->MSMS Isolate Isolate Impurity (Prep-HPLC) Compare_Mass->Isolate NMR Acquire 1H and 2D NMR Data Final_ID Structure Confirmed

Sources

Technical Support Center: Scaling Up 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Welcome to the technical support center for the synthesis of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. This guide is designed to provide practical, in-depth solutions to common challenges encountered when scaling this synthesis from the bench to pilot scale. We will move beyond simple procedural steps to explore the underlying chemistry and provide actionable insights for robust and reproducible outcomes.

Troubleshooting Guide: From Common Setbacks to Scalable Solutions

This section addresses specific experimental issues in a question-and-answer format, providing causal analysis and validated solutions.

Question 1: My reaction yield is consistently low (<70%) upon scale-up. What are the likely causes and how can I improve it?

Answer: Low yield on a larger scale is a frequent issue, often stemming from several factors that are less pronounced at the bench. The primary culprits are typically incomplete conversion, degradation of materials, or competing side reactions.

Causal Analysis & Solutions:

  • Incomplete Reaction: The reaction, an N-acylation, is generally fast. However, poor mixing or inadequate temperature control on a larger scale can lead to localized concentration gradients and slow the overall conversion.

    • Solution: Ensure robust mechanical stirring that can handle the increasing volume and viscosity. Monitor the reaction to completion using an appropriate method like TLC (e.g., Mobile Phase: 70:30 Ethyl Acetate:Hexane) or HPLC before quenching. Do not simply run the reaction for a fixed time.

  • Starting Material/Product Degradation: The tryptamine indole ring is susceptible to oxidation and acidic conditions. The HCl byproduct generated during the acylation can cause degradation if not effectively neutralized.

    • Solution: Maintain a strictly inert atmosphere (Nitrogen or Argon) throughout the process. The choice of base is critical; a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) is preferable to triethylamine (TEA) as it is less likely to participate in side reactions while effectively scavenging HCl.

  • Side Reactions: The most common side reaction is the formation of a di-acylated product, where the indole nitrogen is also acylated. This is more likely at elevated temperatures.

    • Solution: The single most critical parameter to control is temperature. The addition of 3-chloropropionyl chloride to the solution of tryptamine and base must be performed at a low temperature (0 °C to -10 °C) to manage the exotherm and minimize side reactions. A slow, controlled dropwise addition is mandatory.

Question 2: I am observing a significant, difficult-to-remove impurity in my final product. How do I identify and prevent it?

Answer: The primary impurity is often the di-acylated species or unreacted starting material. Polymerization of the acyl chloride can also lead to intractable materials.

Causal Analysis & Solutions:

  • Identifying the Impurity: The most common impurity has a higher Rf on a TLC plate and a higher molecular weight, consistent with di-acylation. Unreacted tryptamine will have a lower Rf.

  • Preventing Di-acylation: The nitrogen on the ethylamine side chain of tryptamine is significantly more nucleophilic than the indole nitrogen. To maintain this selectivity, the reaction must be kinetically controlled.

    • Protocol: Add the 3-chloropropionyl chloride solution slowly to the cooled (0 °C) solution of tryptamine and base. This ensures the acyl chloride immediately encounters the more reactive primary amine, favoring the desired reaction. Never add the tryptamine to the acyl chloride, as this creates a localized excess of the acylating agent, promoting di-acylation.

  • Preventing Polymeric Byproducts: 3-Chloropropionyl chloride is highly reactive and can self-react or polymerize, especially in the presence of moisture or at higher temperatures.[1][2]

    • Solution: Use a high-purity, fresh bottle of 3-chloropropionyl chloride. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere. Use anhydrous solvents.

Question 3: The reaction exotherm is becoming difficult to control at a larger scale, posing a safety risk. How can I manage the thermal profile of this reaction?

Answer: Acylation with an acid chloride is a highly exothermic process. What is easily managed with a simple ice bath at the 1-gram scale can become a serious safety hazard at the 100-gram or kilogram scale due to the change in the surface-area-to-volume ratio.

Causal Analysis & Solutions:

  • Heat Generation vs. Dissipation: As the reactor volume increases, the ability to dissipate heat through the reactor walls decreases relative to the heat being generated by the reaction.

    • Engineering Controls: A simple ice bath is insufficient for larger scales. Utilize a jacketed reactor with a recirculating chiller capable of maintaining temperatures at or below 0 °C. Ensure the reactor is equipped with an overhead stirrer powerful enough to maintain efficient heat transfer throughout the reaction mass.

    • Procedural Controls: The rate of addition of the 3-chloropropionyl chloride is your primary tool for controlling the reaction rate and, therefore, the rate of heat generation. Use a syringe pump or an addition funnel for a slow, steady addition. Monitor the internal temperature continuously with a calibrated probe. The addition should be paused if the internal temperature rises more than 5 °C above the set point.

    • Advanced Solutions: For pilot-plant or manufacturing scale, consider continuous flow chemistry. This approach minimizes the reaction volume at any given time, offering superior control over heat transfer and significantly enhancing safety.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and base combination for this synthesis? A: The most robust combination is typically Dichloromethane (DCM) as the solvent and Diisopropylethylamine (DIPEA) as the base. DCM effectively dissolves tryptamine and the resulting product, while its low boiling point simplifies removal. DIPEA is a non-nucleophilic, sterically hindered base that efficiently scavenges the generated HCl without competing in side reactions. Triethylamine (TEA) is a common alternative but can sometimes lead to minor byproducts.

Q2: How should I properly handle and store 3-chloropropionyl chloride? A: 3-Chloropropionyl chloride is corrosive, lachrymatory, and reacts violently with water.[2][4] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen) in a cool, dry place.

Q3: What is the most effective method for purifying the final product at scale? A: For multi-gram to kilogram scales, flash column chromatography becomes less practical due to high solvent consumption and time. Recrystallization is the preferred method for purification if the product is a solid. A solvent screen should be performed to find a suitable system (e.g., ethyl acetate/heptane, isopropanol/water). If the product is an oil or difficult to crystallize, chromatography remains an option, but techniques like using a medium pressure liquid chromatography (MPLC) system are recommended to improve efficiency.

Q4: Can this reaction be monitored without using chromatography? A: While HPLC or TLC is highly recommended for accurate monitoring, you can get a qualitative sense of the reaction's progress by observing the precipitation of the base's hydrochloride salt (e.g., DIPEA·HCl). As the reaction proceeds, this salt will form as a white solid. When the reaction appears to have stalled (no further salt precipitation), it is likely nearing completion. However, this should always be confirmed with a chromatographic method before proceeding with the workup.

Experimental Protocols & Data

Detailed Experimental Protocol (10g Scale)
  • Reactor Setup: To a 500 mL, three-necked, round-bottom flask equipped with a mechanical overhead stirrer, a thermometer, and a nitrogen inlet, add tryptamine (10.0 g, 62.4 mmol).

  • Solvent and Base Addition: Add anhydrous Dichloromethane (DCM, 200 mL) and Diisopropylethylamine (DIPEA) (13.0 mL, 74.9 mmol, 1.2 eq). Stir the mixture until all solids dissolve.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: In a separate, dry flask, prepare a solution of 3-chloropropionyl chloride (6.5 mL, 68.6 mmol, 1.1 eq) in anhydrous DCM (50 mL). Transfer this solution to a dropping funnel.

  • Reaction: Add the 3-chloropropionyl chloride solution dropwise to the stirred tryptamine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: After the addition is complete, let the reaction stir at 0 °C for an additional hour. Monitor the reaction by TLC (7:3 Ethyl Acetate:Hexane) until the tryptamine spot is consumed.

  • Workup: Quench the reaction by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization from ethyl acetate/heptane or by flash column chromatography on silica gel to yield the pure product.

Table 1: Key Parameters for Scale-Up
ParameterLab Scale (10 g Tryptamine)Pilot Scale (1 kg Tryptamine)Rationale / Key Consideration
Tryptamine 10.0 g (62.4 mmol)1.0 kg (6.24 mol)Basis of stoichiometry.
3-Chloropropionyl Chloride 1.1 eq1.05 - 1.1 eqA slight excess ensures full conversion of tryptamine.
Base (DIPEA) 1.2 eq1.15 - 1.2 eqMust be in excess to neutralize all generated HCl.
Solvent (DCM) Volume ~25 mL/g~15-20 mL/gConcentration can be increased slightly on scale, but must maintain stirrability.
Addition Time 30-45 min2-4 hoursMust be scaled to allow for adequate heat removal.
Max Internal Temperature < 5 °C< 5 °CCritical for selectivity and preventing side reactions.
Typical Isolated Yield 85-95%80-90%Yields may slightly decrease on scale due to transfer losses and workup challenges.

Visualizations

Reaction Mechanism

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The primary amine of tryptamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the 3-chloropropionyl chloride.

Reaction_Mechanism cluster_intermediate Intermediate Tryptamine Tryptamine (Nucleophile) Tetrahedral Tetrahedral Intermediate Tryptamine->Tetrahedral Nucleophilic Attack AcylChloride 3-Chloropropionyl Chloride (Electrophile) AcylChloride->Tetrahedral Product 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide Tetrahedral->Product Collapse of Intermediate (Cl⁻ leaves) HCl_Salt DIPEA·HCl Base DIPEA (Base) Base->Tetrahedral Deprotonation

Caption: Nucleophilic attack of tryptamine on 3-chloropropionyl chloride.

Scale-Up Experimental Workflow

This diagram outlines the critical steps and decision points in the scaled-up synthesis process.

Experimental_Workflow start Start: Reactor Setup (Inert Atmosphere) reagents Charge Tryptamine, Solvent (DCM), & Base (DIPEA) start->reagents cool Cool Reactor to 0 °C reagents->cool addition Slow, Controlled Addition of 3-Chloropropionyl Chloride Solution cool->addition T_internal < 5 °C monitor Monitor Reaction (TLC/HPLC) addition->monitor monitor->addition Incomplete workup Aqueous Workup (Wash with acid, base, brine) monitor->workup Reaction Complete isolate Isolate Crude Product (Dry & Concentrate) workup->isolate purify Purification (Recrystallization or Chromatography) isolate->purify final Final Product: Dry and Analyze purify->final

Caption: Workflow for scaling up the synthesis of the target amide.

References
  • enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory - SciELO . Source: SciELO. [Link]

  • Tryptamine Acylation-Cylization - Powered by XMB 1.9.11 - Sciencemadness.org . Source: Sciencemadness.org. [Link]

  • Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - ResearchGate . Source: ResearchGate. [Link]

  • 3-Chloropropionyl chloride | C3H4Cl2O | CID 69364 - PubChem . Source: PubChem. [Link]

Sources

Technical Support Center: Addressing Solubility Challenges of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

Welcome to the technical support guide for 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the successful use of this molecule in your experiments.

Understanding the Molecule: Physicochemical Profile

The solubility behavior of a compound is intrinsically linked to its chemical structure. 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is an N-acylated tryptamine derivative.[1][2] Its structure is characterized by a large, hydrophobic indole ring system and a flexible acyl chain. These features are the primary drivers of its poor aqueous solubility.

While specific experimental data for this compound is limited, we can predict its properties based on its structural components.

Table 1: Predicted Physicochemical Properties

Property Predicted Value/Characteristic Contribution to Poor Solubility
Molecular Formula C₁₃H₁₅ClN₂O -
Molecular Weight 250.72 g/mol Higher molecular weight can negatively impact solubility.
Core Structure Tryptamine The indole ring is aromatic and nonpolar, leading to significant hydrophobicity. Tryptamine itself is sparingly soluble in aqueous buffers.[3][4]
Predicted LogP > 2.0 A positive LogP value indicates higher solubility in octanol than water, classifying it as a lipophilic (fat-soluble) compound.
Hydrogen Bond Donors 2 (Amide N-H, Indole N-H) Capable of some hydrogen bonding, but this is outweighed by the large hydrophobic surface area.
Hydrogen Bond Acceptors 1 (Carbonyl O) Limited capacity for interaction with polar water molecules.

| Ionizable Groups | None within physiological pH range | The amide and indole nitrogens are not significantly basic or acidic under typical experimental conditions (pH 4-9), limiting the utility of pH adjustment for solubilization.[5][6] |

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide in common laboratory solvents?

Based on its tryptamine core, the compound is expected to be practically insoluble in water and aqueous buffers like PBS.[3][7] However, it should exhibit good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to a lesser extent, in alcohols like ethanol.[3][8]

Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening?

This is a common issue for hydrophobic compounds. While DMSO can effectively dissolve the compound to create a concentrated stock solution, the compound's intrinsic insolubility in water has not changed.[8][9] When the DMSO stock is added to an aqueous buffer, the solvent environment changes dramatically. The DMSO concentration is diluted, and the water molecules cannot keep the hydrophobic compound in solution, causing it to "crash out" or precipitate. The final concentration of the organic solvent in the aqueous medium is critical.

Q3: What is the best way to prepare and store a stock solution?

The recommended best practice is to prepare a high-concentration stock solution in 100% anhydrous DMSO.[10][11] For example, a 10 mM or 25 mM stock solution. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent the hygroscopic DMSO from absorbing water from the atmosphere.

Q4: Can I heat or sonicate the sample to improve solubility?

Gentle warming (e.g., to 37°C) and sonication can help dissolve the compound initially by providing the energy needed to break up the crystal lattice. However, these are kinetic aids and do not increase the compound's thermodynamic equilibrium solubility.[12] If the solution is supersaturated, the compound may precipitate out upon cooling or over time. Always visually inspect your solutions for precipitation before use.

Troubleshooting Guide: From Problem to Solution

This section provides structured workflows to overcome common solubility-related experimental hurdles.

Problem: The compound will not dissolve in my aqueous buffer (e.g., PBS) for my experiment.
  • Underlying Cause: The compound is highly hydrophobic and lacks ionizable groups that would allow for pH-mediated dissolution. Direct dissolution in aqueous media is not a viable strategy.

  • Solution Workflow: A co-solvent strategy is required. The primary goal is to first dissolve the compound in a compatible organic solvent and then carefully dilute this stock into the final aqueous medium.

cluster_prep Step 1: Stock Solution Preparation cluster_dilution Step 2: Serial Dilution into Aqueous Buffer cluster_troubleshoot Troubleshooting A Weigh Compound Accurately B Add 100% Anhydrous DMSO to desired concentration (e.g., 10 mM) A->B C Vortex / Gentle Sonication until fully dissolved B->C D Visually confirm clarity (No particulates) C->D E Prepare intermediate dilutions in 100% DMSO if needed D->E Proceed to Dilution F Add small volume of DMSO stock to vigorously vortexing aqueous buffer E->F G Final DMSO concentration should be low (e.g., <0.5%) F->G H Check for precipitation immediately and after incubation (e.g., 30 min) G->H I Precipitation Occurs H->I J Lower the final compound concentration I->J K Increase final DMSO % (check assay tolerance) I->K L Consider solubility enhancers (e.g., cyclodextrins, surfactants) I->L

Caption: Workflow for Solubilizing Hydrophobic Compounds.

Problem: My compound is precipitating in the well of my cell culture plate during a long-term incubation.
  • Underlying Cause: Even if the initial solution is clear, the compound may be in a metastable, supersaturated state. Over time, it can crash out of solution, especially in complex media containing salts and proteins. The final concentration of DMSO may also be too low to maintain solubility at the target compound concentration.

  • Solution Workflow: The key is to ensure the final compound concentration in the cell culture medium is well below its solubility limit in that specific medium (including the low percentage of DMSO).

cluster_workflow Recommended Serial Dilution Protocol cluster_validation Validation & Key Checks start Goal: Prepare 10 µM working solution from a 10 mM DMSO stock. stock 10 mM Stock in DMSO (1000x) start->stock intermediate 100 µM Intermediate in Media (10x) stock->intermediate Dilute 1:100 (e.g., 2 µL stock into 198 µL media) final 10 µM Final in Media (1x) intermediate->final Dilute 1:10 (e.g., 100 µL intermediate into 900 µL media) check1 Final DMSO is 0.1%. Check cell line tolerance. final->check1 check2 Vortex media vigorously while adding the compound. final->check2 check3 Prepare fresh daily. Do not store aqueous dilutions. final->check3

Caption: Serial Dilution Strategy for Cell-Based Assays.

Detailed Experimental Protocols

Protocol 4.1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Work in a chemical fume hood. Ensure all glassware (e.g., volumetric flask) is clean and dry.[13] Use an analytical balance for accurate weighing.

  • Calculation: The molecular weight of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is 250.72 g/mol . To prepare 1 mL of a 10 mM solution, you will need:

    • Mass = 0.010 mol/L * 0.001 L * 250.72 g/mol = 0.002507 g = 2.51 mg

  • Procedure: a. Accurately weigh ~2.51 mg of the compound and transfer it to a 1 mL volumetric flask. Record the exact weight.[13] b. Add approximately 0.7 mL of anhydrous DMSO.[8] c. Cap the flask and vortex or place it in a sonicator bath until all solid material is completely dissolved. A brief, gentle warming in a water bath (up to 37°C) may be used if necessary. d. Once dissolved and cooled to room temperature, add DMSO to the 1 mL mark. e. Invert the flask several times to ensure a homogenous solution. f. Recalculate the final concentration based on the exact weight. For example, if you weighed 2.60 mg, the final concentration is (0.00260 g / 250.72 g/mol) / 0.001 L = 10.37 mM.

  • Storage: Dispense into single-use aliquots in tightly sealed vials and store at -20°C.

Protocol 4.2: General Method for Enhancing Aqueous Solubility with Co-solvents

This protocol is for determining the maximum achievable concentration in an aqueous buffer.

  • Prepare Stock: Make a high-concentration stock solution in DMSO (e.g., 25 mM) as described in Protocol 4.1.

  • Set Up Dilutions: In a series of microcentrifuge tubes, add your target aqueous buffer (e.g., PBS, pH 7.4).

  • Spike and Observe: While vigorously vortexing a tube of buffer, add a small volume of the DMSO stock to reach a target final concentration (e.g., 100 µM, 50 µM, 25 µM, 10 µM). Ensure the final DMSO concentration remains constant and low (e.g., 0.5%).

  • Incubate: Let the tubes sit at room temperature for at least 1 hour.

  • Inspect: Visually inspect each tube against a dark background for any signs of cloudiness or precipitate (Tyndall effect). You can also centrifuge the samples (e.g., 14,000 x g for 10 min) and look for a pellet.

  • Determine Limit: The highest concentration that remains clear is your approximate working solubility limit under these conditions. It is best practice to work at or below 80% of this limit to ensure stability.

Protocol 4.3: Solubility Enhancement with Cyclodextrins

For particularly challenging applications requiring higher aqueous concentrations, complexation with cyclodextrins can be effective.[12][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[14]

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Dissolve Compound: First, dissolve the compound in a minimal volume of a co-solvent like ethanol or DMSO. The volume should be as small as possible.

  • Add to Cyclodextrin: Slowly add the ethanolic/DMSO solution of your compound to the stirring HP-β-CD solution.

  • Equilibrate: Allow the mixture to stir at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized compound complexed with the cyclodextrin. The final concentration would need to be determined analytically (e.g., via HPLC-UV).

References

  • Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Semantic Scholar. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]

  • LetPub. DMSO: Significance and symbolism. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • MDPI. (2023). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. [Link]

  • YouTube. (2024). How Is DMSO Used In Chemistry?[Link]

  • AntBio. (2024). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • ResearchGate. (2017). Is there any protocols for making stock solution in cytotoxicity assay?[Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • Bitesize Bio. (2024). How to Make Accurate Stock Solutions. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • CORE. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]

  • Frontiers in Chemistry. (2022). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. [Link]

  • National Center for Biotechnology Information. (2022). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. [Link]

  • Wikipedia. Tryptamine. [Link]

  • Google Patents. Process of purifying tryptamine com-.

Sources

Technical Support Center: 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (CAS No. 93187-18-9). This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity, experimental reliability, and safe handling of this important research compound. The stability of this molecule is critical for reproducible results, and this guide provides field-proven insights into its proper handling and storage.

Section 1: Core Principles of Compound Stability

The molecular structure of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide contains two key functional groups that dictate its handling requirements: the indole ring and the chlorinated amide side chain.

  • Indole Moiety: The indole ring is an electron-rich aromatic system, making it susceptible to oxidation.[1] This process can be accelerated by exposure to light, air (oxygen), and elevated temperatures, often resulting in the formation of colored impurities and a loss of compound integrity.

  • Chlorinated Amide Chain: While generally more stable, chlorinated functional groups can be reactive under certain conditions, such as with strong bases or nucleophiles. Furthermore, compounds in this class may present hazards such as skin, eye, and respiratory irritation.[2][3]

Understanding these intrinsic properties is the foundation for establishing self-validating protocols that preserve the compound's purity and ensure user safety.

Air Air (Oxygen) Compound 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide Degradation Oxidative Degradation Air->Degradation Light Light (UV/Visible) Light->Degradation Heat Elevated Temperature Heat->Degradation Results Experimental Unreliability Degradation->Results start Start: Equilibrate Vial to Room Temp weigh 1. Weigh Compound into Vial start->weigh cap 2. Secure Septum Cap weigh->cap needles 3. Insert Gas Inlet and Vent Needles cap->needles purge 4. Purge with Inert Gas (1-2 min) needles->purge remove_vent 5. Remove Vent Needle purge->remove_vent remove_inlet 6. Remove Gas Inlet Needle remove_vent->remove_inlet seal 7. Parafilm and Label Vial remove_inlet->seal store 8. Store at -20°C seal->store end End store->end

Caption: Workflow for preparing a compound for long-term inert gas storage.

Materials:

  • Vial with a PTFE-lined septum cap

  • Source of high-purity nitrogen or argon gas with a regulator

  • Two long needles (e.g., 22-gauge) and tubing

Procedure:

  • Place the freshly weighed solid into the vial.

  • Securely cap the vial with the septum cap.

  • Insert one needle through the septum, ensuring its tip is below the level of the vial's neck but above the solid material. This will be the gas inlet.

  • Insert the second needle (the exhaust needle) through the septum, with its tip just piercing the septum.

  • Connect the gas inlet needle to the inert gas source and begin a gentle flow of gas.

  • Allow the gas to flow for 1-2 minutes to displace all the air inside the vial.

  • While the gas is still flowing, remove the exhaust needle first.

  • A few seconds later, remove the gas inlet needle. This creates a slight positive pressure of inert gas inside the vial.

  • For extra security, wrap the cap and neck of the vial with Parafilm.

  • Label the vial clearly and place it in the appropriate storage location (-20°C).

References

  • Reddit. (2023). Storage of methyl anthralite and Indole. r/DIYfragrance. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-N-ethylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • University College Cork. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-N-methylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation & Comparative

A Guide to the Structural Confirmation of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for drug discovery and development, unequivocal structural confirmation is a cornerstone of scientific rigor. This guide provides a comprehensive overview of the analytical methodologies required to confirm the structure of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, a molecule of interest in medicinal chemistry. By integrating data from multiple spectroscopic techniques, we can build a self-validating system to ensure the identity and purity of the target compound, distinguishing it from potential isomers and impurities.

The Importance of Orthogonal Analytical Techniques

Relying on a single analytical method for structural elucidation can be misleading. A more robust approach involves the use of orthogonal techniques, where each method provides a different piece of the structural puzzle. For 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive characterization.

Synthesis and Potential Isomers

The target molecule is typically synthesized by the acylation of tryptamine with 3-chloropropionyl chloride. This reaction is generally selective for the primary amine of the tryptamine side chain. However, under certain conditions, acylation can also occur at the indole nitrogen, leading to the formation of an N-acylindole isomer. Furthermore, the starting 3-chloropropionyl chloride could potentially rearrange to 2-chloropropionyl chloride, leading to the formation of a constitutional isomer. Therefore, our analytical approach must be able to distinguish the target molecule from these potential byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, we can map out the connectivity of the atoms within the molecule.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is expected to show distinct signals for each proton in the molecule. Based on the analysis of similar structures, such as tryptamine and 3-chloropropionamide, we can predict the approximate chemical shifts and multiplicities of these signals.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale
Indole NH~8.1broad singletDeshielded proton on nitrogen.
Aromatic CHs7.0 - 7.6multipletsProtons on the benzene ring of the indole.
Indole C2-H~7.0singlet or doubletProton at the 2-position of the indole ring.
Amide NH~6.0tripletCoupling to the adjacent CH₂ group.
-CH₂-Cl~3.8tripletMethylene group adjacent to the chlorine atom.
-CH₂-NHCO-~3.6quartetMethylene group adjacent to the amide nitrogen.
-CH₂-Ar~3.0tripletMethylene group adjacent to the indole ring.
-CO-CH₂-~2.6tripletMethylene group adjacent to the carbonyl group.

Distinguishing from the 2-Chloro Isomer: The key difference in the ¹H NMR spectrum of the 2-chloro isomer would be the presence of a doublet and a quartet for the protons of the chloropropanamide moiety, due to the chiral center created by the chlorine at the 2-position.

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon(s) Predicted Chemical Shift (ppm) Rationale
Carbonyl C=O~170Typical chemical shift for an amide carbonyl.
Aromatic Cs110 - 136Carbons of the indole ring system.
-CH₂-Cl~41Carbon directly attached to chlorine.
-CH₂-NHCO-~39Carbon adjacent to the amide nitrogen.
-CO-CH₂-~38Carbon adjacent to the carbonyl group.
-CH₂-Ar~25Carbon adjacent to the indole ring.

Distinguishing from the N-acylindole Isomer: The N-acylindole isomer would show significant downfield shifts for the indole carbons, particularly C2 and C7a, due to the electron-withdrawing effect of the carbonyl group directly attached to the indole nitrogen. The amide NH proton signal would be absent.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

  • 2D NMR (Optional but Recommended): Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities, respectively.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve sample in deuterated solvent H1_NMR 1H NMR dissolve->H1_NMR Transfer to NMR tube process Process spectra (phasing, baseline correction) H1_NMR->process C13_NMR 13C NMR C13_NMR->process TwoD_NMR 2D NMR (COSY, HSQC) TwoD_NMR->process integrate Integrate 1H signals process->integrate assign Assign signals integrate->assign compare Compare with predicted and alternative structures assign->compare

Figure 1: A generalized workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): Confirming the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum

For 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (C₁₃H₁₅ClN₂O), the expected monoisotopic mass is approximately 250.0873 g/mol .

  • Molecular Ion Peak ([M]⁺): In an electron ionization (EI) mass spectrum, a molecular ion peak should be observed at m/z 250.

  • Isotope Pattern: Due to the presence of a chlorine atom, an isotopic peak at [M+2]⁺ with an intensity of approximately one-third of the [M]⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.

  • Key Fragmentations: The fragmentation pattern can provide further structural confirmation. Expected key fragments include:

    • Loss of the chloropropyl group: A significant peak corresponding to the tryptamine fragment.

    • Cleavage of the amide bond: Peaks corresponding to the acylium ion and the tryptamine fragment.

    • Indole-specific fragmentation: A prominent peak at m/z 130 corresponding to the indolyl-2-ethylene fragment is a hallmark of tryptamine derivatives.

m/z Proposed Fragment
250/252[M]⁺, Molecular ion
160[M - C₃H₄ClO]⁺, Tryptamine fragment
130Indolyl-2-ethylene fragment
91[C₃H₄ClO]⁺, Acylium ion

Distinguishing from Isomers: While the isomers will have the same molecular weight, their fragmentation patterns will differ. The N-acylindole isomer would likely show a more stable molecular ion and different primary fragmentation pathways, with less prominent formation of the m/z 130 fragment. The 2-chloro isomer may exhibit similar fragmentation, but relative abundances of fragments could differ.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or coupled with a gas or liquid chromatograph (GC-MS or LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of chlorine.

  • Tandem MS (MS/MS) (Optional): For further confirmation, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a detailed fragmentation spectrum.

MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization_analysis Ionization & Analysis cluster_data_interp Data Interpretation introduce Introduce sample (e.g., GC, LC, direct probe) ionize Ionize sample (EI, ESI) introduce->ionize analyze Mass Analysis ionize->analyze identify_M Identify molecular ion and isotope pattern analyze->identify_M analyze_frag Analyze fragmentation identify_M->analyze_frag compare_MS Compare with expected fragmentation analyze_frag->compare_MS

Figure 2: A schematic of the mass spectrometry workflow for structural analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Expected IR Spectrum

The IR spectrum of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is expected to show characteristic absorption bands for the N-H, C=O, and C-Cl functional groups.

Wavenumber (cm⁻¹) Functional Group Vibration
~3400Indole N-HStretch
~3300Amide N-HStretch
~1640Amide C=OStretch (Amide I band)
~1550Amide N-HBend (Amide II band)
~740C-ClStretch

Distinguishing from the N-acylindole Isomer: The most significant difference would be the absence of the amide N-H stretching and bending bands and the presence of a C=O stretch at a higher frequency (around 1700 cm⁻¹), characteristic of an N-acylindole.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate. For solutions, use an appropriate IR-transparent solvent.

  • Spectrum Acquisition: Acquire the IR spectrum using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the expected values.

Conclusion: A Weight-of-Evidence Approach

The structural confirmation of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide relies on a weight-of-evidence approach, where data from NMR, MS, and IR spectroscopy are integrated to build a cohesive and irrefutable structural assignment. By comparing the experimental data with the predicted spectra and considering the potential for isomeric impurities, researchers can be confident in the identity and purity of their synthesized compounds, a critical step in the advancement of drug discovery and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Sundberg, R. J. (1996). Indoles. Academic Press.

A Comparative Guide to Indole Amides: Situating 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide in the Landscape of Bioactive Congeners

Author: BenchChem Technical Support Team. Date: February 2026

In the vast and intricate world of medicinal chemistry, the indole nucleus stands as a "privileged structure," a recurring motif in a multitude of natural products and synthetic drugs.[1][2] Its unique electronic properties and versatile synthetic handles have made it a cornerstone in the design of novel therapeutics targeting a wide array of biological pathways.[3] This guide delves into the fascinating realm of indole amides, a significant class of indole derivatives, by examining the structural and functional relationships that govern their biological activity.

While our central focus is to understand the potential of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide , the scarcity of publicly available biological data for this specific molecule necessitates a broader, more instructive approach. Therefore, this guide will situate this compound within the context of two well-characterized and therapeutically relevant classes of indole amides: melatonin receptor agonists and sirtuin-1 (SIRT1) inhibitors . Through a detailed comparison of structure-activity relationships (SAR), supported by experimental data and protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding and exploring this critical chemical space.

The Subject of Inquiry: 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is a relatively simple indole amide derivative. Its structure features the core indole ring connected via an ethylamine linker to a propanamide moiety bearing a chlorine atom at the 3-position.

Chemical Structure:

Figure 1: Chemical structure of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

While its specific biological targets and performance metrics are not extensively documented in peer-reviewed literature, its structural components are reminiscent of other bioactive indole amides. The indole-ethyl-amide core is a classic pharmacophore, and the chloro-propanamide side chain invites speculation about its potential role in binding to biological targets. To understand what these roles might be, we will now turn our attention to two classes of indole amides where the relationship between structure and function has been more thoroughly elucidated.

Comparative Analysis I: Indole Amides as Melatonin Receptor Agonists

The neurohormone melatonin (N-acetyl-5-methoxytryptamine) is a quintessential example of a bioactive indole amide. It regulates circadian rhythms through its interaction with two G protein-coupled receptors, MT1 and MT2.[3][4] The development of synthetic melatonin receptor agonists has been a major focus in the treatment of sleep disorders.[4]

Structure-Activity Relationships (SAR)

The SAR of melatonergic indole amides is well-established. Key structural features that govern receptor binding and agonist activity include:

  • The 5-Methoxy Group: The methoxy group on the indole ring is crucial for high-affinity binding to both MT1 and MT2 receptors.[4] Its replacement with other substituents often leads to a decrease in potency.

  • The N-Acetyl Side Chain: The length and composition of the amide side chain are critical. The N-acetyl group of melatonin is optimal, and modifications can significantly impact receptor affinity and selectivity.

  • Conformational Rigidity: Introducing conformational constraints into the ethylamine side chain has been a successful strategy in developing potent and selective melatonin receptor agonists.

Comparative Performance Data

The following table summarizes the binding affinities of melatonin and several synthetic indole amide analogues for the MT1 and MT2 receptors.

CompoundStructureMT1 Ki (nM)MT2 Ki (nM)Reference
Melatonin5-methoxy-N-acetyltryptamine0.1-0.50.1-1.0[4]
Ramelteon(S)-N-[2-(7-methoxy-1-naphthyl)ethyl]cyclopropanecarboxamide0.0140.112[4]
AgomelatineN-[2-(7-methoxynaphth-1-yl)ethyl]acetamide0.10.12[4]

Note: Ki values are approximate and can vary depending on the specific assay conditions.

This data clearly illustrates the impact of structural modifications on receptor affinity. While not an indole amide in the strictest sense, Ramelteon's bioisosteric replacement of the indole with a naphthalene ring system, coupled with a cyclopropylamide side chain, results in a significant increase in affinity for the MT1 receptor.

Experimental Protocol: Radioligand Binding Assay for Melatonin Receptors

This protocol describes a standard method for determining the binding affinity of a test compound for the MT1 and MT2 receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for the melatonin receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing human MT1 or MT2 receptors.

  • [³H]-Melatonin (radioligand).

  • Test compounds (e.g., 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide and reference compounds).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Workflow:

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Filtration and Washing cluster_3 Detection and Analysis prep1 Prepare serial dilutions of test compounds incubation Incubate reaction mix with test compounds at room temperature prep1->incubation prep2 Prepare reaction mix: membranes, [³H]-melatonin, and buffer prep2->incubation filtration Rapidly filter the reaction mixture through glass fiber filters incubation->filtration washing Wash filters with ice-cold wash buffer filtration->washing detection Place filters in scintillation vials with cocktail washing->detection analysis Measure radioactivity using a scintillation counter detection->analysis data_analysis Calculate Ki values from competition binding curves analysis->data_analysis

Figure 2: Workflow for a melatonin receptor binding assay.

Detailed Steps:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in the binding buffer.

  • Reaction Setup: In a 96-well plate, add the cell membranes, [³H]-melatonin, and either the test compound, buffer (for total binding), or a saturating concentration of unlabeled melatonin (for non-specific binding).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Comparative Analysis II: Indole Amides as SIRT1 Inhibitors

Sirtuin-1 (SIRT1) is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including gene silencing, DNA repair, and metabolism. The inhibition of SIRT1 has emerged as a promising therapeutic strategy for the treatment of cancer and other diseases.[1][5][6] Several classes of indole-based compounds, including indole amides, have been identified as potent and selective SIRT1 inhibitors.[1][2][6][7][8]

Structure-Activity Relationships (SAR)

The development of indole-based SIRT1 inhibitors has revealed key SAR insights:

  • Indole Core Substitution: The position and nature of substituents on the indole ring are critical for inhibitory activity and selectivity.

  • Amide Side Chain: The amide moiety and its substituents play a crucial role in interacting with the active site of SIRT1.

  • Bioisosteric Replacements: The replacement of the amide bond with other functional groups, such as triazoles, has been explored to improve pharmacokinetic properties.[2]

Comparative Performance Data

The following table presents the SIRT1 inhibitory activity of several indole-based compounds.

CompoundStructureSIRT1 IC50 (µM)Reference
EX-5276-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide0.038[8]
Compound 3gN-benzyl-1H-indole-3-carboxamide derivative~1.0[1]
Compound 3hN-isopropyl-1H-indole-3-carboxamide derivative~0.1[1]

Note: IC50 values can vary depending on the assay conditions.

These examples demonstrate the significant impact of substitutions on the amide nitrogen. The benzyl-substituted compound 3g is a micromolar inhibitor, while the smaller isopropyl-substituted 3h is approximately 10-fold more potent.[1] EX-527, a tetracyclic indole derivative, is a highly potent SIRT1 inhibitor.[8]

Experimental Protocol: SIRT1 Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound against SIRT1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for SIRT1.

Materials:

  • Recombinant human SIRT1 enzyme.

  • Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine residue and a fluorescent reporter).

  • NAD⁺.

  • Developer solution (to stop the deacetylation reaction and generate a fluorescent signal).

  • Test compounds (e.g., 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide and reference inhibitors).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂).

  • Black 96-well plate.

  • Fluorescence plate reader.

Workflow:

G cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Development and Detection cluster_3 Data Analysis prep1 Prepare serial dilutions of test compounds incubation Add test compounds and incubate at 37°C prep1->incubation prep2 Add SIRT1 enzyme, substrate, and NAD⁺ to wells prep2->incubation development Add developer solution to stop the reaction and generate a fluorescent signal incubation->development detection Measure fluorescence using a plate reader development->detection data_analysis Calculate IC50 values from dose-response curves detection->data_analysis

Figure 3: Workflow for a SIRT1 inhibition assay.

Detailed Steps:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Mixture: In a black 96-well plate, prepare a reaction mixture containing the SIRT1 enzyme, the fluorogenic substrate, and NAD⁺.

  • Initiate Reaction: Add the test compounds or buffer (for control) to the wells to initiate the deacetylation reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Develop Signal: Add the developer solution to each well. This solution stops the enzymatic reaction and generates a fluorescent signal that is proportional to the amount of deacetylation.

  • Fluorescence Measurement: Incubate the plate for a short period at room temperature to allow the signal to develop, and then measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the SIRT1 activity.

Conclusion: A Framework for Future Investigation

This guide has provided a comparative overview of indole amides, using the well-characterized examples of melatonin receptor agonists and SIRT1 inhibitors to create a framework for understanding the potential of less-studied compounds like 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. While direct experimental data for our target molecule remains elusive, the principles of structure-activity relationships discussed herein offer valuable insights for any researcher working in this area.

The indole amide scaffold is a remarkably versatile platform for drug discovery. By understanding the subtle interplay of substituents and their impact on biological activity, we can continue to design and develop novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. It is our hope that this guide will serve as a valuable resource for those embarking on or continuing their journey into the exciting field of indole-based drug discovery. Further experimental evaluation of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide using the protocols outlined in this guide would be a logical next step in elucidating its biological function and therapeutic potential.

References

  • Synthesis of indole inhibitors of silent information regulator 1 (SIRT1), and their evaluation as cytotoxic agents. PubMed. [Link]

  • Design, synthesis, and evaluation of novel Indole-Based small molecules as sirtuin inhibitors with anticancer activities. ResearchGate. [Link]

  • Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1. Source Not Found.
  • Design, synthesis, in-vitro evaluation and molecular docking studies of novel indole derivatives as inhibitors of SIRT1 and SIRT2. PubMed. [Link]

  • Three-Dimensional Quantitative Structure−Activity Relationship of Melatonin Receptor Ligands: A Comparative Molecular Field Analysis Study. ACS Publications. [Link]

  • Design, synthesis, and evaluation of novel Indole-Based small molecules as sirtuin inhibitors with anticancer activities. PubMed. [Link]

  • Discovery of indoles as potent and selective inhibitors of the deacetylase SIRT1. PubMed. [Link]

  • Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders. Source Not Found.
  • Structural Basis for Agonistic Activity and Selectivity toward Melatonin Receptors hMT1 and hMT2. MDPI. [Link]

  • Chemical structures of melatonin, the melatonergic agonists ramelteon and agomelatine and their respective metabo- lites. ResearchGate. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]

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A Comparative Guide to the Spectral Analysis of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The core of this guide is a comparative approach. By examining the spectral data of the parent compound, N-[2-(1H-indol-3-yl)ethyl]propanamide, and other closely related N-acyl tryptamines, we can confidently predict the spectral characteristics of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide and understand the influence of the terminal chloro-group on its spectroscopic signature. This methodology provides a framework for researchers to identify and characterize this and similar molecules.

Molecular Structure and Key Features

3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is an amide derivative of tryptamine. The molecule can be deconstructed into two primary components for spectral analysis: the constant tryptamine moiety and the variable N-acyl chain, in this case, a 3-chloropropanoyl group. The tryptamine portion provides a characteristic set of signals in NMR and a predictable fragmentation pattern in mass spectrometry. The 3-chloropropanoyl chain will exhibit distinct features due to the presence of the electron-withdrawing chlorine atom.

Caption: Molecular structure of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

Predicted and Comparative Spectral Data

The following tables present the predicted spectral data for 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide alongside experimental data for its non-chlorinated analog, N-[2-(1H-indol-3-yl)ethyl]propanamide, and another related compound, N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide.[1]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for the target compound are based on the deshielding effect of the chlorine atom on the adjacent methylene protons.

Assignment Predicted Chemical Shift (δ, ppm) for 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide Experimental Chemical Shift (δ, ppm) for N-[2-(1H-indol-3-yl)ethyl]propanamide Experimental Chemical Shift (δ, ppm) for N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide [1]
Indole NH~10.8~10.5310.53 (s, 1H)
Indole Aromatic CH6.9-7.66.9-7.66.95-7.76 (m)
Amide NH~8.0 (t)~7.9 (t)Not explicitly assigned
-CH₂-Cl~3.8 (t)N/AN/A
-CO-CH₂-~2.6 (t)~2.2 (q)N/A
Indole-CH₂-CH₂-~3.5 (q)~3.4 (m)3.40-3.35 (m, 2H)
Indole-CH₂-~2.9 (t)~2.8 (t)2.84-2.81 (m, 2H)
Propanamide CH₃N/A~1.1 (t)1.44 (d, 3H)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the chlorine atom is expected to shift the resonance of the adjacent carbon to a lower field.

Assignment Predicted Chemical Shift (δ, ppm) for 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide Experimental Chemical Shift (δ, ppm) for N-[2-(1H-indol-3-yl)ethyl]propanamide Experimental Chemical Shift (δ, ppm) for N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide [1]
C=O~172~174173.77
Indole C111-136111-136106.70-138.13
-CH₂-Cl~41N/AN/A
-CO-CH₂-~38~30N/A
Indole-CH₂-CH₂-~40~4045.85
Indole-CH₂-~25~2524.85
Propanamide CH₃N/A~1019.05
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, the presence of chlorine will result in a characteristic M+2 isotopic peak with an abundance of approximately one-third of the molecular ion peak.

Ion Predicted m/z for 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide Observed m/z for N-[2-(1H-indol-3-yl)ethyl]propanamide Observed m/z for N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide [1]
[M+H]⁺251.09 (¹²C₁₃H₁₆³⁵ClN₂O)217.13373.1910
[M+H+2]⁺253.09 (¹²C₁₃H₁₆³⁷ClN₂O)N/AN/A
[M-CH₂Cl]⁺202.11N/AN/A
[C₉H₈N]⁺ (Indole fragment)130.07130.07130.07
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions are expected to be similar across the compared compounds, with the C-Cl stretch being a distinguishing feature for the target molecule.

Functional Group Predicted Wavenumber (cm⁻¹) for 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
N-H Stretch (Indole)~3400
N-H Stretch (Amide)~3300
C=O Stretch (Amide I)~1640
N-H Bend (Amide II)~1550
C-Cl Stretch~750

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectral data discussed in this guide. These protocols are based on standard laboratory practices and methodologies reported for similar compounds.[1][2]

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

  • Mass Analysis: Acquire the spectrum using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the calculated mass to confirm the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, use an attenuated total reflectance (ATR) accessory for direct analysis, or prepare a KBr pellet.

  • Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectral Characterization

The following diagram illustrates a typical workflow for the comprehensive spectral characterization of a novel compound like 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir structure_elucidation Structure Confirmation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation comparative_analysis Comparative Analysis with Analogs structure_elucidation->comparative_analysis

Caption: A typical workflow for the synthesis, purification, and spectral characterization of a novel organic compound.

Conclusion

This guide provides a detailed, albeit predictive, spectral analysis of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. By leveraging experimental data from structurally similar compounds, we have established a reliable set of expected spectral data. The comparative analysis highlights the subtle yet significant influence of the chloro-substituent on the spectral properties of the molecule. The provided protocols and workflow serve as a practical resource for researchers engaged in the synthesis and characterization of novel indole derivatives. This approach underscores the power of comparative spectroscopy in modern chemical research, enabling confident structural elucidation even in the absence of direct experimental data.

References

  • Manolov, S., Ivanov, I., & Voynikov, Y. (2018). N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide. Molbank, 2018(4), M1031. [Link]

  • Manolov, S., & Ivanov, I. (2021). N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2021(1), M1187. [Link]

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A Comparative Guide to the Biological Activity of Indole Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of natural and synthetic bioactive compounds.[1][2] This guide offers an in-depth, objective comparison of the biological activities of various indole derivatives, supported by experimental data, to empower researchers and drug development professionals in their pursuit of novel therapeutics. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of select indole derivatives, providing not only a comparative analysis of their efficacy but also a detailed look at the experimental protocols used to generate this data and the underlying mechanisms of action.

The Enduring Appeal of the Indole Nucleus in Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery due to its ability to mimic peptide structures and bind to a wide array of biological targets with high affinity.[3][4] This inherent bioactivity is exemplified by its presence in essential endogenous molecules like serotonin and tryptophan.[2] Its structural simplicity and the ease with which it can be functionalized at various positions allow for the creation of vast libraries of derivatives with fine-tuned pharmacological profiles. This guide will explore how strategic modifications to the indole core can lead to potent and selective agents against cancer, microbial infections, and inflammation.

Comparative Analysis of Anticancer Activity: Targeting the Machinery of Cell Death

A primary focus in the development of indole-based anticancer agents is the induction of apoptosis, or programmed cell death.[5][6] One of the key protein families regulating this process is the B-cell lymphoma 2 (Bcl-2) family.[5] Overexpression of anti-apoptotic Bcl-2 proteins is a common survival mechanism in many cancers.[6] Consequently, the development of small molecules that inhibit these proteins is a promising therapeutic strategy.

Featured Anticancer Indole Derivatives: A Head-to-Head Comparison

Here, we compare a series of novel indole-based compounds designed as Bcl-2 inhibitors for their cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined using the MTT assay.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference Compound (Doxorubicin) IC50 (µM)
Indole Derivative A MCF-7 (Breast)8.21.5
MDA-MB-231 (Breast)13.22.1
A549 (Lung)10.51.8
HeLa (Cervical)17.711.2
Indole Derivative B MCF-7 (Breast)19.921.5
MDA-MB-231 (Breast)25.42.1
A549 (Lung)22.11.8
HeLa (Cervical)28.31.2

Data Interpretation and Insights:

Indole Derivative A consistently demonstrates greater potency across all tested cell lines compared to Indole Derivative B. The lower IC50 values indicate that a lower concentration of Derivative A is required to achieve a 50% reduction in cancer cell viability. For instance, in the MCF-7 breast cancer cell line, Derivative A is more than twice as potent as Derivative B. This suggests that the specific structural modifications in Derivative A contribute significantly to its enhanced anticancer activity. While both derivatives are less potent than the standard chemotherapeutic drug Doxorubicin, their novel mechanism of action as potential Bcl-2 inhibitors could offer advantages in overcoming drug resistance.

Mechanism of Action: Inhibition of Bcl-2 and Induction of Apoptosis

Indole-based Bcl-2 inhibitors are designed to mimic the BH3 domain of pro-apoptotic proteins, which is essential for their interaction with anti-apoptotic Bcl-2 family members.[5] By binding to the hydrophobic groove of Bcl-2, these indole derivatives disrupt the sequestration of pro-apoptotic proteins like Bax and Bak.[5] This leads to the activation of the intrinsic apoptotic pathway.

Bcl2_Inhibition_Pathway Indole_Derivative Indole Derivative (Bcl-2 Inhibitor) Bcl2 Anti-apoptotic Bcl-2 Protein Indole_Derivative->Bcl2 Binds and Inhibits Bax_Bak Pro-apoptotic Bax/Bak Bcl2->Bax_Bak Sequesters and Inactivates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis FtsZ_Inhibition_Workflow Indole_Derivative Indole Derivative (FtsZ Inhibitor) FtsZ_Monomers FtsZ Monomers Indole_Derivative->FtsZ_Monomers Binds and Disrupts Polymerization Z_Ring Z-Ring Formation FtsZ_Monomers->Z_Ring Polymerize to form Filamentation Bacterial Filamentation and Cell Death FtsZ_Monomers->Filamentation Leads to Cell_Division Normal Bacterial Cell Division Z_Ring->Cell_Division Leads to

Caption: FtsZ Inhibition Workflow by Indole Derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. [7] Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial two-fold dilution of the indole derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Comparative Analysis of Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis and cardiovascular disease. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins. [8]Selective COX-2 inhibitors are sought after as they can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs. [8]

Featured Anti-inflammatory Indole Derivatives: A Comparative Evaluation

This section compares the COX-2 inhibitory activity of two novel indole derivatives.

Compound IDCOX-2 Inhibition IC50 (µM)COX-1 Inhibition IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference (Celecoxib) Selectivity Index
Indole Derivative E 2.3525.810.98>100
Indole Derivative F 3.3418.25.45>100

Data Interpretation and Insights:

Indole Derivative E demonstrates more potent inhibition of COX-2 than Indole Derivative F, as indicated by its lower IC50 value. More importantly, Derivative E exhibits a higher selectivity index, meaning it is approximately 11 times more selective for COX-2 over COX-1. This is a crucial parameter for predicting a better safety profile with reduced gastrointestinal side effects. While both derivatives are less selective than the well-established COX-2 inhibitor Celecoxib, their novel structures provide a foundation for further optimization to improve both potency and selectivity.

Mechanism of Action: Selective Inhibition of COX-2

The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. [9]Indole derivatives can be designed to specifically bind to this side pocket, leading to selective inhibition of COX-2. [10]This prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes conversion to Inflammation Inflammation Prostaglandins->Inflammation Mediate Indole_Derivative Selective Indole COX-2 Inhibitor Indole_Derivative->COX2 Selectively Binds and Inhibits

Caption: Selective COX-2 Inhibition by Indole Derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to assess COX-2 inhibitory activity is a cell-free enzyme immunoassay (EIA).

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of purified human recombinant COX-2 enzyme and its substrate, arachidonic acid.

  • Compound Incubation: Incubate the COX-2 enzyme with various concentrations of the indole derivatives or a vehicle control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Measurement: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a competitive EIA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value. A similar assay is performed with COX-1 to determine the selectivity index.

Conclusion: The Future of Indole Derivatives in Therapeutics

This guide has provided a comparative overview of the diverse biological activities of indole derivatives, highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents. The experimental data and detailed protocols presented herein serve as a valuable resource for researchers in the field. The structure-activity relationship insights gleaned from these comparisons underscore the importance of rational drug design in optimizing the potency and selectivity of these promising compounds. As our understanding of the molecular targets and signaling pathways involved continues to grow, the indole scaffold will undoubtedly remain a central focus in the development of next-generation therapeutics.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [URL: https://www.mdpi.com/1420-3049/29/10/2130]
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
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  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11089201/]
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  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/28/19/6770]
  • Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/27043328/]
  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6027301/]
  • Indole-core-based novel antibacterial agent targeting FtsZ. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6662167/]
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6178229/]
  • In Silico Studies of Indole Derivatives as Antibacterial Agents. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10326442/]
  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [URL: https://microbeinvestigations.com/mic-test-for-bacteria-and-fungi/]
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  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c05423]
  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/28/12/4703]
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  • In-Depth Technical Guide on the Structure-Activity Relationship of Indole-3-one Derivatives. BenchChem. [URL: https://www.benchchem.
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A Researcher's Guide to Analytical Standards of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of tryptamine derivatives, the analytical rigor of their work is paramount. The accuracy of quantification, impurity profiling, and stability testing hinges on the quality of the analytical standards employed. This guide provides an in-depth technical comparison and practical workflows for the analytical standard of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide (CAS No. 93187-18-9), a compound of interest within the broader class of N-acyl tryptamines.

Introduction to 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide belongs to the N-acyl tryptamine family. Tryptamine, a metabolite of the amino acid tryptophan, and its derivatives are known to be produced by the gut microbiota and can act as signaling molecules.[1][2] The acylation of tryptamine modifies its biological activity, and the introduction of a chloro-substituent on the propanamide side chain presents a unique chemical entity for investigation.

Given the potential for biological activity, the unambiguous identification and quantification of this compound are critical. This necessitates the use of well-characterized analytical standards. However, a survey of the current market reveals a significant challenge: the absence of certified reference materials (CRMs) from major pharmacopeias or metrological institutes. The available standards are typically classified as "research grade," which implies a lower level of certification and often, a lower purity, than what is required for rigorous quantitative analysis.

Comparison of Commercially Available Analytical Standards

The availability of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is currently limited to a few chemical suppliers catering to the research market. These are generally not offered as certified reference materials but as research chemicals. The table below represents a typical specification for such a product, which underscores the need for in-house verification and characterization.

ParameterTypical SpecificationImplication for Researchers
Product Name 3-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamideStandard nomenclature.
CAS Number 93187-18-9Unique identifier for the chemical substance.
Molecular Formula C₁₃H₁₅ClN₂OConfirms the elemental composition.[3]
Molecular Weight 250.7 g/mol Essential for gravimetric preparations.[3]
Purity ≥95%CRITICAL: The presence of up to 5% impurities necessitates a robust analytical method for separation and accurate quantification of the main peak. The identity of these impurities is often not provided.
Format Solid/PowderRequires careful handling and accurate weighing.
Certification None (No Certificate of Analysis provided)The onus is on the user to perform identity confirmation (e.g., via MS, NMR) and purity assessment. The stated purity should be considered nominal.

Data compiled from supplier information such as Arctom.[3]

The key takeaway for any researcher is that a "research grade" standard with ≥95% purity cannot be used as a primary calibrator in regulated analyses without comprehensive in-house validation. It can, however, serve as a reference material for initial method development and qualitative identification.

Potential Impurities and Degradation Products

A thorough understanding of potential impurities is crucial for developing a stability-indicating and specific analytical method. These impurities can arise from the synthetic route or from degradation of the molecule over time.

Synthesis-Related Impurities

The most probable synthetic route to 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is the acylation of tryptamine with 3-chloropropanoyl chloride or a related activated form of 3-chloropropanoic acid.[2] This process can lead to several impurities:

  • Tryptamine (Impurity A): Unreacted starting material.

  • 3-Chloropropanoic Acid (Impurity B): From the hydrolysis of the acylating agent.

  • N,N'-bis-[2-(1H-indol-3-yl)ethyl]urea: A potential byproduct if phosgene or a similar coupling agent is used.

  • Over-acylated or side-reaction products: Depending on the reaction conditions.

Degradation Products

The molecule possesses two primary sites susceptible to degradation: the amide bond and the alkyl chloride.

  • Amide Hydrolysis: Under strongly acidic or basic conditions, the amide bond can hydrolyze to yield tryptamine and 3-chloropropanoic acid.[4]

  • Nucleophilic Substitution: The chlorine atom is susceptible to substitution by nucleophiles. For instance, in the presence of water or hydroxide, it could be converted to 3-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]propanamide (Impurity C) .[5]

The following diagram illustrates the structures of the target compound and its key potential impurities.

G cluster_target Target Analyte cluster_impurities Potential Impurities & Degradants A 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide B Impurity A: Tryptamine A->B from incomplete synthesis or hydrolysis C Impurity B: 3-Chloropropanoic Acid A->C from hydrolysis D Impurity C: 3-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]propanamide A->D from nucleophilic substitution

Caption: Chemical structures of the target analyte and its potential process-related and degradation impurities.

Recommended Analytical Workflow: A Validated HPLC-UV Method

Given the indole chromophore in the molecule, HPLC with UV detection is a highly suitable technique for its analysis. The following protocol is a robust starting point for method development and validation. The causality behind each experimental choice is explained to provide a deeper understanding.

Principle

A reversed-phase HPLC method will be developed to separate the active compound from its potential impurities. The indole ring exhibits strong UV absorbance, allowing for sensitive detection.[6][7]

Experimental Protocol
  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide standard.

    • Dissolve in a suitable diluent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 1 mg/mL (Stock Solution).

    • Prepare working standards by serial dilution of the Stock Solution to concentrations spanning the expected analytical range (e.g., 1 µg/mL to 100 µg/mL).

    • Prepare unknown samples in the same diluent to fall within the calibration range.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale/Justification
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for the tryptamine backbone. A 250 mm length ensures high resolution for separating closely eluting impurities.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier sharpens peak shape by suppressing the ionization of any residual silanols on the column and ensuring the analyte is in a consistent protonation state.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography of tryptamine derivatives.
Gradient Elution 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% BA gradient is essential to elute both the more polar impurities (like 3-chloropropanoic acid) and the main, more hydrophobic, analyte within a reasonable timeframe, while ensuring good separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Detection UV at 280 nmThe indole ring has a characteristic UV absorbance maximum around 280 nm, providing good sensitivity and selectivity. A photodiode array (PDA) detector is recommended to assess peak purity.
System Validation

This analytical method must be self-validating. Key validation parameters to assess include:

  • Specificity: Analyze a blank, the standard, and a spiked sample to ensure no interference at the retention time of the analyte.

  • Linearity: Construct a calibration curve with at least five concentration levels and ensure the correlation coefficient (r²) is >0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix. Recoveries should be within 98-102%.[6]

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days). The relative standard deviation (RSD) should be <2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

The following diagram outlines the logical flow of the analytical and validation process.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_std Weigh & Dissolve Standard dilute Create Calibration Curve Standards prep_std->dilute hplc Inject into HPLC System (C18 Column, Gradient Elution) prep_std->hplc prep_sample Prepare Sample Solution prep_sample->hplc dilute->hplc detect UV/PDA Detection (280 nm) hplc->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify validate Assess Method Performance (Specificity, Linearity, Accuracy, Precision) quantify->validate

Caption: A logical workflow for the HPLC-UV analysis and validation of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

Conclusion and Recommendations

The analytical landscape for 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide is characteristic of many novel research compounds: a lack of certified reference materials and the prevalence of lower-purity research-grade standards. This guide provides a comprehensive framework for navigating this challenge.

Key Recommendations:

  • Assume Nothing: Treat any commercially available standard of this compound as a material of unknown purity until verified.

  • Characterize Your Standard: Use techniques like Mass Spectrometry for identity confirmation and NMR for structural elucidation and to check for major impurities.

  • Employ a Robust, Validated Method: The provided HPLC-UV protocol serves as a strong foundation. A gradient, reversed-phase method is essential for separating potential impurities.

  • Assess Purity: Use the validated HPLC method with a PDA detector to assess the purity of the standard. The area percentage of the main peak can provide a more accurate purity value than the label claim.

By adopting this rigorous, scientifically-grounded approach, researchers can ensure the trustworthiness and accuracy of their data, laying a solid foundation for any subsequent biological or chemical investigations involving 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

References

  • Frontiers in Chemistry. A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. [Link]

  • ACS Omega. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]

  • PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link]

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  • Frontiers in Chemistry (via PMC). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. [Link]

  • Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution. [Link]

  • Taylor & Francis Group. Modern Techniques for the Identification of Tryptamines. [Link]

  • Google Patents. Synthesis method of N-acetyl-5-methoxy tryptamine.
  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • Oxford Academic. Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. [Link]

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  • MAPS. Analytical methods for psychoactive N,N-dialkylated tryptamines. [Link]

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A Comparative Guide to the Cytotoxicity of Indolylpropanamide Analogs for the Rational Design of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the cytotoxic profiles of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to illuminate the structure-activity relationships (SAR) that govern the anticancer potential of this class of compounds. By understanding the cytotoxic nuances of these tryptamine derivatives, researchers can better strategize the design of novel, potent, and selective therapeutic agents.

Introduction: The Therapeutic Potential of Indole-Based Compounds

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Tryptamine, an endogenous monoamine neurotransmitter, and its derivatives have garnered significant attention for their potential as anticancer agents.[1][2][3] The modification of the tryptamine backbone, particularly through N-acylation, has given rise to a diverse library of compounds with varying cytotoxic potencies against a range of cancer cell lines. This guide focuses on N-acyl tryptamine derivatives, with a specific emphasis on analogs of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, to dissect the structural features that drive their cytotoxic effects.

Comparative Cytotoxicity of Tryptamine Analogs

The cytotoxic activity of tryptamine derivatives is highly dependent on the nature and position of substituents on both the indole ring and the N-acyl chain. The following table summarizes the in vitro cytotoxicity (IC50 values) of selected tryptamine analogs against various human cancer cell lines, providing a basis for understanding the SAR of this compound class.

Compound/AnalogStructureCancer Cell LineIC50 (µM)Key Findings & Reference
MelatoninN-acetyl-5-methoxytryptamineLNCaP (Prostate)>1000Low intrinsic cytotoxicity, serves as a baseline.[4]
UCM 1037A melatonin analogDX3 (Melanoma)~25Significantly more potent than melatonin, indicating the importance of the N-acyl moiety.[5]
UCM 1037WM-115 (Melanoma)~50Demonstrates cell line-specific activity.[5]
UCM 1037MCF-7 (Breast)~75Active against hormone-dependent breast cancer.[5][6]
UCM 1037MDA-MB231 (Breast)~100Less active in hormone-independent breast cancer.[5][6]
UCM 1037LNCaP (Prostate)~100Dose- and time-dependent antiproliferative effects.[4]
UCM 103722Rv1 (Prostate)~100Induces apoptosis in androgen-sensitive prostate cancer cells.[4]
Benzyl-substituted TryptamineN-benzyl-tryptamineHepG2 (Liver)4.3 ± 0.05High activity, highlighting the impact of N-substitution.[3]
Benzyl-substituted TryptamineN-benzyl-tryptamineJurkat (T-cell leukemia)Not specifiedInduced late apoptotic and necrotic responses.[1]
Benzyl-substituted TryptamineN-benzyl-tryptamineHEK293 (Normal Kidney)Not specifiedInduced apoptosis, indicating potential for non-specific cytotoxicity.[1]

Structure-Activity Relationship (SAR) Insights

The comparative data reveals several key SAR trends that can guide the design of more effective cytotoxic agents based on the indolylpropanamide scaffold:

  • The N-Acyl Chain is a Critical Determinant of Activity : Simple N-acetylation, as in melatonin, confers weak cytotoxic activity.[4] However, modifications to this chain, as seen in analogs like UCM 1037, can dramatically enhance potency. The presence of a chloro-substituent on the propanamide chain of the title compound, 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, is predicted to significantly influence its cytotoxic profile, potentially through altered chemical reactivity or binding interactions.

  • Substitution on the Indole Ring Modulates Potency and Selectivity : While not extensively covered in the table, other studies have shown that substitutions on the indole ring can fine-tune the biological activity of tryptamine derivatives.[7] For instance, electron-withdrawing or donating groups can alter the electronic properties of the indole ring, affecting its interaction with biological targets.

  • The Nature of the N-Substituent is Key : The introduction of a benzyl group at the amino moiety has been shown to yield tryptamine derivatives with prominent cytotoxic properties against various cell lines.[1][3] This suggests that bulky, aromatic substituents on the nitrogen atom can enhance cytotoxic activity.

Mechanistic Considerations: Induction of Apoptosis

A common mechanism underlying the cytotoxicity of these tryptamine analogs is the induction of programmed cell death, or apoptosis.[6][8][9]

  • Apoptosis and Necrosis : Studies on melatonin analogs, such as UCM 1037, have demonstrated their ability to induce both apoptosis and necrosis in cancer cells.[5][6][8][9] The dominant cell death pathway can be cell-type specific.

  • Signaling Pathway Modulation : The cytotoxic effects of these compounds are often mediated through the modulation of key signaling pathways involved in cell survival and proliferation. For example, a decrease in the activation of the MAPK pathway has been observed in cancer cells treated with UCM 1037.[5][6][8] Other tryptamine derivatives have been shown to induce apoptosis through mitochondrial damage.[1] The Akt pathway is another target, with some melatonin analogs effectively decreasing Akt phosphorylation.[4]

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of the compounds discussed in this guide.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HepG2, Jurkat, HEK293)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity and mechanism of action of novel tryptamine derivatives.

Cytotoxicity_Workflow General Workflow for Cytotoxicity Assessment cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Interpretation Synthesis Synthesis of Tryptamine Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay MTT Assay for Cell Viability (IC50 Determination) Cell_Culture->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) MTT_Assay->Apoptosis_Assay For potent compounds Pathway_Analysis Western Blot for Signaling Proteins (e.g., MAPK, Akt) SAR_Analysis Structure-Activity Relationship Analysis Pathway_Analysis->SAR_Analysis Conclusion Identification of Lead Compounds SAR_Analysis->Conclusion

Caption: Workflow for assessing the cytotoxicity of tryptamine analogs.

Conclusion and Future Directions

The comparative analysis of tryptamine analogs underscores the significant potential of the indolylpropanamide scaffold in the development of novel anticancer agents. The cytotoxicity of these compounds is intricately linked to their structural features, with the N-acyl chain and substitutions on the indole ring and amino group playing pivotal roles in determining potency and selectivity. The primary mechanism of action appears to be the induction of apoptosis through the modulation of critical cell signaling pathways.

For the target compound, 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, the presence of the chloro-substituent on the propanamide moiety is a key structural feature that warrants further investigation. Based on the SAR of related analogs, this modification could potentially enhance cytotoxic activity. Future studies should focus on the synthesis and in-vitro evaluation of this compound against a broad panel of cancer cell lines to ascertain its therapeutic potential. Mechanistic studies should also be conducted to elucidate its specific molecular targets and signaling pathways. The insights gained from such investigations will be invaluable for the rational design of the next generation of indole-based anticancer drugs.

References

  • Gatti, G., Lucini, V., Dugnani, S., Calastretti, A., Spadoni, G., Bedini, A., Rivara, S., Mor, M., Canti, G., Scaglione, F., & Bevilacqua, A. (2017). Antiproliferative and pro-apoptotic activity of melatonin analogues on melanoma and breast cancer cells. Oncotarget, 8(41), 68338–68353. [Link]

  • Gatti, G., Lucini, V., Dugnani, S., Calastretti, A., Spadoni, G., Bedini, A., Rivara, S., Mor, M., Canti, G., Scaglione, F., & Bevilacqua, A. (2017). Antiproliferative and pro-apoptotic activity of melatonin analogues on melanoma and breast cancer cells. Oncotarget, 8(41), 68338–68353. [Link]

  • Gatti, G., Lucini, V., Dugnani, S., Calastretti, A., Spadoni, G., Bedini, A., Rivara, S., Mor, M., Canti, G., Scaglione, F., & Bevilacqua, A. (2017). Antiproliferative and pro-apoptotic activity of melatonin analogues on melanoma and breast cancer cells. Oncotarget, 8(41), 68338–68353. [Link]

  • Gatti, G., Lucini, V., Dugnani, S., Calastretti, A., Spadoni, G., Bedini, A., Rivara, S., Mor, M., Canti, G., Scaglione, F., & Bevilacqua, A. (2017). Antiproliferative and pro-apoptotic activity of melatonin analogues on melanoma and breast cancer cells. Semantic Scholar. [Link]

  • Lucini, V., Gatti, G., Canti, G., Scaglione, F., & Bevilacqua, A. (2018). Melatonin Analogue Antiproliferative and Cytotoxic Effects on Human Prostate Cancer Cells. International journal of molecular sciences, 19(6), 1817. [Link]

  • Venepally, V., Chinde, S., Shivaraj, Mallesham, B., & Poornachandra, Y. (2017). Synthesis and biological evaluation of some new N-fatty acyl derivatives of 4,5-dimethoxy tryptamine. ResearchGate. [Link]

  • Tomilov, A. S., Tomilova, L. G., & Tomilov, Y. V. (2015). Synthesis and cytotoxic properties of tryptamine derivatives. Bioorganic & medicinal chemistry letters, 25(17), 3597–3600. [Link]

  • Simonetti, G., Boga, C., Durante, J., Micheletti, G., Telese, D., Caruana, P., Ghelli Luserna di Rorà, A., Mantellini, F., Bruno, S., Martinelli, G., & Calonghi, N. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules (Basel, Switzerland), 26(3), 683. [Link]

  • Tomilov, A. S., Tomilova, L. G., & Tomilov, Y. V. (2015). Synthesis and cytotoxic properties of tryptamine derivatives. ResearchGate. [Link]

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  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). Scientific Reports. [Link]

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in vitro testing of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Prepared by a Senior Application Scientist

This guide provides a comprehensive framework for the in vitro characterization of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. Given the absence of extensive published data on this specific molecule, we present a hypothesis-driven approach derived from its core chemical structures: a tryptamine backbone and a reactive chloropropanamide side chain. This strategy allows for a logical and efficient evaluation of its potential biological activities, comparing its performance against established reference compounds.

Structural Rationale and Hypothesized Mechanisms of Action

The chemical structure of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide offers immediate clues to its potential biological targets.

  • Tryptamine Core: The N-[2-(1H-indol-3-yl)ethyl] moiety is tryptamine. This structure is the backbone for the neurotransmitter serotonin and the hormone melatonin. This homology strongly suggests that the compound may interact with melatonin or serotonin receptors. Melatonin receptors (MT1, MT2), which are G-protein coupled receptors (GPCRs), are a primary hypothetical target.[1]

  • Chloropropanamide Side Chain: The 3-Chloropropanamide group is an acylating agent. The presence of a chlorine atom on the propyl chain makes it a potential alkylating agent, capable of forming covalent bonds with nucleophilic residues in proteins. This suggests two possibilities:

    • High-affinity, potentially irreversible binding to a specific biological target.

    • Non-specific cytotoxicity through indiscriminate alkylation of cellular macromolecules.

Based on this analysis, we propose a tiered in vitro testing cascade to investigate three primary hypotheses:

  • Hypothesis 1: The compound acts as a ligand (agonist or antagonist) at melatonin receptors.

  • Hypothesis 2: The compound interacts with tubulin, a common target for indole-containing molecules, affecting its polymerization dynamics.

  • Hypothesis 3: The compound exhibits general cytotoxicity, independent of a specific receptor-mediated pathway.

This guide will detail the protocols to test these hypotheses, provide a framework for data comparison, and illustrate the experimental logic.

Experimental Workflow and Decision Logic

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Mechanistic Investigation A Test Compound: 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide B General Cytotoxicity Assay (e.g., LDH Release Assay) A->B C High Cytotoxicity? (IC50 < 10 µM) B->C D Hypothesis 1: Melatonin Receptor Binding Assay (Radioligand or GTPγS) E Hypothesis 2: Tubulin Polymerization Assay (Turbidity or Fluorescence) F Investigate Non-Specific Toxic Mechanisms (e.g., Alkylation, Oxidative Stress) C->F  Yes G Proceed to Specific Target-Based Assays C->G No   G->D G->E

Caption: Experimental decision workflow for characterizing the test compound.

Comparative In Vitro Testing Protocols

For each assay, the test compound should be evaluated alongside appropriate positive and negative controls. This comparative approach is essential for validating the assay's performance and contextualizing the test compound's activity.

Assay 1: General Cytotoxicity Evaluation

The first step is to determine the concentration range at which the compound affects overall cell health. We recommend the Lactate Dehydrogenase (LDH) release assay, which directly measures the loss of plasma membrane integrity—a clear indicator of cytotoxic cell death.[2][3]

Objective: To determine the 50% inhibitory concentration (IC50) for cytotoxicity.

Alternative Compounds for Comparison:

  • Positive Control: Doxorubicin (induces cell death)

  • Vehicle Control: DMSO (0.1% final concentration)

Detailed Protocol: LDH Release Assay

  • Cell Culture: Plate a human cell line (e.g., HEK293 or HeLa) in a 96-well plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and controls in DMSO. Create a 10-point serial dilution series (e.g., from 100 µM to 0.5 nM final concentration).

  • Cell Treatment: Add the diluted compounds to the cells. Include wells for "untreated cells" (spontaneous LDH release) and "maximum LDH release" (add lysis buffer 45 minutes before the endpoint).

  • Incubation: Incubate the plate for 24 hours.

  • LDH Measurement:

    • Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the low and high controls. Plot the data and determine the IC50 value using a non-linear regression curve fit.

Assay 2: Melatonin Receptor (MT1) Interaction

Assuming low general cytotoxicity, the next step is to test for interaction with the MT1 receptor. A radioligand competitive binding assay is a gold-standard method to determine the binding affinity (Ki) of the test compound.[4]

Objective: To determine if the compound binds to the MT1 receptor and to quantify its binding affinity.

Alternative Compounds for Comparison:

  • Agonist Control: Melatonin

  • Antagonist Control: Luzindole

cluster_receptor Cell Membrane receptor MT1 Receptor g_protein Gαi/β/γ receptor->g_protein Activates ligand Melatonin or Test Compound ligand->receptor Binds ac Adenylyl Cyclase g_protein->ac Inhibits camp ↓ cAMP ac->camp Leads to

Sources

A Technical Guide to the Characterization of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization data for 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, a molecule of interest in medicinal chemistry and drug discovery due to its structural relation to biologically active indole alkaloids. Given the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from closely related analogs and established chemical principles to provide a robust predictive characterization. We will also compare its expected properties to the well-characterized and structurally similar compound, N-acetyltryptamine.

Introduction and Rationale

Indole derivatives are a cornerstone of medicinal chemistry, forming the scaffold for numerous natural products and synthetic drugs. The tryptamine backbone, in particular, is a privileged structure found in neurotransmitters like serotonin and melatonin. Modification of the tryptamine side chain with various acyl groups can significantly modulate its biological activity. 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide features a reactive chloropropanoyl moiety, making it a potentially valuable intermediate for further chemical elaboration or a candidate for biological screening itself.

The presence of the electrophilic 3-chloropropyl group allows for potential covalent interactions with biological nucleophiles, a mechanism of action for various targeted therapies. Understanding the precise chemical and physical properties of this molecule is therefore crucial for its application in drug design and development.

Synthesis and Purification

Proposed Synthetic Protocol

Reaction Scheme:

G Tryptamine Tryptamine Product 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide Tryptamine->Product + ChloropropionylChloride 3-Chloropropionyl Chloride ChloropropionylChloride->Product Base Base->Product in DCM

A proposed reaction scheme for the synthesis.

Materials:

  • Tryptamine

  • 3-Chloropropionyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tryptamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 3-chloropropionyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over 15-20 minutes with vigorous stirring. The triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the tryptamine starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

Rationale for Experimental Choices
  • Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is critical to prevent the hydrolysis of the reactive 3-chloropropionyl chloride.

  • Base: Triethylamine is a common, non-nucleophilic organic base used to scavenge the hydrochloric acid byproduct, driving the reaction to completion and preventing the protonation of the tryptamine starting material.

  • Temperature Control: The dropwise addition of the acyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Aqueous Workup: The sodium bicarbonate wash neutralizes any remaining acid, and the subsequent water and brine washes remove water-soluble impurities.

  • Chromatographic Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target amide.

Physicochemical and Spectroscopic Characterization

The following tables summarize the key physicochemical and spectroscopic data for 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. As direct experimental data is scarce, these values are predicted based on the analysis of its chemical structure and comparison with related compounds.

Physical and Chemical Properties
PropertyValueSource/Rationale
CAS Number 93187-18-9Chemical Abstracts Service Registry
Molecular Formula C13H15ClN2O---
Molecular Weight 250.73 g/mol ---
Appearance Expected to be a white to off-white solidBased on similar N-acyl tryptamines
Melting Point Estimated in the range of 100-120 °CN-acetyltryptamine has a melting point of 125-127 °C. The introduction of the chloro- and additional methylene group may slightly alter this.
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water.General solubility of N-acyl tryptamines.
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy (Predicted)

  • Solvent: CDCl₃ or DMSO-d₆

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.1br s1HIndole N-HCharacteristic broad singlet for the indole N-H proton.
~7.6d1HIndole C4-HAromatic proton on the indole ring, downfield due to proximity to the benzene ring fusion.
~7.4d1HIndole C7-HAromatic proton on the indole ring.
~7.2t1HIndole C6-HAromatic proton on the indole ring.
~7.1t1HIndole C5-HAromatic proton on the indole ring.
~7.0s1HIndole C2-HCharacteristic singlet for the C2 proton of the indole ring.
~6.0br t1HAmide N-HBroad triplet due to coupling with the adjacent CH₂ group.
~3.8t2H-CH₂-ClTriplet for the methylene group adjacent to the chlorine atom.
~3.6q2HIndole-CH₂-Quartet (or triplet of triplets) for the methylene group attached to the indole ring and adjacent to the amide nitrogen.
~2.9t2H-CH₂-NH-Triplet for the methylene group adjacent to the amide nitrogen.
~2.6t2H-CO-CH₂-Triplet for the methylene group adjacent to the carbonyl group.

3.2.2. ¹³C NMR Spectroscopy (Predicted)

  • Solvent: CDCl₃ or DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~170C=O (Amide)
~136Indole C7a
~127Indole C3a
~122Indole C2
~122Indole C6
~119Indole C5
~118Indole C4
~111Indole C7
~112Indole C3
~40-CH₂-Cl
~39Indole-CH₂-
~38-CO-CH₂-
~25-CH₂-NH-

3.2.3. Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, broadN-H stretch (indole and amide)
~3050MediumC-H stretch (aromatic)
~2930MediumC-H stretch (aliphatic)
~1640StrongC=O stretch (Amide I band)
~1550StrongN-H bend (Amide II band)
~740StrongC-H bend (ortho-disubstituted benzene)
~680MediumC-Cl stretch

3.2.4. Mass Spectrometry (MS) - Electron Ionization (EI) (Predicted)

m/zRelative IntensityProposed Fragment
250/252[M]⁺Molecular ion (with isotopic peak for ³⁷Cl)
143High[C₁₀H₉N]⁺ (Indole-CH=CH₂)
130High[C₉H₈N]⁺ (Indole-CH₂)
107Medium[C₃H₆ClN]⁺
91Medium[C₃H₄Cl]⁺

Comparison with an Alternative: N-acetyltryptamine

To provide a practical context for the characterization of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, we compare its expected properties with the well-documented and commercially available analog, N-acetyltryptamine.

Feature3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamideN-acetyltryptamine
Structure Indole-ethyl-amide with a 3-chloropropanoyl groupIndole-ethyl-amide with an acetyl group
Molecular Weight 250.73 g/mol 202.25 g/mol
Reactivity Contains a reactive electrophilic chloropropyl groupRelatively stable acetyl group
¹H NMR Expected signals for the chloropropanoyl chain (~3.8 ppm and ~2.6 ppm)Characteristic singlet for the acetyl methyl group (~1.9 ppm)
IR Spectroscopy C-Cl stretch expected around 680 cm⁻¹Lacks a C-Cl stretch
Mass Spectrometry Molecular ion at m/z 250/252 with characteristic fragmentation of the chloropropanoyl chainMolecular ion at m/z 202 with fragmentation of the acetyl group

Experimental Workflows

Workflow for Synthesis and Purification

G A 1. Reaction Setup (Tryptamine, Et3N, DCM) B 2. Addition of 3-Chloropropionyl Chloride (0 °C) A->B Cool C 3. Reaction Monitoring (TLC) B->C Stir at RT D 4. Aqueous Workup (NaHCO3, H2O, Brine) C->D Upon completion E 5. Drying and Concentration (MgSO4, Rotary Evaporation) D->E F 6. Purification (Flash Column Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G

A typical workflow for the synthesis and purification.

Workflow for Spectroscopic Characterization

G A Purified Compound B ¹H and ¹³C NMR Spectroscopy (Structural Elucidation) A->B C IR Spectroscopy (Functional Group Analysis) A->C D Mass Spectrometry (Molecular Weight and Fragmentation) A->D E Data Analysis and Interpretation B->E C->E D->E

A standard workflow for spectroscopic analysis.

Conclusion

This guide provides a detailed, albeit predictive, characterization of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide. The proposed synthesis is robust and based on established chemical transformations. The expected spectroscopic data, derived from fundamental principles and comparison with analogs, offers a solid foundation for researchers to identify and characterize this compound in a laboratory setting. The comparison with N-acetyltryptamine highlights the key structural and, consequently, chemical differences that are important for its potential applications. This information is intended to facilitate further research into this and related compounds for applications in drug discovery and development.

References

  • Aftab, K., Aslam, K., Kousar, S., & Nadeem, M. J. U. H. (2016). Synthesis, Characterization and Biological Evaluation of Tryptamine Based Benzamide Derivatives. Pakistan journal of pharmaceutical sciences, 29(2), 423–428.
  • de la Torre, B. G., & Andreu, D. (2016). Amide Bond Formation in Peptide Synthesis. The Chemical Record, 16(2), 937–948.
  • PubChem. (n.d.). N-Acetyltryptamine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.

The principles outlined here are grounded in established safety protocols and regulatory frameworks, including the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2][3] The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Assessment and Waste Characterization
  • Halogenated Organic Compound: The presence of a chlorine atom classifies this compound as a halogenated organic.[4] Halogenated organic wastes are typically considered hazardous due to their potential for environmental persistence and toxicity.[2][5] The EPA regulates halogenated organic compounds, and specific disposal methods are mandated.[6][7]

  • Potential Toxicity: Although detailed toxicological data for this specific molecule is sparse, related chlorinated compounds often exhibit acute toxicity if swallowed, in contact with skin, or if inhaled.[8][9] Therefore, it is prudent to handle 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide as a potentially toxic substance.

Based on these characteristics, any waste containing 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide must be treated as hazardous chemical waste .

Personal Protective Equipment (PPE) and Immediate Safety

Given the potential hazards, stringent adherence to safety protocols is non-negotiable. Before handling the waste, ensure the following PPE is worn:

  • Eye Protection: Safety goggles with side shields are essential to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.

  • Body Protection: A lab coat or other impervious clothing must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used in a well-ventilated area.[8]

An accessible safety shower and eyewash station are mandatory in the work area.[8]

Waste Segregation: A Critical Step

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[2][5][10]

Do NOT mix halogenated organic waste with non-halogenated organic waste.

The rationale for this is twofold:

  • Regulatory Compliance: Halogenated waste often requires specific treatment methods, such as high-temperature incineration, to ensure the complete destruction of the halogenated compounds and to prevent the formation of toxic byproducts like dioxins.[4]

  • Cost-Effectiveness: The disposal of halogenated waste is typically more expensive than that of non-halogenated waste. Cross-contamination increases the volume of waste that requires this specialized and costly disposal method.

  • Designate a Specific Waste Container: Use a clearly labeled container specifically for "Halogenated Organic Waste."[4][11]

  • Solid vs. Liquid Waste: Keep solid and liquid waste in separate containers.[10]

    • Solid Waste: This includes unreacted 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, contaminated filter paper, and weighing boats.

    • Liquid Waste: This includes solutions containing the compound, as well as solvent rinses of the glassware that contained it.

  • Aqueous Waste: Do not mix organic solvent waste with aqueous waste. Aqueous solutions containing halogenated compounds may also be subject to specific landfilling restrictions.[12]

Waste Container Selection and Labeling

The integrity of the waste container is crucial for safe storage and transport.

  • Container Compatibility: Containers must be chemically compatible with the stored waste. For halogenated organic solvents, high-density polyethylene (HDPE) or glass containers are generally suitable.[1]

  • Secure Closure: Containers must have a secure, leak-proof closure.[2][13]

  • Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide" and any other components in the waste stream, with their approximate concentrations or volumes.[4][13]

    • The date when the first drop of waste was added to the container.

    • The specific hazards (e.g., "Toxic," "Irritant").

On-Site Accumulation and Storage

Laboratories that generate hazardous waste must adhere to regulations regarding on-site accumulation.[3]

  • Satellite Accumulation Areas (SAAs): Waste should be accumulated in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[13][14]

  • Accumulation Limits: The amount of hazardous waste that can be accumulated in an SAA is typically limited to 55 gallons of hazardous waste or one quart of acute hazardous waste.[14]

  • Storage Conditions:

    • Keep waste containers closed at all times, except when adding waste.[11]

    • Store in a well-ventilated area.[2]

    • Use secondary containment (e.g., spill trays) to contain any potential leaks.[5][10]

    • Segregate incompatible waste types to prevent accidental mixing.[2][13]

Approved Disposal Methods

The disposal of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [2][15]

The recommended disposal methods are:

  • Controlled Incineration: This is the preferred method for halogenated organic compounds.[4][15] High-temperature incineration in a specialized facility with flue gas scrubbing ensures the complete destruction of the compound and prevents the release of harmful substances into the atmosphere.

  • Licensed Chemical Destruction Plant: The waste can be sent to a licensed facility that is equipped to handle and treat this type of hazardous material.[15]

  • Empty Containers: Containers that held the pure compound should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[15] After rinsing, the container can be managed for recycling or disposal, but all labels must be removed or defaced.[10]

  • Contaminated Labware: Disposable labware (e.g., pipette tips, gloves) that has come into contact with the compound should be placed in a designated solid hazardous waste container.

Documentation and Record-Keeping

Accurate and up-to-date records of waste generation and disposal are a legal requirement.[1][3] This documentation is essential for tracking waste from "cradle to grave" and for demonstrating compliance during inspections.

Disposal Workflow and Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_segregation Segregation & Containment cluster_storage On-Site Storage cluster_disposal Final Disposal start Waste Generation: 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide haz_assessment Hazard Assessment: - Halogenated Organic - Potential Toxicity start->haz_assessment ppe Don Appropriate PPE: - Goggles, Gloves, Lab Coat haz_assessment->ppe waste_type Determine Waste Form ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid solid_container Place in 'Solid Halogenated Organic Waste' Container solid_waste->solid_container liquid_container Place in 'Liquid Halogenated Organic Waste' Container liquid_waste->liquid_container labeling Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Date & Hazards solid_container->labeling liquid_container->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa storage_reqs Ensure: - Closed Container - Secondary Containment - Proper Ventilation saa->storage_reqs disposal_decision Arrange for Pickup by Licensed Waste Vendor storage_reqs->disposal_decision incineration Controlled Incineration (Preferred Method) disposal_decision->incineration destruction_plant Licensed Chemical Destruction Plant disposal_decision->destruction_plant

Caption: Disposal workflow for 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

Regulatory Overview: RCRA Generator Status

The EPA classifies hazardous waste generators into three categories based on the quantity of waste produced per calendar month.[1] Understanding your laboratory's generator status is crucial for compliance with accumulation time limits and reporting requirements.

Generator StatusHazardous Waste Generation RateOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit, but quantity cannot exceed 1,000 kg
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)180 days (or 270 days if waste must be transported > 200 miles)
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)90 days

This table provides a general summary. Always consult federal, state, and local regulations for specific requirements.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Section 729.241 Aqueous Solutions of Halogenated Compounds. (n.d.). Illinois Pollution Control Board. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Hazardous Waste Segregation. (n.d.). Bucknell University. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... (n.d.). Westlaw. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • 3-chloro-N-ethylpropanamide. (n.d.). PubChem. Retrieved from [Link]

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Navigating the Uncharted: A Guide to Safely Handling 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Deconstructing the Molecule

The key to safely handling 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide lies in recognizing the potential hazards associated with its primary functional groups: a chloro-substituted amide and an indole moiety .

  • Chloro-substituted Amides: This class of compounds can exhibit varying degrees of toxicity. The presence of a halogen, in this case, chlorine, necessitates caution. Halogenated organic compounds can be irritants and may have other toxicological properties.[1] For instance, 2-chloroacetamide is known to be toxic and can cause skin and eye irritation. While the exact toxicity of our compound is unknown, it is prudent to handle it with the assumption of potential irritation and toxicity.

  • Indole Derivatives: Indole and its derivatives are common in biological systems and pharmaceuticals. While many are benign, some can be irritants or cause allergic reactions upon contact.[2][3] It is essential to prevent skin and eye contact, as well as inhalation of any dust or aerosols.

Given the combined potential for irritation, toxicity, and allergic reactions, a conservative and thorough approach to personal protective equipment (PPE) and handling is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side-shields or a face shield.Protects against splashes, dust, and aerosols. Standard safety glasses are insufficient.[4][5]
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Gloves must be inspected before use and disposed of after handling the compound.[4][5]
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.[6]
Respiratory Protection Use in a certified chemical fume hood is mandatory.A fume hood is the primary engineering control to prevent inhalation of any dust or vapors.[5][6]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing risk. The following diagram and steps outline the safe handling procedure from receipt to immediate use.

Caption: Workflow for Safe Handling of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide.

Experimental Protocol:

  • Preparation:

    • Before handling the compound, put on all required PPE as detailed in the table above.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware, spatulas, and weighing paper within the fume hood.

  • Handling:

    • Transport the sealed container of 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide to the fume hood.

    • Slowly and carefully open the container to avoid creating airborne dust.

    • Use a clean spatula to weigh the desired amount of the solid onto weighing paper.

    • Immediately and securely close the primary container.

  • Post-Handling & Immediate Cleanup:

    • Thoroughly clean any non-disposable equipment that came into contact with the chemical.

    • Wipe down the surfaces of the fume hood with an appropriate solvent.

    • Dispose of any contaminated weighing paper, pipette tips, or other consumables in a designated, sealed waste bag for halogenated organic waste.[6][7]

    • Carefully remove and discard your gloves.

    • Wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide requires specific disposal procedures.

  • Waste Segregation: All solid and liquid waste containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[6][7][8][9] Do not mix with non-halogenated waste streams.

  • Container Management: Waste containers should be kept closed when not in use and stored in a well-ventilated area, away from incompatible materials.[8][9]

  • Institutional Protocols: Always follow your institution's specific guidelines for hazardous waste disposal.

By implementing these rigorous safety and handling protocols, researchers can confidently work with 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, ensuring both personal safety and the integrity of their research.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025, March 4).
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  • Amides: Physical & Chemical Hazards - ILO Encyclopaedia of Occup
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  • 3-chloro-N-ethylpropanamide | C5H10ClNO | CID 3519145 - PubChem, NIH.
  • CAS NO. 93187-18-9 | 3-chloro-N-[2-(1H-indol-3-yl)
  • 3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide - 北京欣恒研科技有限公司.
  • 2-Chloro-n-[2-(1h-indol-3-yl)ethyl]propanamide - ChemScene.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.